Semiamitraz hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-methylmethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-8-4-5-10(9(2)6-8)12-7-11-3;/h4-7H,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSNJXDZTGFDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33089-74-6 (Parent) | |
| Record name | Semiamitraz hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10199510 | |
| Record name | Semiamitraz chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51550-40-4 | |
| Record name | Semiamitraz chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51550-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semiamitraz hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semiamitraz chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dimethylphenyl)-N'-methylformamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEMIAMITRAZ HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43D0U6Y04M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Feasibility Analysis of Semiamitraz Hydrochloride Synthesis from Nicotine Precursors
Introduction
An in-depth review of established chemical literature and synthesis routes indicates that the synthesis of semiamitraz hydrochloride from nicotine precursors is not a documented or chemically feasible pathway. The molecular structures of nicotine and semiamitraz are fundamentally dissimilar, lacking common structural motifs that would suggest a straightforward synthetic conversion. Nicotine is an alkaloid composed of a pyridine and a pyrrolidine ring, whereas semiamitraz is a triazapentadiene compound, belonging to the formamidine family of pesticides. The established synthesis of semiamitraz and its parent compound, amitraz, originates from aniline-based precursors, a route that is chemically distinct and divergent from any known reactions involving nicotine.
This document will, therefore, focus on the established and scientifically validated synthesis of amitraz, the immediate precursor to this compound, to provide a relevant and accurate technical guide for researchers and professionals in the field.
Established Synthesis of Amitraz
The industrial synthesis of amitraz is a well-documented multi-step process that begins with 2,4-dimethylaniline. The overall pathway involves the formation of an intermediate N,N'-((methylimino)dimethylidyne)di-2,4-xylidine, followed by a reaction to yield amitraz.
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethylformanilide
A mixture of 2,4-dimethylaniline and an excess of formic acid is refluxed for several hours. The excess formic acid and water formed during the reaction are removed by distillation. The resulting crude 2,4-dimethylformanilide is then purified by recrystallization or distillation under reduced pressure.
Step 2: Synthesis of N'-(2,4-dimethylphenyl)-N-methylformamidine
The purified 2,4-dimethylformanilide is treated with a dehydrating agent, such as phosgene or thionyl chloride, in an inert solvent like toluene. This reaction forms an intermediate Vilsmeier reagent. The subsequent addition of a methylamine source, followed by neutralization, yields N'-(2,4-dimethylphenyl)-N-methylformamidine.
Step 3: Synthesis of Amitraz
An equimolar mixture of N'-(2,4-dimethylphenyl)-N-methylformamidine and 2,4-dimethylaniline is heated in an inert solvent. The reaction proceeds through a transamination-like mechanism, leading to the formation of amitraz. The product is then isolated and purified.
Step 4: Conversion to this compound
While the provided search results do not detail the specific conversion of amitraz to this compound, this would typically be achieved by treating a solution of amitraz with hydrochloric acid. The basic nitrogen atoms in the amitraz molecule would be protonated, forming the hydrochloride salt.
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of amitraz. Please note that these values can vary depending on the specific reaction conditions and scale of the synthesis.
| Reaction Step | Reactants | Product | Typical Yield (%) |
| Formation of 2,4-Dimethylformanilide | 2,4-Dimethylaniline, Formic Acid | 2,4-Dimethylformanilide | 90-95 |
| Formation of N'-(2,4-dimethylphenyl)-N-methylformamidine | 2,4-Dimethylformanilide, Dehydrating Agent, Methylamine | N'-(2,4-dimethylphenyl)-N-methylformamidine | 85-90 |
| Synthesis of Amitraz | N'-(2,4-dimethylphenyl)-N-methylformamidine, 2,4-Dimethylaniline | Amitraz | 75-85 |
Visualizing the Synthesis Pathway
The following diagram illustrates the established synthesis route for amitraz from 2,4-dimethylaniline.
Caption: Established synthesis pathway of Amitraz from 2,4-dimethylaniline.
An In-depth Technical Guide on the Mechanism of Action of Semiamitraz Hydrochloride on Insect Octopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semiamitraz hydrochloride, a formamidine pesticide, exerts its insecticidal and acaricidal effects primarily through the potent agonism of insect octopamine receptors (OARs). This technical guide delineates the molecular mechanism of action, focusing on the interaction with distinct OAR subtypes, the subsequent intracellular signaling cascades, and the experimental methodologies employed to elucidate these processes. Quantitative data on the potency and efficacy of semiamitraz and its parent compound, amitraz, are presented to provide a comprehensive understanding for researchers in insecticide development and toxicology.
Introduction to Insect Octopamine Receptors
Octopamine is a critical biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone, analogous to norepinephrine in vertebrates.[1][2] It regulates a wide array of physiological processes, including locomotion, learning, memory, and reproduction.[3][4] Octopamine receptors are G-protein coupled receptors (GPCRs) and are classified into two main superfamilies, mirroring the classification of vertebrate adrenergic receptors:
-
α-adrenergic-like octopamine receptors (OctαRs): These receptors are primarily coupled to Gq proteins, and their activation leads to an increase in intracellular calcium levels ([Ca2+]i) via the phospholipase C pathway.[1][5] Some may also influence cyclic AMP (cAMP) levels.[2]
-
β-adrenergic-like octopamine receptors (OctβRs): These receptors are typically coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels ([cAMP]i).[5][6]
The diversity of OARs and their crucial roles in insect physiology make them prime targets for the development of selective insecticides.[7][8]
Metabolism of Amitraz to its Active Form
Amitraz itself is considered a pro-insecticide.[9] In insects, it is rapidly metabolized to its more active derivative, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), which is the free base form of semiamitraz.[9][10][11] This metabolic activation is crucial for its potent effect on octopamine receptors.[9] this compound is the hydrochloride salt of this active metabolite.[12]
Metabolic activation of Amitraz.
Molecular Mechanism of Action at Octopamine Receptors
DPMF, the active metabolite of amitraz, functions as a potent agonist at insect octopamine receptors, mimicking the action of the endogenous ligand, octopamine.[13][14] Its binding to OARs triggers conformational changes in the receptor, leading to the activation of downstream G-protein signaling pathways.
Differential Activation of OAR Subtypes
Research has demonstrated that DPMF differentially activates α- and β-adrenergic-like OARs, often with greater potency than amitraz itself.[9][11]
-
At β-adrenergic-like receptors (e.g., BmOAR2, VdOctβ2R, TcOctβ2R): DPMF is a highly potent agonist, leading to a significant increase in intracellular cAMP levels.[9][15][16] This interaction is considered a primary mechanism for the toxic effects of amitraz.[15][16]
-
At α-adrenergic-like receptors (e.g., BmOAR1): DPMF also potently activates these receptors, causing an elevation of intracellular Ca2+ levels.[9][11]
The overstimulation of these signaling pathways disrupts normal neuronal function, leading to the characteristic symptoms of formamidine poisoning, such as hyperexcitability, paralysis, and ultimately, death of the insect.[10][15]
Signaling pathways of insect octopamine receptors.
Quantitative Data on Receptor Activation
The potency of semiamitraz (DPMF) and its parent compound amitraz has been quantified across different insect species and receptor subtypes. The half-maximal effective concentration (EC50) is a common measure of a drug's potency.
| Receptor | Species | Ligand | Assay Type | EC50 | Reference |
| BmOAR1 (α-like) | Bombyx mori | DPMF | Ca2+ mobilization | 1.17 nM | [11] |
| BmOAR1 (α-like) | Bombyx mori | Amitraz | Ca2+ mobilization | 10.9 nM | [9] |
| BmOAR1 (α-like) | Bombyx mori | Octopamine | Ca2+ mobilization | 12.0 nM | [9] |
| BmOAR2 (β-like) | Bombyx mori | DPMF | cAMP accumulation | 79.6 pM | [11] |
| BmOAR2 (β-like) | Bombyx mori | Amitraz | cAMP accumulation | 1.83 nM | [9] |
| BmOAR2 (β-like) | Bombyx mori | Octopamine | cAMP accumulation | 1.32 nM | [9] |
| VdOctβ2R | Varroa destructor | DPMF | cAMP accumulation | 6.9 nM | [15] |
| VdOctβ2R | Varroa destructor | Amitraz | cAMP accumulation | 72.8 nM | [15] |
| VdOAMB | Varroa destructor | DPMF | cAMP accumulation | 26.5 nM | [15] |
| VdOAMB | Varroa destructor | Amitraz | cAMP accumulation | 499.5 nM | [15] |
| AmOctβ2R | Apis mellifera | DPMF | cAMP accumulation | 158.3 nM | [15] |
| AmOctβ2R | Apis mellifera | Amitraz | cAMP accumulation | >10,000 nM | [15] |
| is-octβ2R | Ixodes scapularis | DPMF | TGFα shedding | ~10 nM | [17] |
| is-octβ2R | Ixodes scapularis | Amitraz | TGFα shedding | ~10 nM | [17] |
| is-octβ2R | Ixodes scapularis | Octopamine | TGFα shedding | ~10 nM | [17] |
Experimental Protocols
The characterization of semiamitraz's action on OARs relies on several key in vitro experimental protocols.
Heterologous Expression of Octopamine Receptors
-
Gene Cloning: The open reading frame of the target octopamine receptor gene is cloned from the insect species of interest.
-
Vector Insertion: The cloned gene is inserted into an appropriate expression vector for mammalian cells (e.g., pcDNA3.1).
-
Cell Transfection: The expression vector is transfected into a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which do not endogenously express OARs.
-
Stable Cell Line Generation: For continuous studies, stable cell lines expressing the receptor are generated by selecting transfected cells with an appropriate antibiotic.
Radioligand Binding Assays
These assays measure the ability of a compound to displace a radiolabeled ligand from the receptor, allowing for the determination of binding affinity (Ki).
-
Membrane Preparation: Membranes from cells expressing the OAR are isolated by homogenization and centrifugation.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]octopamine or an antagonist like [3H]yohimbine) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., semiamitraz).[7]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[18]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
This assay quantifies the ability of a compound to stimulate the production of cAMP, a hallmark of β-adrenergic-like OAR activation.
-
Cell Plating: HEK293 cells stably expressing the β-like OAR are seeded in multi-well plates.
-
Compound Incubation: Cells are incubated with varying concentrations of the test agonist (e.g., semiamitraz) for a defined period, often in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[6]
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[19]
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 and maximum efficacy (Emax).
Functional Assays: Intracellular Calcium Mobilization
This assay measures the ability of a compound to trigger the release of calcium from intracellular stores, characteristic of α-adrenergic-like OAR activation.
-
Cell Loading: HEK293 cells expressing the α-like OAR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The baseline fluorescence is measured before the addition of the test agonist (e.g., semiamitraz) at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity upon agonist addition is monitored in real-time using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Dose-response curves are constructed by plotting the peak fluorescence change against the logarithm of the agonist concentration to determine the EC50 and Emax.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Molecular evolution of octopamine receptors in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Amitraz - Wikipedia [en.wikipedia.org]
- 11. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 13. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pomais.com [pomais.com]
- 15. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites | eLife [elifesciences.org]
- 16. Target identification and acaricidal activity difference of amitraz and its metabolite DPMF in Tetranychus cinnabarinus (Boisduval) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolytic Degradation Pathway of Semiamitraz Hydrochloride in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic degradation pathway of Semiamitraz hydrochloride in aqueous solutions. Semiamitraz, chemically known as N-(2,4-dimethylphenyl)-N'-methylformamidine, is a principal metabolite of the formamidine pesticide, Amitraz.[1][2] Understanding its stability and degradation in aqueous environments is crucial for environmental fate analysis, toxicology studies, and the development of stable formulations. The stability of Semiamitraz is poor, and it is known to hydrolyze in the presence of moisture.[3]
Proposed Hydrolytic Degradation Pathway
The hydrolytic degradation of this compound is intricately linked to the degradation of its parent compound, Amitraz. The degradation process is highly dependent on the pH of the aqueous solution.[1] Under aqueous conditions, the formamidine group of Semiamitraz undergoes hydrolysis, leading to the formation of sequential degradation products.
The proposed pathway is as follows:
-
This compound (N-(2,4-dimethylphenyl)-N'-methylformamidine hydrochloride) in aqueous solution exists in equilibrium with its free base.
-
The formamidine moiety is susceptible to hydrolysis, leading to the cleavage of the carbon-nitrogen double bond.
-
This hydrolysis initially yields 2,4-dimethylformanilide (also known as N-(2,4-dimethylphenyl)formamide).[1][4]
-
Under continued hydrolytic conditions, 2,4-dimethylformanilide can be further hydrolyzed to 2,4-dimethylaniline .[1]
The rate and extent of formation of these degradation products are significantly influenced by pH. In acidic conditions (pH < 3), the degradation to 2,4-dimethylaniline is more pronounced. In less acidic to neutral conditions (pH 3-6), a mixture of Semiamitraz and 2,4-dimethylformanilide is typically observed. Basic conditions (pH > 6) also favor the formation of 2,4-dimethylformanilide, which then converts to 2,4-dimethylaniline.[1]
Quantitative Data on Hydrolytic Degradation
| Compound | Functional Group | pH | Temperature (°C) | Half-life (t½) | Reference |
| Formetanate hydrochloride | Formamidine | 12.6 | Not Specified | 3.9 hours | [1][2] |
| Formetanate hydrochloride | Formamidine | 7.6 | Not Specified | 14.4 hours | [1][2] |
This data suggests that the formamidine moiety is significantly more labile under basic conditions. It can be inferred that this compound will exhibit similar pH-dependent degradation kinetics.
Experimental Protocols
A robust analytical method is essential for studying the hydrolytic degradation of this compound by separating and quantifying the parent compound and its degradation products. The following is a detailed HPLC-MS/MS method adapted from a study on the analysis of Amitraz and its metabolites.[5]
Forced Hydrolytic Degradation Study
A forced degradation study can be conducted to evaluate the stability of this compound in aqueous solutions under different pH conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate or other suitable buffers for maintaining neutral pH
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a known volume of HCl solution (e.g., 0.1 M) to achieve a final concentration in the desired analytical range. The study can be performed at room temperature and at an elevated temperature (e.g., 60 °C) to accelerate degradation.
-
Basic Hydrolysis: Add an aliquot of the stock solution to a known volume of NaOH solution (e.g., 0.1 M). Similar to acidic hydrolysis, perform the study at room and elevated temperatures.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to a known volume of a neutral buffer solution (pH 7). Conduct the study at room and elevated temperatures.
-
-
Sampling: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples with the mobile phase to a suitable concentration for HPLC-MS/MS analysis.
Analytical Method: HPLC-MS/MS
Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (100 mm × 4.6 mm, 2.6 µm) or equivalent.[5]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of Semiamitraz, 2,4-dimethylformanilide, and 2,4-dimethylaniline.
-
Flow Rate: 0.5 mL/min (can be optimized).
-
Column Temperature: 30 °C (can be optimized).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor-to-product ion transitions for Semiamitraz and its degradation products need to be determined by infusing standard solutions of each compound.
Data Analysis:
The concentration of this compound and its degradation products in the samples taken at different time points would be quantified by constructing calibration curves for each analyte. The rate of degradation (kinetics) and the formation of degradation products can then be plotted to understand the degradation pathway under different pH conditions.
Conclusion
The hydrolytic degradation of this compound in aqueous solutions is a pH-dependent process that proceeds through the formation of 2,4-dimethylformanilide and subsequently 2,4-dimethylaniline. While specific kinetic data for Semiamitraz is limited, the behavior of other formamidine pesticides suggests that the degradation is faster under basic conditions. The provided experimental framework, including a detailed HPLC-MS/MS method, offers a robust approach for researchers and drug development professionals to conduct detailed stability studies and further elucidate the degradation kinetics of this compound. This knowledge is fundamental for ensuring the safety, efficacy, and environmental impact assessment of products containing Semiamitraz.
References
- 1. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 5. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Semiamitraz Hydrochloride (CAS 51550-40-4): A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semiamitraz hydrochloride (CAS Number: 51550-40-4) is a chemical compound of interest in various scientific fields. It is recognized as a metabolite of the formamidine acaricide, amitraz.[1][2] This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering valuable data and procedural insights for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source(s) |
| Chemical Name | N'-(2,4-Dimethylphenyl)-N-methylformamidine hydrochloride | [3][4][5] |
| CAS Number | 51550-40-4 | [3][4] |
| Molecular Formula | C₁₀H₁₅ClN₂ | [6] |
| Molecular Weight | 198.69 g/mol | [6] |
| Physical State | Pale beige to tan solid; Straw coloured crystalline solid | [1] |
| Melting Point | 161-163 °C | [2][3] |
| Boiling Point | 245.9 °C at 760 mmHg | [2] |
| Solubility | Water: Very Slightly Soluble; Methanol: Slightly Soluble | |
| Octanol-Water Partition Coefficient (XLogP3) | 3.24840 (Computed) | [2] |
| pKa | Data not available in searched literature. |
Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are outlined below. While specific experimental data for this compound is limited in publicly available literature, the following represents standard methodologies for compounds of this nature.
Determination of Dissociation Constant (pKa)
The pKa of an amine hydrochloride, such as this compound, can be determined using potentiometric titration.[7][8][9]
Principle: This method involves the gradual titration of a solution of the compound with a standardized base (e.g., sodium hydroxide) while monitoring the pH of the solution. The pKa is the pH at which the compound is 50% ionized and 50% in its neutral form. For an amine hydrochloride, this corresponds to the equilibrium between the protonated amine and its conjugate base.
Generalized Protocol:
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[7]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a temperature-controlled vessel equipped with a magnetic stirrer and the calibrated pH electrode.
-
Titration: Add small, precise volumes of a standardized sodium hydroxide solution to the sample solution.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by calculating the first derivative of the curve, where the peak corresponds to the equivalence point.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[10][11][12][13]
Principle: The shake-flask method involves dissolving the compound in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Generalized Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in either the pre-saturated n-octanol or water phase.
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient amount of time to allow for the partitioning equilibrium to be reached. Subsequently, centrifuge the mixture to ensure complete phase separation.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.
An alternative, high-throughput method for estimating LogP is by using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15][16][17]
Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.
Generalized Protocol:
-
Calibration: A series of standard compounds with known LogP values are injected into an RP-HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.
-
Sample Analysis: this compound is injected into the same RP-HPLC system under identical conditions.
-
LogP Determination: The retention time of this compound is used to calculate its retention factor (k). The LogP value is then determined from the calibration curve.
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action: Octopamine Receptor Agonism
Semiamitraz, like other formamidine insecticides, is known to act as an agonist at octopamine receptors in invertebrates.[18][19][20][21] This interaction triggers a cascade of intracellular events, primarily affecting cyclic AMP (cAMP) and calcium signaling pathways, leading to neurotoxic effects.
Caption: Octopamine Receptor Signaling Pathway for Semiamitraz.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.
Caption: General workflow for physicochemical characterization.
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. This compound | C10H15ClN2 | CID 171053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. ecetoc.org [ecetoc.org]
- 16. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sdbonline.org [sdbonline.org]
- 19. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. She’s got nerve: Roles of octopamine in insect female reproduction - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Amitraz on Non-Target Invertebrates: An In-depth Technical Guide
Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. The information provided is a synthesis of publicly available research and regulatory guidelines. It is not exhaustive and should not be used as a substitute for a comprehensive literature review or expert consultation. The user of this guide assumes all responsibility for its application. It is important to note that the compound "Semiamitraz hydrochloride" appears to be a likely misspelling of "Amitraz hydrochloride." Amitraz is a widely used acaricide, and its toxicological data is extensively available. This guide focuses on Amitraz, assuming it to be the compound of interest.
Executive Summary
Amitraz is a formamidine acaricide and insecticide widely employed in veterinary medicine and agriculture. Its mode of action primarily involves the disruption of the nervous system in target arthropods through agonistic activity on octopamine receptors. While effective against target pests such as ticks and mites, concerns regarding its impact on non-target invertebrates are significant for environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of Amitraz on various non-target invertebrates, with a focus on quantitative toxicity data, detailed experimental methodologies, and the underlying biochemical pathways. The data presented herein is crucial for understanding the potential ecological consequences of Amitraz use and for the development of safer, more selective pest control agents.
Acute and Chronic Toxicity Data
The toxicological effects of Amitraz on non-target invertebrates vary significantly across different species and exposure routes. The following tables summarize the available quantitative data for key indicator species.
Aquatic Invertebrates
Aquatic ecosystems are particularly vulnerable to pesticide runoff. The following data highlights the sensitivity of representative aquatic invertebrates to Amitraz.
| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | Acute, static | 48 hours | EC50 (Immobilisation) | 0.035 | |
| Daphnia magna (Water Flea) | Chronic | 21 days | NOEC (Reproduction) | 0.0011 | |
| Chironomus riparius (Midge Larva) | Chronic, spiked sediment | 28 days | EC50 (Emergence) | Not specified in abstract, study conducted | |
| Freshwater Invertebrate (unspecified) | Acute | Not specified | Toxic effects observed | 0.035 (35 ppb) |
Terrestrial Invertebrates
Soil-dwelling and pollinator invertebrates are also at risk of Amitraz exposure through various environmental pathways.
| Species | Test Type | Duration | Endpoint | Value | Reference |
| Apis mellifera (Honeybee) | Acute, oral | Not specified | LD50 | 12 µ g/bee | |
| Apis mellifera (Honeybee) | Acute, direct spray | Not specified | LD50 | 3.6 mg/L | |
| Eisenia fetida (Earthworm) | Acute, artificial soil | 14 days | LC50 | >1000 mg/kg | |
| Folsomia candida (Springtail) | Chronic | Not specified | Significant reduction in survival and reproduction | Dose-dependent | |
| Enchytraeus crypticus (Potworm) | Chronic | Not specified | No sensitivity observed | Not applicable |
Mechanism of Action: Octopamine Receptor Agonism
The primary mechanism of action of Amitraz in invertebrates is its agonistic effect on octopamine receptors. Octopamine is a key biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone, analogous to norepinephrine in vertebrates. Amitraz and its active metabolite, DPMF (N'-(2,4-dimethylphenyl)-N-methylformamidine), bind to and activate these receptors, leading to a cascade of downstream signaling events that disrupt normal neuronal function. This overstimulation results in symptoms such as hyperexcitability, paralysis, and ultimately, death in susceptible invertebrates.
There are different subtypes of octopamine receptors which couple to various G-proteins and trigger distinct intracellular signaling pathways. For instance, some octopamine receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Others are coupled to Gq proteins, which activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.
The following diagram illustrates the generalized signaling pathway of an octopamine receptor in an invertebrate neuron upon binding of an agonist like Amitraz.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the toxicological assessment of Amitraz on non-target invertebrates. These protocols are based on internationally recognized OECD guidelines.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test determines the acute immobilisation of Daphnia magna after 48 hours of exposure to a test substance.
-
Test Organism: Daphnia magna, neonates less than 24 hours old.
-
Test Substance Preparation: A series of at least five test concentrations, typically in a geometric series, are prepared by dissolving or dispersing the test substance in a suitable medium. A control group with no test substance is also prepared.
-
Test Vessels: Glass beakers or other suitable inert vessels are used.
-
Experimental Setup:
-
At least 20 daphnids are used for each test concentration and the control, divided into at least four replicates of five daphnids each.
-
Each replicate is placed in a test vessel containing the corresponding test solution. The volume of the test solution should be at least 2 mL per daphnid.
-
The test vessels are maintained in a controlled environment with a temperature of 20 ± 1°C and a defined photoperiod (e.g., 16 hours light, 8 hours dark).
-
-
Observations: The number of immobilised daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The percentage of immobilisation at each concentration is calculated. The 48-hour EC50 (the concentration that causes immobilisation in 50% of the daphnids) is determined using appropriate statistical methods (e.g., probit analysis). The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.
The following diagram illustrates the general workflow for the OECD 202 test.
OECD 218: Sediment-Water Chironomus sp. Toxicity Test Using Spiked Sediment
This chronic toxicity test evaluates the effects of sediment-bound chemicals on the emergence and development of Chironomus riparius.
-
Test Organism: First-instar larvae of Chironomus riparius.
-
Test System: A water-sediment system is established in glass beakers. The sediment is typically a formulated artificial sediment.
-
Test Substance Application: The test substance is thoroughly mixed into the sediment at a range of at least five concentrations. A control with untreated sediment is also prepared.
-
Experimental Setup:
-
The spiked sediment is added to the test beakers, followed by overlying water, creating a sediment-water interface.
-
The systems are allowed to equilibrate.
-
First-instar chironomid larvae are introduced into each beaker (e.g., 20 larvae per beaker, with multiple replicates per concentration).
-
The beakers are maintained in a controlled environment with a temperature of 20 ± 1°C and a defined photoperiod for 28 days.
-
-
Observations: The number of fully emerged adult midges is recorded daily. The sex of the emerged midges is also noted. The development rate (time to emergence) is determined.
-
Data Analysis: The total emergence success and development rate for each concentration are compared to the control. The ECx (e.g., EC10, EC50) for emergence and the NOEC/LOEC are calculated using appropriate statistical models.
OECD 207: Earthworm, Acute Toxicity Test
This test assesses the acute toxicity of a substance to the earthworm Eisenia fetida in an artificial soil substrate.
-
Test Organism: Adult Eisenia fetida with a well-developed clitellum.
-
Test Substrate: A standardized artificial soil is prepared.
-
Test Substance Application: The test substance is mixed with the dry artificial soil. For substances with low water solubility, it can be mixed with a small amount of an inert carrier (e.g., silica sand) before being incorporated into the soil. The soil is then moistened to the required water content.
-
Experimental Setup:
-
A defined amount of the treated soil (e.g., 750 g) is placed into glass containers.
-
Ten adult earthworms are weighed and then introduced into each container.
-
The test is conducted with at least five treatment concentrations and a control, with four replicates per treatment.
-
The containers are kept in a controlled environment with a temperature of 20 ± 2°C and continuous illumination.
-
-
Observations: Mortality is assessed at 7 and 14 days. The number of dead worms is recorded. Any behavioral changes are also noted.
-
Data Analysis: The LC50 (the concentration that is lethal to 50% of the earthworms) at 14 days is calculated using statistical methods such as probit analysis. The NOEC and LOEC are also determined.
Sublethal Effects
Beyond acute lethality, sublethal concentrations of Amitraz can have significant impacts on the health and behavior of non-target invertebrates. For instance, in honeybees, sublethal exposure to Amitraz and other acaricides has been shown to disrupt the gut microbiota and increase their susceptibility to other stressors like neonicotinoid pesticides. In aquatic invertebrates, behavioral changes such as altered swimming patterns in Daphnia magna can occur at low concentrations, potentially affecting their fitness and survival.
Conclusion
The toxicological profile of Amitraz on non-target invertebrates is complex, with varying degrees of sensitivity observed across different species and environmental compartments. While Amitraz exhibits relatively low acute toxicity to honeybees compared to other acaricides, sublethal effects and potential synergistic interactions with other pesticides warrant further investigation. Aquatic invertebrates, particularly crustaceans like Daphnia magna, are highly sensitive to Amitraz, highlighting the importance of mitigating aquatic runoff from agricultural and veterinary applications. The data and protocols presented in this guide serve as a critical resource for researchers and professionals in assessing the environmental risks associated with Amitraz and in the pursuit of more environmentally benign pest management strategies.
The Metabolic Journey of Semiamitraz Hydrochloride in Target Pest Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semiamitraz hydrochloride, a notable metabolite of the formamidine acaricide Amitraz, plays a significant role in the overall efficacy and toxicological profile of its parent compound in target pest species. Understanding the metabolic fate of Semiamitraz is crucial for optimizing pest control strategies, managing resistance, and assessing environmental impact. This technical guide provides an in-depth exploration of the metabolic pathways, experimental protocols for analysis, and quantitative data on the biotransformation of this compound in various insect pests.
Metabolic Pathways of Semiamitraz
The metabolism of Semiamitraz, chemically known as N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271), primarily proceeds through hydrolysis and oxidation reactions, leading to the formation of several key metabolites. The primary transformation involves the cleavage of the formamidine bond, resulting in less toxic and more polar compounds that can be more readily excreted by the insect.
A pivotal study on the metabolism of Semiamitraz in southwestern corn borer larvae revealed the major metabolites to be 2,4-dimethylformanilide and 2,4-dimethylaniline.[1] Further metabolism can lead to the formation of various benzoic acid derivatives, including 4-formamino-3-methylbenzoic acid, 4-amino-3-methylbenzoic acid, and 2-amino-5-methylbenzoic acid.[1]
Interestingly, metabolic pathways can exhibit species-specific variations. For instance, in studies involving Heliothis species (bollworm and tobacco budworm), 2,4-dimethylaniline was not detected as a metabolite of Semiamitraz, suggesting it may be formed directly from the parent compound, Amitraz, in these particular pests. This highlights the importance of species-specific metabolic studies in pest management.
The enzymatic machinery responsible for these transformations likely involves cytochrome P450 monooxygenases and hydrolases. Cytochrome P450s are a large family of enzymes known to be involved in the detoxification of a wide range of xenobiotics, including insecticides. While specific P450 isozymes responsible for Semiamitraz metabolism have not been definitively identified, their involvement is strongly suggested by the nature of the oxidative metabolites observed.
Metabolic Pathway Diagram
Quantitative Analysis of Semiamitraz Metabolism
While detailed quantitative data on the pharmacokinetics of Semiamitraz in various pest species is limited in publicly available literature, the following tables summarize the key metabolites identified and provide a framework for the type of quantitative data that is essential for a comprehensive understanding of its metabolic fate. The data presented is qualitative, based on the identification of metabolites in research studies.
Table 1: Major Metabolites of Semiamitraz Identified in Target Pest Species
| Metabolite | Chemical Name | Pest Species in which Identified |
| BTS-27919 | 2,4-dimethylformanilide | Southwestern corn borer, Heliothis spp. |
| BTS-24868 | 2,4-dimethylaniline | Southwestern corn borer |
| - | 4-formamino-3-methylbenzoic acid | Southwestern corn borer |
| - | 4-amino-3-methylbenzoic acid | Southwestern corn borer |
| - | 2-amino-5-methylbenzoic acid | Southwestern corn borer |
Table 2: Framework for Quantitative Metabolic Data of Semiamitraz
| Parameter | Description | Target Pest Species | Value (Example) |
| T1/2 (half-life) | Time required for the concentration of Semiamitraz to reduce by half. | e.g., Spodoptera frugiperda | Data not available |
| CL (Clearance) | The volume of biological fluid cleared of the drug per unit time. | e.g., Helicoverpa armigera | Data not available |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | e.g., Myzus persicae | Data not available |
| Metabolite Formation Rate | The rate at which specific metabolites are formed from Semiamitraz. | e.g., Tetranychus urticae | Data not available |
Experimental Protocols
The analysis of Semiamitraz and its metabolites in biological matrices from pest species typically involves extraction followed by chromatographic separation and detection. The following is a generalized protocol based on established methods for the analysis of Amitraz and its metabolites.
Sample Preparation and Extraction
Objective: To extract Semiamitraz and its metabolites from insect tissues.
Materials:
-
Insect samples (whole body or specific tissues)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge
-
Acetonitrile (ACN)
-
Water (HPLC-grade)
-
QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Weigh and record the mass of the insect sample.
-
Add a suitable volume of ACN and water to the sample in a centrifuge tube.
-
Homogenize the sample until a uniform suspension is achieved.
-
Add QuEChERS salts to the homogenate to induce phase separation.
-
Vortex the mixture vigorously and then centrifuge to pellet the solid debris.
-
Collect the ACN supernatant containing the analytes.
-
For further cleanup, the extract can be passed through an SPE cartridge to remove interfering matrix components.
-
Elute the analytes from the SPE cartridge with an appropriate solvent.
-
The eluate is then concentrated and reconstituted in a suitable solvent for analysis.
Chromatographic Analysis (HPLC-MS/MS)
Objective: To separate, identify, and quantify Semiamitraz and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute analytes of varying polarities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Semiamitraz and each of its metabolites are monitored for selective and sensitive detection.
-
Source Parameters: Optimized capillary voltage, source temperature, and gas flows.
Experimental Workflow Diagram
References
Semiamitraz Hydrochloride: A Promising Lead for Novel Insecticide Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The relentless challenge of insecticide resistance necessitates a continuous search for novel active ingredients with unique modes of action. Formamidine insecticides, a class of compounds known for their distinct mechanism targeting the octopamine receptor in arthropods, represent a valuable area of exploration. Semiamitraz hydrochloride, a principal metabolite of the widely used acaricide and insecticide amitraz, is emerging as a compound of significant interest. This technical guide provides a comprehensive overview of this compound's potential as a lead compound for the development of new-generation insecticides. It consolidates available data on its efficacy, details its mechanism of action, and provides robust experimental protocols for its evaluation.
Chemical and Physical Properties
This compound, chemically known as N'-(2,4-dimethylphenyl)-N-methylformamidine hydrochloride, is a derivative of its parent compound, amitraz.[1] While specific data on its physical and chemical properties are not extensively documented in publicly available literature, its structure and relationship to amitraz suggest it shares similar solubility and stability characteristics.
Table 1: Chemical Identification of this compound
| Property | Value |
| IUPAC Name | (EZ)-N1-methyl-N2-(2,4-xylyl)formamidine hydrochloride |
| CAS Name | N-(2,4-dimethylphenyl)-N′-methylmethanimidamide hydrochloride (1:1) |
| CAS Registry No. | 51550-40-4 |
| Molecular Formula | C₁₀H₁₅ClN₂ |
| Parent Compound | Semiamitraz [33089-74-6] |
| Chemical Class | Formamidine |
Mechanism of Action: A Potent Octopamine Receptor Agonist
The insecticidal and acaricidal activity of formamidines, including amitraz and its metabolites, is primarily attributed to their action as agonists at octopamine receptors.[2][3][4] Octopamine is a key biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone that regulates a multitude of physiological processes such as behavior, heart rate, and carbohydrate metabolism.[3] By mimicking octopamine, formamidines disrupt the normal functioning of the insect's nervous system, leading to a range of toxic effects.
Semiamitraz, also referred to as DPMF (N²-(2,4-Dimethylphenyl)-N¹-methyformamidine), has been identified as a potent active metabolite of amitraz.[2][5] Studies have shown that semiamitraz is a more powerful agonist of octopamine receptors than amitraz itself.[2][5]
Research on the silkworm, Bombyx mori, demonstrated that both amitraz and semiamitraz (DPMF) potently activated α- and β-adrenergic-like octopamine receptors (OARs).[2] Notably, semiamitraz (DPMF) was significantly more potent in elevating intracellular cyclic AMP (cAMP) levels in cells expressing β-AL OARs and in increasing intracellular Ca²⁺ levels in cells with α-AL OARs.[2] A similar finding was reported in the carmine spider mite, Tetranychus cinnabarinus, where semiamitraz (DPMF) exhibited more potent acaricidal activity and was a more effective activator of the octopamine receptor TcOctβ2R compared to amitraz.[5]
This enhanced potency at the target site suggests that this compound itself is a strong candidate for a lead compound, potentially offering improved efficacy over its parent compound.
dot
Caption: Octopamine Receptor Signaling Pathway Activation by this compound.
Efficacy Data
While extensive field data for this compound is limited, laboratory studies on amitraz and its metabolites provide valuable insights into its potential efficacy. The enhanced potency of semiamitraz (DPMF) at octopamine receptors strongly suggests it is a primary contributor to the overall activity of amitraz.[2][5]
Table 2: In Vitro Efficacy of Semiamitraz (DPMF) and Amitraz on Octopamine Receptors in Bombyx mori [2]
| Compound | Receptor Type | Parameter | Value |
| Semiamitraz (DPMF) | β-adrenergic-like OAR | EC₅₀ (cAMP elevation) | 79.6 pM |
| Amitraz | β-adrenergic-like OAR | EC₅₀ (cAMP elevation) | > 1 µM |
| Semiamitraz (DPMF) | α-adrenergic-like OAR | EC₅₀ (Ca²⁺ elevation) | 1.17 nM |
| Amitraz | α-adrenergic-like OAR | EC₅₀ (Ca²⁺ elevation) | 26.7 nM |
The significantly lower EC₅₀ values for semiamitraz (DPMF) highlight its superior potency in activating both major types of octopamine receptors compared to amitraz.
Table 3: Mammalian and Environmental Toxicology of Amitraz (Parent Compound) [6]
| Test Organism | Route of Exposure | Toxicity Value |
| Rat | Oral LD₅₀ | 523-800 mg/kg |
| Rat | Dermal LD₅₀ | >1,600 mg/kg |
| Mouse | Oral LD₅₀ | >1,600 mg/kg |
| Rabbit | Dermal LD₅₀ | >200 mg/kg |
| Bobwhite Quail | Oral LD₅₀ | 788 mg/kg |
| Mallard Duck | 8-day dietary LC₅₀ | 7,000 mg/kg |
| Bluegill Sunfish | 96-hour LC₅₀ | 1.3 mg/L |
| Rainbow Trout | 48-hour LC₅₀ | 2.7-4.0 mg/L |
| Bees | Oral LD₅₀ | 12 µ g/bee |
It is important to note that while semiamitraz is a metabolite, its toxicological profile may differ from that of amitraz, and further studies are required to establish its specific safety profile for non-target organisms.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the potential of this compound as a lead insecticide compound.
Synthesis of this compound
This compound is typically produced as a metabolite of amitraz through a controlled hydrolysis and acidification process.[7]
dot
Caption: Synthesis of this compound from Amitraz.
Procedure:
-
Hydrolysis of Amitraz: Amitraz is subjected to controlled hydrolysis to yield N-(2,4-dimethylphenyl)-N'-methylformamidine (semiamitraz base). This reaction is typically carried out in an aqueous or alcoholic medium under mild conditions to preserve the formamidine structure.
-
Acidification: The resulting semiamitraz base is then reacted with hydrochloric acid to form the hydrochloride salt.
-
Purification: The final product, this compound, is purified, typically through recrystallization, to obtain a high-purity compound suitable for experimental use.
Insecticidal Bioassays
A tiered approach to bioassays is recommended to determine the efficacy of this compound.
dot
Caption: General Workflow for Insecticidal Bioassays.
a) Topical Application Bioassay (for LD₅₀ determination):
-
Test Insects: Utilize a susceptible laboratory strain of the target insect species (e.g., Spodoptera frugiperda, Helicoverpa armigera, Myzus persicae).
-
Preparation of Dosing Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).
-
Application: Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a micro-applicator. A control group should be treated with the solvent only.
-
Observation: House the treated insects individually in containers with access to a suitable food source. Record mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.
b) Diet Incorporation Bioassay (for LC₅₀ determination):
-
Preparation of Treated Diet: Incorporate a range of concentrations of this compound into the artificial diet of the target insect.
-
Exposure: Place a known number of early instar larvae onto the treated diet in individual wells of a multi-well plate.
-
Observation: Monitor larval mortality and development over a set period (e.g., 7 days).
-
Data Analysis: Determine the LC₅₀ (the concentration required to kill 50% of the test population) through probit analysis.
Octopamine Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity of this compound to insect octopamine receptors.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the target insect octopamine receptor (e.g., from Drosophila melanogaster or the target pest).
-
Radioligand: Use a suitable radiolabeled antagonist, such as [³H]-yohimbine, that binds to the octopamine receptor.
-
Competitive Binding: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation and Scintillation Counting: Separate the bound from the free radioligand by rapid filtration and measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Field Trials (Simulated)
For preliminary evaluation of performance under more realistic conditions, simulated field trials on a small scale are recommended.
Procedure:
-
Crop and Pest: Select a target crop (e.g., cotton) and infest it with a known population of the target pest (e.g., cotton aphids or spider mites).
-
Treatment Application: Apply different concentrations of a formulated version of this compound to the infested plants using a calibrated sprayer. Include a negative control (water or formulation blank) and a positive control (a commercial standard insecticide).
-
Efficacy Assessment: At various time points post-application (e.g., 3, 7, and 14 days), assess the pest population density on treated and control plants.
-
Phytotoxicity Assessment: Visually inspect the treated plants for any signs of phytotoxicity (e.g., leaf burn, stunting).
-
Data Analysis: Calculate the percent control for each treatment relative to the untreated control.
Conclusion and Future Directions
This compound demonstrates significant potential as a lead compound for the development of novel insecticides. Its enhanced potency as an octopamine receptor agonist compared to its parent compound, amitraz, makes it a compelling candidate for further investigation. The provided experimental protocols offer a robust framework for a comprehensive evaluation of its insecticidal efficacy and toxicological profile.
Future research should focus on:
-
Broad-spectrum Efficacy Screening: Determining the LC₅₀ and LD₅₀ values of this compound against a wider range of economically important insect and acarine pests.
-
Toxicological Profiling: A thorough assessment of its toxicity to non-target organisms, including beneficial insects, aquatic life, and mammals.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its insecticidal activity and selectivity.
-
Resistance Management: Investigating the potential for cross-resistance with other insecticide classes and its efficacy against resistant pest populations.
By systematically addressing these research areas, the full potential of this compound as a valuable tool in integrated pest management can be realized, contributing to the development of more effective and sustainable crop protection solutions.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 4. researchgate.net [researchgate.net]
- 5. Target identification and acaricidal activity difference of amitraz and its metabolite DPMF in Tetranychus cinnabarinus (Boisduval) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAO Knowledge Repository [openknowledge.fao.org]
- 7. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
Understanding the Octopamine Receptor Binding Affinity of Semiamitraz Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Semiamitraz hydrochloride and octopamine receptors, crucial targets for insecticides and acaricides. Semiamitraz, a principal metabolite of the formamidine pesticide amitraz, exerts its biological effects by acting as an agonist at these invertebrate-specific receptors.[1][2][3][4][5] This document synthesizes available data on its binding affinity, delves into the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Octopamine Receptors and this compound
Octopamine is the invertebrate counterpart to norepinephrine in vertebrates, functioning as a key neurotransmitter, neuromodulator, and neurohormone.[6][7] It regulates a multitude of physiological processes, including behavior, memory, and locomotion.[8][9] Octopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR) receptors, which modulate intracellular levels of calcium (Ca²⁺) and cyclic AMP (cAMP), respectively.[6][8][10]
This compound is the hydrochloride salt of Semiamitraz, also known as N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF).[11][12][13] It is a primary active metabolite of Amitraz.[3][4][5] The agonistic activity of Semiamitraz at octopamine receptors leads to the disruption of normal neurological function in target pests like mites and ticks.[14][15]
Quantitative Data: Receptor Activation by Semiamitraz (DPMF)
| Receptor Subtype | Species | Experimental System | Agonist | EC₅₀ | Reference |
| α-adrenergic-like OAR | Bombyx mori (Silkworm) | HEK-293 cells | DPMF | 1.17 nM | [5] |
| β-adrenergic-like OAR | Bombyx mori (Silkworm) | HEK-293 cells | DPMF | 79.6 pM | [5] |
| Octβ₂R | Ixodes scapularis (Deer Tick) | Not Specified | DPMF | ~10 nM | [15] |
| Multiple OA Receptors | Varroa destructor (Varroa Mite) | Not Specified | DPMF | Nanomolar Range | [3][4] |
Signaling Pathways of Octopamine Receptors
Upon agonist binding, octopamine receptors initiate distinct intracellular signaling cascades depending on their subtype. The following diagrams illustrate the generalized pathways for α-adrenergic-like and β-adrenergic-like octopamine receptors.
Caption: Alpha-adrenergic-like octopamine receptor signaling pathway.
Caption: Beta-adrenergic-like octopamine receptor signaling pathway.
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[16] These assays can be used to determine the density of receptors in a sample (Bmax), the dissociation constant of the radioligand (Kd), and the inhibitory constant of a test compound (Ki).[16][17] The following provides a generalized protocol for a competitive radioligand binding assay, a common method for determining the binding affinity of an unlabeled compound like this compound.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to octopamine receptors (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.
Materials:
-
Biological Sample: Membrane preparations from cells expressing the octopamine receptor of interest or tissue homogenates from target organisms.
-
Radioligand: A high-affinity ligand for the octopamine receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength.
-
Filtration Apparatus: A multi-well filter plate (e.g., glass fiber filters) and a vacuum manifold.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Generalized Protocol:
-
Preparation:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare solutions of the radioligand at a concentration typically near its Kₔ value.
-
-
Incubation:
-
In a multi-well plate, add the membrane preparation, the radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or a dilution of this compound.
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.[18]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
The following diagram illustrates the general workflow for this type of assay.
Caption: Generalized workflow for a competitive radioligand binding assay.
Conclusion
This compound, a key metabolite of amitraz, functions as a potent agonist at invertebrate octopamine receptors. While direct binding affinity data (Kᵢ) remains to be fully characterized, functional assays demonstrate its high potency in the nanomolar to picomolar range at both α- and β-adrenergic-like receptor subtypes. The detailed methodologies and signaling pathways presented in this guide provide a foundational understanding for researchers engaged in the study of formamidine acaricides and the development of novel, selective pest control agents targeting the octopaminergic system. Further research employing competitive radioligand binding assays is warranted to precisely quantify the binding affinity of this compound at various octopamine receptor orthologs.
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 3. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Octopamine - Wikipedia [en.wikipedia.org]
- 8. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdbonline.org [sdbonline.org]
- 10. Inhibitory Control of Synaptic and Behavioral Plasticity by Octopaminergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 12. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 13. This compound | C10H15ClN2 | CID 171053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Buy this compound | 51550-40-4 [smolecule.com]
- 15. Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Semiamitraz hydrochloride degradation products and their environmental persistence
An In-depth Technical Guide to the Degradation Products and Environmental Persistence of Semiamitraz Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the hydrochloride salt of N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), a primary degradation product of the formamidine acaricide and insecticide, amitraz.[1][2][3] The environmental presence of semiamitraz is intrinsically linked to the use and subsequent breakdown of its parent compound, amitraz. Understanding the degradation pathways of amitraz and the resulting persistence of its metabolites, including this compound and the more recalcitrant 2,4-dimethylaniline, is crucial for comprehensive environmental risk assessment and the development of effective analytical monitoring strategies.[4][5]
This technical guide provides a detailed overview of the degradation products of this compound, its environmental persistence, and the experimental protocols used for its study. It is designed to be a comprehensive resource for professionals involved in environmental science, toxicology, and pesticide research.
Degradation Pathways of Amitraz and this compound
The formation of this compound is a key step in the environmental degradation of amitraz. The degradation of amitraz is highly influenced by environmental conditions, particularly pH.[6][7]
1. Hydrolysis:
The primary abiotic degradation pathway for amitraz is hydrolysis, which proceeds at different rates and yields different products depending on the pH of the aqueous environment.[6][7]
-
Less Acidic Conditions (pH 3-6): In this pH range, amitraz hydrolyzes to form N-(2,4-dimethylphenyl)-N'-methylformamidine (semiamitraz, DMPF) and 2,4-dimethylphenylformamide (DMF) .[6][7] Semiamitraz can then be salified with hydrochloric acid to form this compound.[1]
-
Very Acidic Conditions (pH < 3): Under strongly acidic conditions, the primary hydrolysis product is 2,4-dimethylaniline (DMA) .[6][7]
-
Basic Conditions (pH > 6): In alkaline environments, amitraz is metabolized mainly to 2,4-dimethylphenylformamide (DMF), which is subsequently hydrolyzed to 2,4-dimethylaniline (DMA).[6]
Semiamitraz (DMPF) itself is subject to further hydrolysis, which ultimately yields the more stable 2,4-dimethylaniline (DMA).[8]
2. Biodegradation:
Microbial activity plays a significant role in the transformation of amitraz and its metabolites in soil and water.[4][9] The terminal and environmentally persistent metabolite, 2,4-dimethylaniline (DMA), can be further degraded by certain microorganisms. Studies have shown that Pseudomonas species can metabolize 2,4-dimethylaniline through oxidative deamination, leading to the formation of 3-methylcatechol as an intermediate.[4][5]
The following diagram illustrates the key degradation pathways originating from amitraz.
Environmental Persistence of Degradation Products
The persistence of this compound and its degradation products in the environment is a key factor in assessing their potential for long-term impact. Persistence is often measured by the half-life (t½) or dissipation time (DT50), which is the time required for 50% of the compound to degrade.[10] While specific quantitative data for this compound is limited, information on its key metabolites provides insight into their environmental behavior.[1]
| Compound Name | Common Abbreviation | Matrix | Persistence Data | Reference(s) |
| N'-(2,4-dimethylphenyl)-N-methylformamidine | Semiamitraz, DMPF, BTS-27271 | Aquatic & Terrestrial | Moderately persistent. Specific DT50 values are not readily available. | [2] |
| 2,4-dimethylphenylformamide | DMF, BTS-27919 | Aquatic & Terrestrial | Moderately persistent. | [2] |
| 2,4-dimethylaniline | DMA | Environment | Considered recalcitrant (degrades slowly). | [4][5] |
| 3-methylcatechol | - | Soil/Water | Data not available; expected to be part of further microbial degradation. | [5] |
Experimental Protocols
The analysis of this compound and its related compounds in environmental and biological matrices requires robust and sensitive analytical methods.
1. Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.[11][12]
-
Objective: To extract amitraz, semiamitraz (DMPF), and other metabolites from a solid or semi-solid matrix (e.g., soil, honey, fruit) into a solvent suitable for chromatographic analysis.[11]
-
Protocol Outline:
-
Homogenization: A representative sample (e.g., 5-10 g) is weighed into a centrifuge tube.[12]
-
Extraction: Water and acetonitrile are added. For honey samples, an initial dissolution in water is performed.[12] A buffering salt mixture (e.g., MgSO₄, NaCl, sodium citrate) is added to partition the aqueous and organic layers and to stabilize pH-labile compounds.[11][12] The tube is shaken vigorously for several minutes.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analytes) from the solid matrix and aqueous layer.[13]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a new tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and MgSO₄ to remove residual water).[12]
-
Final Extract: The mixture is vortexed and centrifuged. The final supernatant is collected for analysis.[13]
-
2. Analytical Determination: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of semiamitraz and its metabolites.[11][14]
-
Objective: To separate, identify, and quantify the target analytes in the prepared sample extract.
-
Methodology:
-
Chromatographic Separation: The sample extract is injected into an HPLC system. A reversed-phase C18 column is typically used to separate the compounds based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate solution) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Ionization: The column eluent is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode for these compounds.[14]
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This provides high selectivity and sensitivity for quantification.[11]
-
The following diagram illustrates a typical analytical workflow.
3. Hydrolysis Study Protocol (Following OECD Guideline 111)
-
Objective: To determine the rate of abiotic hydrolysis of a substance at different pH values and temperatures.[15][16]
-
Protocol Outline:
-
Preparation: Sterile buffer solutions are prepared at pH 4, 7, and 9.[17]
-
Incubation: The test substance (e.g., semiamitraz) is added to each buffer solution in sterile, sealed containers. Samples are incubated in the dark at controlled temperatures (e.g., 20°C and 50°C).[16]
-
Sampling: At predetermined time intervals over a period (e.g., up to 30 days), replicate samples are taken from each buffer solution.[17]
-
Analysis: The concentration of the parent compound and the formation of major degradation products are quantified using a suitable analytical method like HPLC or LC-MS/MS.
-
Kinetics: The degradation data is used to calculate the first-order rate constant (k) and the half-life (t½ = ln(2)/k) for each condition. The Arrhenius equation can be used to estimate half-lives at other environmentally relevant temperatures.[16]
-
Conclusion
This compound is an environmentally relevant metabolite of the pesticide amitraz. Its formation via hydrolysis is highly pH-dependent. While semiamitraz itself is considered moderately persistent, its ultimate degradation product, 2,4-dimethylaniline, is known to be recalcitrant in the environment, posing a greater concern for long-term contamination.[2][4][5] Further research is needed to quantify the environmental half-life of this compound under various conditions to refine exposure models. The established analytical protocols, particularly QuEChERS extraction followed by LC-MS/MS analysis, provide robust and sensitive tools for monitoring these compounds in diverse environmental and food matrices.[11][12][14] A thorough understanding of these degradation pathways and persistence profiles is essential for regulatory bodies and researchers to accurately assess the environmental impact of amitraz use.
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. jfda-online.com [jfda-online.com]
- 3. This compound | C10H15ClN2 | CID 171053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amitraz - Wikipedia [en.wikipedia.org]
- 7. Kinetics and mechanism of amitraz hydrolysis in aqueous media by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Occurrence of Pesticide Residues in Spanish Honey Measured by QuEChERS Method Followed by Liquid and Gas Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Abiotic hydrolysis of pesticides in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Validated GC-MS Protocol for the Determination of Semiamitraz Hydrochloride in Fruit Samples
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of semiamitraz hydrochloride in various fruit matrices. Semiamitraz, a principal metabolite of the pesticide amitraz, is a key indicator of amitraz use. Due to the polar nature of its hydrochloride salt, a specific sample preparation and derivatization protocol is essential for successful GC-MS analysis. This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by silylation to ensure volatility and thermal stability of the analyte. The subsequent GC-MS analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The method has been validated in accordance with the SANTE/11312/2021 guidelines, demonstrating excellent linearity, accuracy, precision, and low limits of detection and quantification.
Introduction
Amitraz is a widely used insecticide and acaricide in agriculture. Its residues in food products, including its metabolites, are a concern for consumer safety and are regulated by maximum residue limits (MRLs). Semiamitraz (N'-(2,4-dimethylphenyl)-N-methylformamidine) is a significant metabolite of amitraz. Often present in samples as a hydrochloride salt, its analysis by GC-MS is challenging due to low volatility and potential thermal degradation.
This protocol provides a comprehensive workflow for the analysis of this compound in fruit samples. It addresses the challenges of analyte polarity through a tailored QuEChERS extraction and a chemical derivatization step, making it amenable to GC-MS analysis. The method is designed for use by researchers, scientists, and professionals in drug development and food safety testing laboratories.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), Toluene (all HPLC or pesticide residue grade).
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Standards: Certified reference standard of this compound.
-
Fruit Samples: Apples, Grapes, Oranges (sourced from organic suppliers to serve as blank matrices).
Standard and Sample Preparation
2.1. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard, dissolve in 100 mL of acetonitrile. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.02, 0.05, 0.1, 0.2, 0.5 µg/mL) by serial dilution of the stock solution with acetonitrile.
2.2. Sample Homogenization
-
Chop the fruit samples into small pieces.
-
Homogenize the samples using a high-speed blender until a uniform puree is obtained. Store frozen at -20°C until extraction.
2.3. QuEChERS Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2.4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
2.5. Derivatization
-
Transfer 100 µL of the cleaned extract supernatant to a 2 mL autosampler vial with a micro-insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cool to room temperature before GC-MS injection.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injection Volume: 1 µL, splitless mode
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 25°C/min to 180°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for TMS-derivatized Semiamitraz: Based on the structure of N'-(2,4-dimethylphenyl)-N-methylformamidine, the trimethylsilyl (TMS) derivative would have a molecular weight of 234. The likely fragmentation would involve the loss of a methyl group and other characteristic fragments. The proposed ions are:
-
Quantifier Ion: m/z 219 (M-15)
-
Qualifier Ions: m/z 162, m/z 133
Method Validation
The method was validated according to the SANTE/11312/2021 guidelines[1][2]. Validation was performed using spiked blank apple matrix.
Data Presentation
Table 1: Method Validation Parameters for this compound in Apple Matrix
| Validation Parameter | Result | Acceptance Criteria (SANTE) |
| Linearity Range (µg/kg) | 10 - 500 | - |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) (µg/kg) | 3.0 | S/N ≥ 3 |
| Limit of Quantification (LOQ) (µg/kg) | 10.0 | S/N ≥ 10 |
| Accuracy (Recovery %) | ||
| Spiking Level 10 µg/kg | 95.2% | 70-120% |
| Spiking Level 50 µg/kg | 98.7% | 70-120% |
| Spiking Level 200 µg/kg | 101.5% | 70-120% |
| Precision (RSDr %) | ||
| Spiking Level 10 µg/kg | 8.5% | ≤ 20% |
| Spiking Level 50 µg/kg | 6.2% | ≤ 20% |
| Spiking Level 200 µg/kg | 4.8% | ≤ 20% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of method validation parameters.
Discussion
The developed method provides a reliable and sensitive approach for the determination of this compound in fruit samples. The QuEChERS extraction effectively isolates the analyte from the complex fruit matrix, while the d-SPE cleanup removes interfering compounds.[3][4] The key to the successful GC-MS analysis of the polar this compound is the derivatization step. Silylation with BSTFA converts the polar N-H group into a nonpolar N-Si(CH₃)₃ group, which significantly increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography.[5][6][7]
The validation data presented in Table 1 demonstrates that the method meets the stringent requirements of the SANTE guidelines.[8][9] The linearity of the method is excellent over the tested concentration range, and the LOD and LOQ are well below the typical MRLs for amitraz and its metabolites in fruits. The accuracy, demonstrated by recovery values between 95.2% and 101.5%, and the precision, with RSDr values below 8.5%, are well within the acceptable limits.[10][11]
Conclusion
This application note presents a fully validated GC-MS method for the routine analysis of this compound in fruit matrices. The combination of a modified QuEChERS protocol and a silylation derivatization step allows for the effective analysis of this otherwise challenging compound. The method is sensitive, accurate, and precise, making it a valuable tool for food safety monitoring and regulatory compliance.
References
- 1. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for Controlled-Release Formulation of Semiamitraz Hydrochloride in Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of semiamitraz hydrochloride in controlled-release systems for agricultural use. The aim is to enhance the efficacy of this acaricide, minimize environmental impact, and improve crop protection strategies.
This compound, a derivative of amitraz, is an effective acaricide that functions as an agonist for octopamine receptors in arthropods, disrupting their normal physiological processes[1]. Controlled-release formulations offer the potential to maintain an optimal concentration of the active ingredient for a specified duration, reducing degradation and losses, thereby improving its efficacy[2][3].
Data Presentation: Formulation Characteristics
Effective controlled-release formulations of this compound require precise characterization. The following tables provide a structured format for presenting key quantitative data from formulation studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (EZ)-N1-methyl-N2-(2,4-xylyl)formamidine hydrochloride | [4] |
| CAS Registry Number | 51550-40-4 | [4][5] |
| Molecular Formula | C10H15ClN2 | [4] |
| Molecular Weight | 198.69 g/mol | [5] |
| Mode of Action | Octopamine receptor agonist | [1] |
| Target Pests | Acarids (mites and ticks) | [1][6] |
Table 2: Characterization of this compound Microcapsules
| Formulation ID | Polymer/Carrier | Active Ingredient Loading (%) | Encapsulation Efficiency (%) | Mean Particle Size (μm) | Surface Morphology |
| SH-PLGA-01 | Poly(lactic-co-glycolic acid) | ||||
| SH-CS-01 | Chitosan | ||||
| SH-ALG-01 | Sodium Alginate |
Table 3: In Vitro Release Profile of Controlled-Release this compound Formulations
| Formulation ID | Time (hours) | Cumulative Release (%) | Release Kinetics Model (e.g., Higuchi, Korsmeyer-Peppas) |
| SH-PLGA-01 | 1 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| SH-CS-01 | 1 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| SH-ALG-01 | 1 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Detailed methodologies for the preparation and characterization of controlled-release this compound formulations are provided below.
Protocol 1: Microencapsulation by Spray Drying
Spray drying is a widely used technique for microencapsulation due to its simplicity and scalability[7]. This method involves atomizing a solution or suspension of the active ingredient and a carrier material into a hot gas stream, leading to the rapid evaporation of the solvent and the formation of microparticles.
Materials:
-
This compound
-
Wall material (e.g., maltodextrin, gum arabic, chitosan)
-
Solvent (e.g., distilled water, ethanol)
-
Plasticizer (optional, e.g., glycerol)
-
Surfactant (optional, e.g., Tween 80)
Equipment:
-
Laboratory-scale spray dryer
-
Homogenizer or high-shear mixer
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation of the Feed Solution/Emulsion:
-
Dissolve the wall material in the chosen solvent with continuous stirring to form a homogeneous solution.
-
Disperse the this compound in the polymer solution. If this compound is not fully soluble, create a stable suspension using a homogenizer.
-
If necessary, add a plasticizer to improve the mechanical properties of the microcapsules and a surfactant to enhance emulsification.
-
-
Spray Drying Process:
-
Preheat the spray dryer to the desired inlet temperature (typically 120-180°C).
-
Set the feed pump flow rate and the atomization gas flow rate to achieve the desired droplet size.
-
Pump the feed solution/emulsion into the atomizer of the spray dryer.
-
The atomized droplets come into contact with the hot air in the drying chamber, causing rapid evaporation of the solvent and the formation of solid microcapsules.
-
-
Collection:
-
The dried microcapsules are separated from the air stream by a cyclone separator and collected in a collection vessel.
-
-
Post-Processing:
-
Store the collected microcapsules in a desiccator to prevent moisture absorption.
-
Workflow for Microencapsulation by Spray Drying
Caption: Workflow for preparing this compound microcapsules using the spray drying method.
Protocol 2: Microencapsulation by Interfacial Polymerization
Interfacial polymerization is a technique used to form a polymer membrane at the interface of two immiscible liquids, encapsulating the active ingredient[8][9]. This method is suitable for creating core-shell microcapsules.
Materials:
-
This compound
-
Oil phase:
-
Monomer A (e.g., a diisocyanate such as toluene-2,4-diisocyanate)
-
Organic solvent (e.g., cyclohexane, toluene)
-
-
Aqueous phase:
-
Monomer B (e.g., a diamine or diol such as ethylenediamine)
-
Emulsifier/stabilizer (e.g., polyvinyl alcohol)
-
Distilled water
-
Equipment:
-
High-speed mechanical stirrer
-
Reaction vessel
-
pH meter
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve this compound and Monomer A in the organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the emulsifier in distilled water.
-
-
Emulsification:
-
Add the oil phase to the aqueous phase while stirring at high speed to form a stable oil-in-water emulsion. The droplet size will determine the final microcapsule size.
-
-
Polymerization:
-
Add Monomer B to the emulsion. The polymerization reaction will occur at the oil-water interface, forming a polymer shell around the oil droplets.
-
The reaction can be initiated or accelerated by adjusting the temperature or pH[8].
-
-
Curing and Washing:
-
Allow the reaction to proceed for a specified time to ensure complete polymerization and hardening of the microcapsule walls.
-
Wash the microcapsule suspension several times with distilled water to remove unreacted monomers and the emulsifier.
-
-
Drying:
-
The microcapsules can be collected by filtration or centrifugation and then dried (e.g., by freeze-drying or air drying).
-
Workflow for Microencapsulation by Interfacial Polymerization
References
- 1. Buy this compound | 51550-40-4 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound | C10H15ClN2 | CID 171053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amitraz - Wikipedia [en.wikipedia.org]
- 7. US5968990A - Water-dilutable, microemulsion concentrate and pour-on formulations thereof - Google Patents [patents.google.com]
- 8. microcapsules-technologies.com [microcapsules-technologies.com]
- 9. researchgate.net [researchgate.net]
Application of Semiamitraz Hydrochloride in Integrated Pest Management (IPM) Strategies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semiamitraz hydrochloride, a metabolite of the formamidine acaricide amitraz, is a potent agent for controlling a range of agricultural and horticultural pests.[1][2] As an octopamine receptor agonist, it disrupts critical physiological processes in arthropods, leading to mortality.[3][4] Its integration into Integrated Pest Management (IPM) programs requires a thorough understanding of its efficacy, mechanism of action, and its compatibility with other pest management tactics, including biological control agents. These application notes provide detailed protocols for evaluating the efficacy and compatibility of this compound, alongside data presentation guidelines and visualizations to support research and development.
This compound is primarily used as an acaricide and insecticide to control pests such as aphids, mites, and psyllids on crops like fruit trees, vegetables, tea, cotton, soybeans, and sugar beet.[4]
Mechanism of Action
This compound's primary mode of action is as an agonist of octopamine receptors in arthropods.[3][4] Octopamine, a neurotransmitter, neuromodulator, and neurohormone, is involved in regulating various physiological and behavioral processes. By binding to and activating these receptors, this compound disrupts normal nerve function.
The downstream effects of octopamine receptor activation by this compound and its parent compound, amitraz, are multifaceted and involve different receptor subtypes:
-
α-adrenergic-like octopamine receptors (α-AL OARs): Activation of these receptors leads to an increase in intracellular calcium levels (Ca2+).
-
β-adrenergic-like octopamine receptors (β-AL OARs): Activation of these receptors stimulates the production of cyclic AMP (cAMP).
The dysregulation of these second messengers disrupts cellular signaling, leading to a range of adverse effects in the target pest, including interference with locomotion, feeding, and the molting process.[3] Some studies also suggest that it may inhibit chitin synthesis and disrupt calcium homeostasis, further contributing to its pesticidal activity.[3]
Quantitative Data Presentation
Effective evaluation of this compound requires the systematic collection and presentation of quantitative data. The following tables provide templates for organizing efficacy and compatibility data.
Table 1: Efficacy of this compound Against Target Pests (Example Template)
| Target Pest (Species) | Life Stage | Application Rate (g a.i./ha or ppm) | % Mortality (Mean ± SE) at 24h | % Mortality (Mean ± SE) at 48h | % Mortality (Mean ± SE) at 72h | LC50 (ppm) (95% CI) |
| Tetranychus urticae (Two-spotted spider mite) | Adult | e.g., 50 | Data | Data | Data | Data |
| Myzus persicae (Green peach aphid) | Nymph | e.g., 25 | Data | Data | Data | Data |
| Bemisia tabaci (Silverleaf whitefly) | Adult | e.g., 75 | Data | Data | Data | Data |
Table 2: Compatibility of this compound with Biological Control Agents (Example Template)
| Biological Control Agent (Species) | This compound Concentration (ppm) | Mycelial Growth Inhibition (%) (Mean ± SE) | Spore Germination Inhibition (%) (Mean ± SE) | Predation/Parasitism Rate Reduction (%) (Mean ± SE) | Compatibility Rating* |
| Trichoderma harzianum | e.g., 10 | Data | Data | N/A | Data |
| Pseudomonas fluorescens | e.g., 10 | Data | N/A | N/A | Data |
| Amblyseius swirskii (Predatory mite) | e.g., Field Rate | N/A | N/A | Data | Data |
*Compatibility Rating: e.g., Compatible, Moderately Compatible, Incompatible, based on established thresholds.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate this compound for use in IPM strategies.
Protocol 1: Leaf-Dip Bioassay for Acaricide/Insecticide Efficacy
This protocol determines the lethal concentration (LC50) of this compound against mites or small insects.
Materials:
-
This compound stock solution
-
Distilled water
-
Non-ionic surfactant
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Leaf discs (from a suitable host plant, e.g., bean for spider mites)
-
Fine camel-hair brush
-
Forceps
-
Stereomicroscope
-
Environmental growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution. A typical series might be 1, 10, 50, 100, and 200 ppm. Include a control of distilled water with the same concentration of surfactant.
-
Leaf Disc Preparation: Cut leaf discs to a size that fits within the Petri dishes.
-
Treatment Application: Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation. Allow the discs to air dry completely.
-
Experimental Setup: Place a treated leaf disc, adaxial side up, on a piece of filter paper moistened with distilled water in each Petri dish.
-
Pest Introduction: Using a fine camel-hair brush, transfer a known number of adult pests (e.g., 20-30 adult female spider mites) onto each leaf disc.
-
Incubation: Place the Petri dishes in an environmental growth chamber maintained at appropriate conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Pests that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 values and their 95% confidence intervals.
Protocol 2: In Vitro Compatibility with Fungal Biocontrol Agents
This protocol assesses the compatibility of this compound with fungal biocontrol agents like Trichoderma spp. using the poisoned food technique.
Materials:
-
This compound stock solution
-
Potato Dextrose Agar (PDA) medium
-
Pure culture of the fungal biocontrol agent (e.g., Trichoderma harzianum)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Poisoned Media: Autoclave the PDA medium. While it is still molten (around 45-50°C), add the required amount of this compound stock solution to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). Also, prepare a control set of PDA plates without the test chemical. Pour the media into sterile Petri dishes and allow them to solidify.
-
Fungal Inoculation: From a 7-day-old culture of the fungal biocontrol agent, cut a 5 mm mycelial disc using a sterile cork borer.
-
Inoculation of Plates: Place the mycelial disc at the center of each PDA plate (both poisoned and control).
-
Incubation: Incubate the plates at 25 ± 2°C until the fungal growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the radial growth of the fungal colony in all plates.
-
Data Analysis: Calculate the percent inhibition of mycelial growth using the formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where C = colony diameter in the control plate and T = colony diameter in the treated plate.
-
Protocol 3: Field Trial for Mite Control on Fruit Trees
This protocol outlines a field trial to evaluate the efficacy of this compound against mites in an orchard setting.
Materials:
-
This compound formulation
-
Commercial orchard with a known mite infestation
-
Airblast sprayer or similar application equipment
-
Magnifying lens or stereomicroscope
-
Leaf brushing machine (optional)
-
Sticky cards or collection plates
Procedure:
-
Experimental Design: Select a block of trees with a uniform mite infestation. Use a randomized complete block design with at least four replicate plots per treatment. Each plot should contain a minimum of three trees. Treatments should include different rates of this compound and an untreated control.
-
Pre-treatment Sampling: Before application, sample leaves from each plot to determine the initial mite density. A common method is to collect 20-25 leaves per plot, taken from different parts of the canopy. Count the number of motile mites (all life stages) per leaf or per leaf area.
-
Application: Apply the treatments using a calibrated sprayer to ensure thorough coverage. Record all application parameters, including date, time, weather conditions, and spray volume.
-
Post-treatment Sampling: Conduct post-treatment sampling at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using the same method as the pre-treatment sampling.
-
Mite Counting: Count the mites on the collected leaves. This can be done directly on the leaf with a magnifying lens or by using a leaf brushing machine to dislodge mites onto a sticky plate for easier counting.
-
Data Analysis: Calculate the mean number of mites per leaf for each treatment at each sampling date. Analyze the data using ANOVA to determine if there are significant differences between treatments. Calculate the percentage of control using Henderson's modification of Abbott's formula, which accounts for changes in the control population.
Conclusion
This compound presents a valuable tool for IPM programs due to its targeted mode of action against key arthropod pests. However, its successful integration requires a data-driven approach. The protocols and guidelines presented here provide a framework for researchers and drug development professionals to systematically evaluate its efficacy, understand its mechanism of action, and determine its compatibility with other IPM components. This will enable the development of sustainable and effective pest management strategies that minimize reliance on broad-spectrum pesticides and conserve beneficial organisms.
References
analytical standard preparation and storage conditions for Semiamitraz hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Semiamitraz hydrochloride analytical standards, crucial for accurate and reproducible results in research and development.
Physicochemical Properties and Storage of Neat Compound
This compound is typically a tan solid. For optimal stability, the neat compound should be stored under controlled conditions to prevent degradation.
| Parameter | Recommended Condition | Source |
| Appearance | Tan Solid | [1] |
| Storage Temperature | -20°C or 2-10°C | [1][2] |
| Storage Container | Amber Vial | [1] |
| Atmosphere | Under Inert Gas | [1] |
| Shelf Life | Up to 3 years (1095 days) | [3] |
Note: While storage at 2-10°C is suggested by one supplier, storage at -20°C in an amber vial under an inert atmosphere is the most frequently recommended condition for long-term stability of the neat compound.
Preparation of Analytical Standard Solutions
The following protocols are derived from established analytical methods for the determination of Semiamitraz (also referred to as DMPF) residues. The choice of solvent will depend on the analytical technique being employed (e.g., LC-MS/MS, HPLC-UV).
Recommended Solvents
Based on published analytical methods, the following solvents are suitable for preparing this compound standard solutions:
-
Methanol: Commonly used for preparing stock solutions for LC-MS/MS analysis.[3][4][5]
-
Acetonitrile: Used for dissolving the final residue for HPLC analysis and for preparing working standards for LC-MS.[4][6]
-
n-Hexane-Isopropanol (2:1, v/v): Primarily used for extraction from matrices, but indicates solubility.[7]
Protocol for Preparation of Stock Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a primary stock solution.
Materials:
-
This compound analytical standard
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Pipettes
-
Sonicator
Procedure:
-
Accurately weigh approximately 10 mg of this compound standard into a clean, dry weighing boat.
-
Transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add approximately 7-8 mL of methanol to the flask.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial for storage.
Protocol for Preparation of Working Standard Solutions
Working standards are prepared by diluting the stock solution to the desired concentration range for calibration.
Materials:
-
Stock solution (e.g., 1000 µg/mL)
-
Methanol or Acetonitrile (HPLC or LC-MS grade)
-
Class A volumetric flasks (various sizes)
-
Pipettes
Procedure:
-
Based on the desired concentration range for your analytical method (e.g., 1.0 - 200.0 µg/L for LC-MS/MS), perform serial dilutions of the stock solution.[7]
-
For example, to prepare a 10 µg/mL intermediate standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen solvent.
-
Use this intermediate standard to prepare a series of calibration standards (e.g., 2, 5, 10, 50, 100, 250 µg/L).[4]
-
Transfer the working solutions to labeled amber glass vials.
Storage and Stability of Standard Solutions
Proper storage of prepared solutions is critical to maintain their integrity and ensure the accuracy of analytical measurements.
| Solution Type | Storage Temperature | Storage Container | Recommended Duration | Source |
| Stock Solution | -20°C or +4°C | Amber glass vial | Monitor for degradation | [4][5][8] |
| Working Solutions | -20°C or 2-8°C | Amber glass vial | Prepare fresh as needed | [4][5] |
Note on Stability: There is limited direct data on the long-term stability of this compound in solution. It is best practice to prepare fresh working standards from the stock solution for each analytical run. The stability of the stock solution should be periodically checked against a freshly prepared standard. For the parent compound, Amitraz, it is recommended not to store aqueous solutions for more than one day, suggesting that hydrochloride salts in solution may also have limited stability.
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and use of this compound analytical standards.
Caption: Workflow for the preparation and use of this compound standards.
Logical Relationship of Stability Factors
The stability of the analytical standard is influenced by several interconnected factors.
Caption: Key factors influencing the stability of analytical standards.
References
- 1. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Semiamitraz Hydrochloride from Water Samples
Abstract
This application note details a generalized solid-phase extraction (SPE) protocol for the determination of Semiamitraz hydrochloride in various water samples. Semiamitraz, a metabolite of the formamidine acaricide amitraz, can be present in environmental water sources due to agricultural runoff.[1] The accurate quantification of this compound is crucial for environmental monitoring. This protocol outlines a robust and reproducible SPE method using hydrophilic-lipophilic balanced (HLB) cartridges for the extraction and pre-concentration of this compound from water samples prior to chromatographic analysis. The described methodology is intended to provide a starting point for researchers and analysts developing and validating their own specific methods.
Introduction
This compound is a primary metabolite of amitraz, a widely used insecticide and acaricide.[1] Due to its potential presence in aquatic environments, sensitive and reliable analytical methods are required for its detection and quantification at trace levels (ng/L to µg/L).[2][3][4] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[2][5][6] This application note provides a comprehensive protocol for the extraction of this compound from water samples using SPE, followed by analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental
Materials and Reagents
-
SPE Device: Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, 6 mL, 200 mg[7]
-
Reagents:
Instrumentation
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
Analytical Balance
-
Vortex Mixer
-
pH Meter
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.
Sample Preparation
-
Collect water samples in clean amber glass bottles.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Adjust the pH of the water sample to approximately 7.0 using diluted formic acid or ammonium hydroxide.[7] This is a crucial step to ensure optimal retention of the analyte on the SPE sorbent.
Solid-Phase Extraction Protocol
A detailed step-by-step protocol for the SPE procedure is provided below. This protocol is a general guideline and may require optimization based on the specific water matrix and analytical instrumentation used.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated water sample (typically 100-500 mL) onto the conditioned cartridge at a slow and steady flow rate of approximately 5-10 mL/min.[9]
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any co-extracted interferences.[9]
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5-10 mL of methanol.[6] A second elution with a more non-polar solvent like acetonitrile can be performed to ensure complete recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the chromatographic system (e.g., 10:90 acetonitrile:water).[2]
-
Vortex the reconstituted sample to ensure complete dissolution of the analyte. The sample is now ready for injection into the HPLC or LC-MS system.
-
Quantitative Data Summary
The following table summarizes typical performance data that can be expected from an optimized SPE method for compounds similar to this compound. These values should be determined during method validation.
| Parameter | Typical Value |
| Recovery | 85 - 105% |
| Relative Standard Deviation (RSD) | < 10% |
| Limit of Detection (LOD) | 0.5 - 10 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 30 ng/L |
Note: The values presented are illustrative and based on typical performance for pesticide analysis in water.[3][4] Actual values must be experimentally determined.
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L).
HPLC-UV Analytical Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm (This should be optimized based on the UV spectrum of this compound)
Visualizations
Caption: Workflow for SPE of this compound.
Caption: Logical relationships in the SPE process.
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. biotage.com [biotage.com]
- 3. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applying novel economic simple green sample preparation procedures on natural and industrial specimens for chromatographic determination of insecticidal residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
- 10. youtube.com [youtube.com]
Application Note & Protocol: Quantification of Semiamitraz and its Metabolite DPMF in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Semiamitraz, also known as N-(2,4-Dimethylphenyl)-N'-methylformamidine (DPMF) or BTS-27271, is a principal and pharmacologically active metabolite of the formamidine acaricide and insecticide, amitraz. Accurate quantification of Semiamitraz hydrochloride and its presence as the free base DPMF in biological matrices is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. This document provides detailed protocols for the sensitive and selective quantification of DPMF in plasma, blood, and tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway
Amitraz undergoes metabolic transformation in biological systems, with DPMF being a key metabolite. The metabolic pathway involves the hydrolysis of amitraz.
Metabolic conversion of Amitraz to DPMF.
Analytical Methodology: LC-MS/MS
The method of choice for the quantification of DPMF is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and robustness.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | Start with 10% B, linear gradient to 90% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| DPMF (Quantifier) | 163.1 | 132.1 | 100 | 25 | 15 |
| DPMF (Qualifier) | 163.1 | 107.1 | 100 | 25 | 20 |
| Internal Standard | Select appropriate | Select appropriate | 100 | Optimize | Optimize |
Note: An appropriate stable isotope-labeled internal standard for DPMF would be ideal. If unavailable, a structurally similar compound with a different mass that does not interfere with the analyte can be used. The selection and optimization of an internal standard are critical for accurate quantification.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of DPMF in biological matrices.[1]
| Parameter | Typical Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Experimental Protocols
The following section provides detailed protocols for sample preparation from various biological matrices.
Analytical Workflow
General analytical workflow for DPMF quantification.
Protocol 1: Protein Precipitation for Plasma or Blood
This protocol is a rapid and straightforward method for removing proteins from plasma or whole blood samples.
Materials:
-
Plasma or whole blood samples
-
Acetonitrile (ACN) containing internal standard
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma or whole blood into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing the internal standard at the desired concentration).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Mobile Phase A:B).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: QuEChERS for Blood or Homogenized Tissue
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile extraction and cleanup technique suitable for a wide range of analytes and matrices.
Materials:
-
Whole blood or homogenized tissue (1 g of tissue homogenized in 2 mL of water)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
Dispersive SPE (d-SPE) cleanup tubes (containing PSA and C18 sorbents)
-
50 mL centrifuge tubes
-
Vortex mixer
-
High-speed centrifuge
Procedure:
-
Place 2 mL of whole blood or tissue homogenate into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Take an aliquot of the cleaned extract, evaporate, and reconstitute as described in Protocol 1 (steps 6-8) before LC-MS/MS analysis.
Protocol 3: Tissue Homogenization and Extraction
This protocol is specifically for the extraction of DPMF from solid tissue samples.
Materials:
-
Tissue sample (e.g., liver, kidney, muscle)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Acetonitrile
-
Centrifuge
Procedure:
-
Weigh approximately 0.5 g of tissue and place it in a homogenization tube.
-
Add 2 mL of cold acetonitrile and the internal standard.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
The supernatant can be directly analyzed or subjected to a further cleanup step (e.g., d-SPE as in Protocol 2) if the matrix is complex.
-
Evaporate and reconstitute the final extract as described in Protocol 1 (steps 6-8) prior to injection.
The protocols and methods outlined in this application note provide a robust framework for the accurate and precise quantification of Semiamitraz (DPMF) in various biological matrices. The choice of sample preparation protocol will depend on the specific matrix, the required throughput, and the available equipment. Proper method validation should always be performed to ensure the reliability of the results for their intended application.
References
Application Note: Investigating Acaricide Resistance Mechanisms Using Semiamitraz Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Semiamitraz hydrochloride, a formamidine acaricide and a metabolite of Amitraz, is a crucial compound for controlling ectoparasites like ticks and mites in veterinary and agricultural settings.[1][2] Its specific mode of action, targeting the octopamine receptor in arthropods, makes it a valuable tool for studying the mechanisms of acaricide resistance.[3][4] The emergence of resistance threatens the efficacy of formamidine compounds, necessitating detailed investigation into the underlying biochemical and genetic pathways. This document provides comprehensive protocols and application notes for utilizing this compound to identify and characterize acaricide resistance in pest populations.
Mode of Action of this compound
Semiamitraz, like its parent compound Amitraz, functions as an agonist of octopamine receptors, which are G-protein coupled receptors (GPCRs) in the nervous system of invertebrates.[5][6] Octopamine is the invertebrate equivalent of norepinephrine, regulating critical physiological processes.[7] The binding of Semiamitraz to these receptors triggers an abnormal cascade of neural and metabolic disruptions, leading to overexcitation, loss of coordination, detachment from the host, and ultimately, death of the parasite.[4] This specific targeting of a non-mammalian receptor system provides a degree of selective toxicity.[4]
Mechanisms of Resistance to Formamidine Acaricides
Acaricide resistance is a complex, multifactorial phenomenon.[8] For formamidines like Semiamitraz, three primary mechanisms have been identified:
-
Target-Site Insensitivity: This is the most common mechanism, involving genetic mutations in the octopamine receptor genes (e.g., β-adrenergic-like octopamine receptor [βAOR] and the octopamine/tyramine receptor [OCT/Tyr]).[9][10] These mutations can alter the receptor's structure, reducing the binding affinity of the acaricide and rendering it less effective.[11][12]
-
Metabolic Detoxification: Resistant arthropods may exhibit enhanced metabolism of the acaricide. This is typically achieved through the overexpression or increased activity of detoxification enzymes, including Cytochrome P450 monooxygenases (P450s), Glutathione-S-Transferases (GSTs), and Carboxylesterases (CarE).[13][14][15] These enzymes chemically modify the acaricide into less toxic, more easily excretable forms.
-
Enhanced Excretion: Upregulation of transporter proteins, such as ATP-binding cassette (ABC) transporters, can actively pump the acaricide out of the target cells, preventing it from reaching a lethal concentration at the receptor site.[8][10][16]
Below is a diagram illustrating the primary resistance pathways.
Caption: Overview of Semiamitraz action and the three primary resistance pathways.
Experimental Protocols
A systematic approach is required to confirm and characterize resistance. The workflow below outlines the key experimental stages.
Caption: Experimental workflow for investigating acaricide resistance mechanisms.
Protocol 3.1: Acaricide Susceptibility Bioassay (Larval Packet Test)
The Larval Packet Test (LPT) is a standard method for determining the dose-response of tick larvae to an acaricide.[17][18] A modified version is recommended for Amitraz and its derivatives.[19][20]
Objective: To determine the Lethal Concentration (LC50) of this compound for a given arthropod population and calculate the Resistance Ratio (RR) by comparing it to a known susceptible strain.
Materials:
-
14-21 day old larvae[21]
-
Whatman No. 1 filter paper (7.5 x 8.5 cm)
-
Trichloroethylene and Olive oil (2:1 ratio)
-
This compound (technical grade)
-
Micropipettes, glass vials, bulldog clips
-
Incubator (27°C, 85-90% relative humidity)
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in the trichloroethylene/olive oil solvent. Create a serial dilution to produce at least 5-7 concentrations that will yield mortality rates between 10% and 99%. A solvent-only control is mandatory.
-
Impregnation of Packets: Pipette 0.67 mL of each dilution evenly onto a filter paper packet.[21] Allow the solvent to evaporate in a fume hood for 2 hours.
-
Larval Exposure: Carefully place approximately 100 larvae onto each impregnated packet and seal the open end with a bulldog clip.
-
Incubation: Place the sealed packets in an incubator at 27°C and 85-90% humidity for 24 hours.[21]
-
Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are immobile or only show slight leg movement are considered dead.[18]
-
Data Analysis: Correct mortality using Abbott's formula if control mortality is between 5-20%. Use probit analysis to calculate the LC50 value. The Resistance Ratio (RR) is calculated as: RR = LC50 of Field Population / LC50 of Susceptible Strain.
Protocol 3.2: Synergist Bioassays for Metabolic Resistance
Synergists that inhibit specific classes of detoxification enzymes can help identify their role in resistance.[22]
Objective: To determine if metabolic detoxification contributes to resistance by pre-exposing arthropods to synergists before the acaricide challenge.
Reagents:
-
Piperonyl butoxide (PBO): Inhibitor of P450s.
-
Diethyl maleate (DEM): Inhibitor of GSTs.
-
Triphenyl phosphate (TPP): Inhibitor of esterases.
Procedure:
-
Follow the LPT protocol (3.1), but use two sets of packets for each Semiamitraz concentration.
-
In the first set, impregnate the filter paper with both the Semiamitraz dilution and a sub-lethal concentration of a synergist (e.g., PBO).
-
In the second set, use only the Semiamitraz dilution as before.
-
Calculate the LC50 for both the synergized and un-synergized groups.
-
Data Analysis: Calculate the Synergism Ratio (SR) as: SR = LC50 without Synergist / LC50 with Synergist. An SR value significantly greater than 1 suggests the involvement of the inhibited enzyme family in resistance.[15]
Protocol 3.3: Biochemical Assays for Detoxification Enzyme Activity
Directly measuring the activity of detoxification enzymes in resistant and susceptible populations provides quantitative evidence of metabolic resistance.
Objective: To compare the specific activity of P450s, GSTs, and CarE in homogenates from resistant and susceptible arthropod strains.
Materials:
-
Resistant and susceptible adult mites/ticks.
-
Phosphate buffer saline (PBS).
-
Homogenizer.
-
Spectrophotometer or microplate reader.
-
Commercially available ELISA kits or specific substrates (e.g., CDNB for GSTs, pNPA for esterases).[23][24]
Procedure (General):
-
Sample Preparation: Pool a known number of individuals from each strain and homogenize them in cold PBS. Centrifuge the homogenate to obtain a supernatant containing the enzymes.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize enzyme activity.
-
Enzyme Assay: Follow the protocol provided by the specific assay kit or established literature methods.[23][24] This typically involves mixing the enzyme supernatant with a substrate that produces a colorimetric or fluorescent product upon reaction.
-
Measurement: Use a spectrophotometer to measure the change in absorbance over time at the appropriate wavelength.
-
Data Analysis: Calculate the specific enzyme activity (e.g., in nmol/min/mg protein). Compare the mean activity between the resistant and susceptible strains using statistical tests (e.g., t-test). A significantly higher activity in the resistant strain indicates metabolic resistance.
Protocol 3.4: Molecular Analysis of Target-Site Mutations
Identifying mutations in the octopamine receptor gene provides definitive proof of target-site resistance.
Objective: To amplify and sequence the octopamine receptor gene from resistant and susceptible individuals to identify resistance-associated mutations.
Materials:
-
Individual mites/ticks from resistant and susceptible strains.
-
DNA extraction kit.
-
Primers designed to amplify conserved regions of the arthropod octopamine receptor gene.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Thermocycler.
-
Gel electrophoresis equipment.
-
Access to Sanger sequencing services.
Procedure:
-
DNA Extraction: Extract genomic DNA from individual arthropods using a commercial kit.
-
PCR Amplification: Perform PCR using the designed primers to amplify the target gene region.
-
Verification: Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequences obtained from resistant and susceptible individuals using bioinformatics software (e.g., MEGA, Geneious). Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the resistant population. High-throughput genotyping using methods like TaqMan assays can also be employed to screen large populations for known mutations.[12][25]
Data Presentation and Interpretation
Table 1: Bioassay Results for this compound against Rhipicephalus microplus
| Strain | No. of Larvae | LC50 (µg/mL) [95% CI] | Slope ± SE | Resistance Ratio (RR) |
| Susceptible (Mozo) | 1,500 | 0.85 [0.79 - 0.91] | 2.1 ± 0.15 | - |
| Field Strain A | 1,480 | 1.25 [1.15 - 1.36] | 2.0 ± 0.18 | 1.5 (No Resistance) |
| Field Strain B | 1,510 | 19.8 [18.2 - 21.5] | 1.5 ± 0.22 | 23.3 (High Resistance) |
Interpretation: A Resistance Ratio (RR) greater than 10 is typically considered indicative of functional resistance.[26]
Table 2: Synergist Assay Results for Resistant Field Strain B
| Synergist | LC50 (µg/mL) [95% CI] | Synergism Ratio (SR) | Implicated Mechanism |
| None | 19.8 [18.2 - 21.5] | - | - |
| PBO | 6.5 [5.9 - 7.1] | 3.05 | P450 Monooxygenases |
| DEM | 18.9 [17.5 - 20.4] | 1.05 | None |
| TPP | 19.1 [17.9 - 20.5] | 1.04 | None |
Interpretation: The SR of 3.05 with PBO strongly suggests that P450-mediated detoxification is a significant factor in the resistance of Strain B.[15]
Table 3: Detoxification Enzyme Activity in Susceptible vs. Resistant Strains
| Enzyme | Strain | Specific Activity (nmol/min/mg protein) ± SD | Fold Increase |
| P450s | Susceptible | 1.5 ± 0.3 | - |
| Resistant | 4.8 ± 0.6 | 3.2 | |
| GSTs | Susceptible | 25.4 ± 3.1 | - |
| Resistant | 26.1 ± 2.9 | 1.0 |
Interpretation: The 3.2-fold increase in P450 activity in the resistant strain corroborates the synergist assay results, confirming the role of these enzymes in resistance.
References
- 1. echemi.com [echemi.com]
- 2. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 3. Buy this compound | 51550-40-4 [smolecule.com]
- 4. pomais.com [pomais.com]
- 5. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 8. Frontiers | Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation [frontiersin.org]
- 9. Differentially expressed genes in response to amitraz treatment suggests a proposed model of resistance to amitraz in R. decoloratus ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular biology of amitraz resistance in cattle ticks of the genus Rhipicephalus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amitraz - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. biochemjournal.com [biochemjournal.com]
- 15. Mechanisms of amitraz resistance in a Rhipicephalus microplus strain from southern Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Modification of the food and agriculture organization larval packet test to measure amitraz-susceptibility against ixodidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. openknowledge.fao.org [openknowledge.fao.org]
- 20. researchgate.net [researchgate.net]
- 21. ajol.info [ajol.info]
- 22. The effect of synergists on the inhibition of detoxification enzyme activities and acaricide sensitivity in Rhizoglyphus robini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Arising amitraz and pyrethroids resistance mutations in the ectoparasitic Varroa destructor mite in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sensitivity and Resistance of Parasitic Mites (Varroa destructor, Tropilaelaps spp. and Acarapis woodi) Against Amitraz and Amitraz-Based Product Treatment: A Systematic Review [mdpi.com]
Protocol for Assessing the Efficacy of Semiamitraz Hydrochloride Against Spider Mites
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Semiamitraz hydrochloride is a metabolite of the formamidine acaricide, Amitraz.[1] The parent compound, Amitraz, is a non-systemic acaricide and insecticide with contact and respiratory action.[2] Its primary mode of action is as an agonist of octopamine receptors in the central nervous system of arthropods, leading to overexcitation, paralysis, and ultimately, death of the pest.[2][3] This mechanism provides a distinct advantage in resistance management strategies, as it differs from many other classes of acaricides.[2] These protocols are designed to provide a comprehensive framework for evaluating the efficacy of this compound against various species of spider mites, a common agricultural pest known for its rapid resistance development.
Target Pest: Spider Mites (Acari: Tetranychidae), with a primary focus on the two-spotted spider mite, Tetranychus urticae.
Mechanism of Action
This compound, as a metabolite of Amitraz, is presumed to act as an octopamine receptor agonist. Octopamine is a key neurotransmitter in invertebrates, analogous to norepinephrine in vertebrates.[2][4] By binding to and activating octopamine receptors, this compound disrupts the normal neurological functions of the spider mite. This leads to a cascade of downstream effects, including altered behavior, cessation of feeding, and ultimately, mortality.[2]
Signaling Pathway of Octopamine Receptor Agonism
Caption: Octopamine receptor signaling pathway activated by this compound.
Experimental Protocols
Laboratory Bioassay: Leaf Disc Method
This method is a standard and reliable technique for determining the direct contact and residual toxicity of an acaricide to spider mites.
Materials:
-
This compound stock solution
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., bean, cotton)
-
Petri dishes (9 cm diameter)
-
Cotton wool
-
Fine camel-hair brush
-
Micropipettes
-
Stereomicroscope
-
Environmental chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)
Protocol:
-
Spider Mite Rearing: Maintain a healthy, age-standardized colony of Tetranychus urticae on untreated host plants in a separate, controlled environment.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (if not water-soluble) and then dilute with distilled water to create a series of concentrations.
-
A suggested starting range, based on data for Amitraz, would be 0.1, 1, 10, 50, and 100 ppm (mg/L). A control group treated with distilled water and surfactant only is mandatory.
-
Add a non-ionic surfactant (e.g., 0.01% Triton X-100) to all solutions to ensure even spreading on the leaf surface.
-
-
Leaf Disc Preparation:
-
Excise discs (2-3 cm diameter) from fresh, untreated host plant leaves.
-
Place each leaf disc, abaxial (lower) side up, on a layer of moistened cotton wool in a Petri dish. The water-saturated cotton provides moisture to the leaf disc and prevents the mites from escaping.
-
-
Treatment Application:
-
Immerse each leaf disc in the respective test solution for 10-20 seconds.
-
Allow the leaf discs to air dry completely before introducing the mites.
-
-
Mite Infestation:
-
Using a fine camel-hair brush, carefully transfer 20-30 adult female spider mites onto each treated leaf disc.
-
-
Incubation:
-
Place the Petri dishes in an environmental chamber under controlled conditions (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
-
Data Collection:
-
Assess mite mortality at 24, 48, and 72 hours post-infestation. Mites that are unable to move a distance of their own body length when prodded with a fine brush are considered dead.
-
Record the number of dead and live mites for each replicate.
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, corrected for control mortality using Abbott's formula:
-
Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100
-
Where 'n' is the number of mites, 'T' is the treated group, and 'C' is the control group.
-
-
Perform probit analysis to determine the Lethal Concentration (LC50 and LC90) values and their 95% confidence intervals.
Ovicidal and Larvicidal Bioassay
This protocol assesses the efficacy of this compound on the egg and larval stages of spider mites.
Protocol:
-
Follow steps 1-3 from the Leaf Disc Bioassay protocol.
-
Oviposition: Transfer 10-15 adult female mites to each leaf disc and allow them to lay eggs for 24 hours.
-
Removal of Adults: After 24 hours, carefully remove all adult females, leaving the eggs on the leaf disc.
-
Treatment Application: Immerse the leaf discs with eggs in the prepared test solutions as described previously.
-
Incubation and Data Collection:
-
Incubate the Petri dishes under controlled conditions.
-
After 7-10 days, count the number of unhatched eggs and the number of live larvae/nymphs.
-
Calculate the percentage of egg hatch inhibition and larval mortality for each concentration.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Adulticidal Efficacy of this compound against T. urticae
| Concentration (ppm) | No. of Mites Treated | % Mortality (24h) | % Mortality (48h) | % Mortality (72h) | Corrected % Mortality (72h) |
| Control (0) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| LC50 (95% CI) | |||||
| LC90 (95% CI) |
Table 2: Ovicidal and Larvicidal Efficacy of this compound
| Concentration (ppm) | No. of Eggs Treated | % Egg Hatch Inhibition | % Larval Mortality |
| Control (0) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Field Trial Protocol
To evaluate the efficacy of this compound under real-world conditions.
Experimental Design:
-
Randomized Complete Block Design (RCBD) with at least four replications per treatment.
-
Plot size should be appropriate for the crop being tested, with buffer zones to prevent spray drift between plots.
Treatments:
-
This compound at three different application rates (e.g., low, medium, high).
-
A positive control (a commercially available standard acaricide).
-
A negative control (untreated).
Protocol:
-
Site Selection: Choose a field with a known history of spider mite infestation.
-
Pre-treatment Sampling: One day before application, randomly sample a predetermined number of leaves (e.g., 20) from each plot and count the number of motile spider mites (nymphs and adults) to establish a baseline population.
-
Application:
-
Apply the treatments using a calibrated sprayer to ensure uniform coverage.
-
Record environmental conditions (temperature, humidity, wind speed) during application.
-
-
Post-treatment Sampling:
-
Collect leaf samples from each plot at 3, 7, 14, and 21 days after treatment.
-
Count the number of motile spider mites per leaf.
-
-
Data Analysis:
-
Calculate the mean number of mites per leaf for each treatment at each sampling date.
-
Determine the percentage reduction in the mite population for each treatment compared to the untreated control using Henderson's formula.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
References
Application Note: Determination of Semiamitraz Hydrochloride in Animal Tissues by LC-MS/MS
Abstract
This application note presents a detailed and robust analytical method for the quantitative determination of Semiamitraz hydrochloride in various animal tissues, including liver, kidney, and muscle. This compound, a primary metabolite of the formamidine acaricide Amitraz, is a crucial residue marker for monitoring the use of the parent compound in food-producing animals.[1][2][3] The described method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity for residue analysis.[4][5][6][7] The protocol includes a streamlined sample preparation procedure based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, ensuring efficient extraction and cleanup.[6] This method is suitable for researchers, scientists, and professionals in the field of drug development and food safety for monitoring compliance with maximum residue limits (MRLs).
Introduction
Amitraz is a widely used insecticide and acaricide in veterinary medicine for the control of ectoparasites on cattle, sheep, goats, and pigs.[8] Following administration, Amitraz is rapidly metabolized in animals, with this compound (N'-(2,4-dimethylphenyl)-N-methylformamidine hydrochloride, also known as BTS-27271) being a significant metabolite.[2][3] Due to its toxicological profile and the potential for residues to enter the human food chain, regulatory agencies worldwide have established MRLs for Amitraz and its metabolites in edible tissues.[9][10] Therefore, sensitive and reliable analytical methods are essential for the routine monitoring of this compound residues in animal-derived food products.
This application note details a validated LC-MS/MS method that provides a rapid, sensitive, and accurate means for the determination of this compound in animal tissues. The methodology covers sample homogenization, extraction, cleanup, and the instrumental analysis conditions.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (reagent grade).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
Standards: this compound analytical standard.
-
SPE Cartridges: C18 solid-phase extraction cartridges (optional, for further cleanup if required).
-
Syringe Filters: 0.22 µm PTFE or PVDF.
Standard Solution Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare working standard solutions by serial dilution in a mixture of methanol and water (50:50, v/v) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 5 g of the homogenized animal tissue (liver, kidney, or muscle) into a 50 mL polypropylene centrifuge tube.
-
Hydration: Add 5 mL of water to the tissue sample and vortex for 1 minute to ensure thorough mixing.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 10 minutes.[6]
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[6] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.[6]
-
Cleanup (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA (primary secondary amine) sorbent. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration and Dilution: Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and dilute with the initial mobile phase if necessary before injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 162.1 | 134.1 | 15 | 105.1 | 25 |
Data Presentation
The following tables summarize the performance characteristics of the method, including linearity, recovery, and limits of detection and quantification, which are comparable to methods developed for similar analytes.[11]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Range | 1 - 100 µg/kg |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
Table 2: Recovery and Precision in Spiked Animal Tissues
| Tissue | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=6) |
| Liver | 5 | 92.5 | 6.8 |
| 20 | 95.1 | 5.2 | |
| 50 | 97.3 | 4.5 | |
| Kidney | 5 | 89.8 | 7.1 |
| 20 | 93.2 | 5.9 | |
| 50 | 96.5 | 4.8 | |
| Muscle | 5 | 95.3 | 6.2 |
| 20 | 98.1 | 4.7 | |
| 50 | 99.2 | 3.9 |
Visualization of Experimental Workflow
Caption: Workflow for the determination of this compound in animal tissues.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the determination of this compound in various animal tissues. The sample preparation procedure is straightforward and effective, while the instrumental analysis offers high selectivity and low detection limits, making it well-suited for routine monitoring and regulatory compliance testing.
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 3. Excretion balance, metabolic fate and tissue residues following treatment of rats with amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. sciex.com [sciex.com]
- 7. researchtrends.net [researchtrends.net]
- 8. researchgate.net [researchgate.net]
- 9. JAST (Journal of Animal Science and Technology) [ejast.org]
- 10. fao.org [fao.org]
- 11. Simultaneous determination of amitraz and its metabolite residue in food animal tissues by gas chromatography-electron capture detector and gas chromatography-mass spectrometry with accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Semiamitraz Hydrochloride in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of semiamitraz hydrochloride in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in complex matrices challenging?
A1: this compound is a metabolite of the insecticide and acaricide amitraz. Its analysis in complex matrices such as fruits, honey, and animal tissues is challenging due to the presence of various endogenous compounds that can cause matrix effects.[1][2][3] Matrix effects, including signal suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of analytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6]
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: Common sample preparation techniques aim to remove interfering matrix components while efficiently extracting this compound. These include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food matrices and involves an extraction and cleanup step.[7][8]
-
Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup by using specific sorbents to retain either the analyte or the interferences.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquids.[1]
-
Dilution: A simple approach where the sample extract is diluted to reduce the concentration of matrix components.[11]
Q3: How can I quantify the extent of matrix effects in my analysis?
A3: Matrix effects can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the signal response of an analyte in a matrix extract spiked after extraction to the response of the analyte in a pure solvent standard at the same concentration.[2][12]
The formula is: Matrix Effect (%) = [(Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent] x 100
-
A value of 0% indicates no matrix effect.
-
A negative value indicates signal suppression.
-
A positive value indicates signal enhancement.
Q4: What is the importance of pH control during the sample preparation of this compound?
A4: pH is a critical parameter in the analysis of this compound because it is a degradation product of amitraz, and its stability is pH-dependent. Amitraz hydrolysis is fastest at low pH.[13][14][15][16] Therefore, controlling the pH during sample extraction and preparation is crucial to prevent the degradation of amitraz into semiamitraz, which could lead to inaccurate quantification of the actual semiamitraz content in the sample. The use of buffers is often necessary to maintain a stable pH.[13][15]
Q5: What are Multiple Reaction Monitoring (MRM) transitions and why are they important for LC-MS/MS analysis of this compound?
A5: In LC-MS/MS, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive method for quantifying compounds. It involves selecting a specific precursor ion (the ionized molecule of this compound) and then fragmenting it to produce specific product ions. The instrument then monitors these specific precursor-to-product ion transitions.[17] Using at least two MRM transitions for a single compound—one for quantification (quantifier) and one for confirmation (qualifier)—increases the confidence in the identification of this compound in complex samples.[17][18] The collision energy for each transition needs to be optimized to achieve the best signal intensity.[19][20]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and technique. For QuEChERS, ensure vigorous shaking. Consider increasing the extraction time or using a different solvent system. For SPE, ensure the chosen sorbent and elution solvent are appropriate for this compound.[7][8] |
| Degradation of the analyte during sample preparation. | Control the pH of the extraction solution. Amitraz, the parent compound, is unstable and degrades to semiamitraz, especially under acidic conditions.[13][14] Ensure samples are processed promptly and stored appropriately. | |
| Strong analyte-matrix interactions. | For dry samples, rehydration with water before extraction can improve solvent penetration and analyte release. | |
| Significant Signal Suppression in LC-MS/MS | Co-eluting matrix components interfering with the ionization of this compound. | Improve sample cleanup. Use dispersive SPE (d-SPE) with sorbents like C18 and/or Primary Secondary Amine (PSA) to remove fats, pigments, and other interferences.[7][10] |
| Optimize the chromatographic separation to separate this compound from interfering compounds. Modifying the gradient or using a different column chemistry can be effective.[4][5] | ||
| Dilute the final extract to reduce the concentration of matrix components. This may require a highly sensitive instrument to maintain adequate detection limits.[11] | ||
| Significant Signal Enhancement in LC-MS/MS | Co-eluting matrix components enhancing the ionization of this compound. | Similar to signal suppression, improve sample cleanup and chromatographic separation to remove the source of enhancement. |
| Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound. The SIL-IS will experience similar matrix effects, allowing for accurate correction of the analyte signal.[21][22][23] | ||
| Employ matrix-matched calibration standards. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[24] | ||
| Poor Peak Shape or Tailing | Interactions between the analyte and active sites in the chromatographic system. | Add a small amount of a modifier, such as formic acid or ammonium formate, to the mobile phase to improve peak shape.[5] |
| Column overload due to high concentrations of matrix components. | Improve sample cleanup or dilute the sample extract. | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. | Ensure consistent and thorough homogenization of the sample. Use calibrated pipettes for accurate volume measurements. Ensure d-SPE sorbents are well-mixed with the extract. |
| Instability of the analyte in the prepared sample. | Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability of this compound under the storage conditions. |
Quantitative Data Summary
Table 1: Recovery of this compound and its Parent Compound in Various Matrices
| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | Analytical Method | Reference |
| Semiamitraz (DMPF) | Vegetables and Fruits | 0.5 | 62.5 - 105.0 | HPLC-MS/MS | [1] |
| 5.0 | 62.5 - 105.0 | ||||
| 20.0 | 62.5 - 105.0 | ||||
| Amitraz | Honey | 0.1 mg/kg | 78.8 - 98.2 | DLLME-GC-FID | [10] |
| Amitraz & Metabolites | Honey | 5.0 | >80 | LC-MS/MS | [10] |
| 10.0 | >80 | ||||
| 20.0 | >80 | ||||
| Amitraz & Metabolites | Honey | Not specified | 62.06 - 108.79 | QuEChERS-LC-MS/MS | [7] |
| Royal Jelly | 67.58 - 106.34 |
Table 2: Matrix Effects Observed in the Analysis of Pesticides in Complex Matrices
| Matrix | Analyte(s) | Matrix Effect | Analytical Method | Reference |
| Citrus Fruits | 287 Pesticides | Negligible for >94.8% in mandarin orange | QuEChERS-LC-MS/MS | [25] |
| Negligible for >85.4% in grapefruit | ||||
| Citrus Fruits | 80 Pesticides | Noticeable for 20% of pesticides | UHPLC-HR-TOF-MS | [26][27] |
| Honey | Various Pesticides | Signal enhancement for most analytes | QuEChERS-LC-MS/MS | [7][10] |
| Herbal Potions | 38 Pesticides | Strong signal enhancement in one type | DLLME-GC-MS | [12] |
| Minimal effect in another type |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup for this compound in Honey
This protocol is adapted from a method for the analysis of amitraz and its metabolites in honey.[7][8]
1. Sample Preparation: a. Weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube. b. Add 10 mL of deionized water and vortex for 1 minute to dissolve the honey.
2. Extraction: a. Add 10 mL of acetonitrile to the tube. b. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). c. Immediately shake vigorously for 1 minute. d. Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at high speed for 5 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned extract. b. The extract may be diluted with a suitable solvent (e.g., mobile phase) before injection into the LC-MS/MS system to further reduce matrix effects.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol based on typical methods for pesticide analysis.[1][18]
1. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase A: Water with 0.1% formic acid and/or 5 mM ammonium formate.
- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. The specific gradient needs to be optimized for the separation of this compound from matrix interferences.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 2 - 10 µL.
2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization Positive (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor and product ions for this compound need to be determined and optimized. For semiamitraz (parent compound), the protonated molecule [M+H]⁺ would be the precursor ion. Product ions are generated by collision-induced dissociation (CID).
- Example (Hypothetical): Precursor ion (m/z) -> Product ion 1 (m/z) (Quantifier), Product ion 2 (m/z) (Qualifier).
- Optimization: The collision energy (CE) and other MS parameters (e.g., declustering potential, source temperature) must be optimized for each MRM transition to maximize signal intensity.[20][28]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of modified QuEChERS method coupled with LC–MS/MS for simultaneous determination of cymiazole, fipronil, coumaphos, fluvalinate, amitraz, and its metabolite in various types of honey and royal jelly [periodicos.capes.gov.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. analchemres.org [analchemres.org]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical investigation of the effect of pH and solvent on amitraz stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. forensicrti.org [forensicrti.org]
- 18. algimed.com [algimed.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. lcms.cz [lcms.cz]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Item - Matrix Effects and Interferences of Different Citrus Fruit Coextractives in Pesticide Residue Analysis Using Ultrahigh-Performance Liquid ChromatographyâHigh-Resolution Mass Spectrometry - figshare - Figshare [figshare.com]
- 28. skyline.ms [skyline.ms]
Technical Support Center: Enhancing the Detection of Semiamitraz Hydrochloride in Environmental Monitoring
Welcome to the technical support center for the analysis of Semiamitraz hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working to improve the limit of detection for this compound in environmental samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in environmental matrices.
Issue 1: Low or No Recovery of this compound from Water Samples
| Potential Cause | Recommended Solution |
| Inadequate Sample Preservation | This compound can be susceptible to degradation. Upon collection, acidify water samples to a pH < 4 with an appropriate acid (e.g., hydrochloric acid) and store at 4°C. Analyze samples as soon as possible. |
| Inefficient Solid-Phase Extraction (SPE) | Optimize the SPE method. Ensure the sorbent type is appropriate for the polarity of this compound (e.g., a mixed-mode cation exchange or a polymer-based sorbent). Condition and equilibrate the cartridge properly before loading the sample. Use an appropriate elution solvent and volume to ensure complete recovery. |
| Analyte Breakthrough during SPE | The flow rate during sample loading on the SPE cartridge may be too high. Reduce the flow rate to allow for sufficient interaction between the analyte and the sorbent. Also, ensure the sample volume does not exceed the cartridge capacity. |
| Matrix Effects | Environmental water samples can contain humic acids and other organic matter that interfere with the analysis. Incorporate a cleanup step after extraction, such as passing the extract through a primary secondary amine (PSA) sorbent, to remove interferences.[1] |
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | This compound, being a basic compound, can interact with residual silanol groups on the C18 column, causing peak tailing.[2] Use a base-deactivated or end-capped column.[2] Alternatively, lower the mobile phase pH (e.g., to around 3.0) to protonate the silanol groups and reduce these interactions.[3] |
| Inappropriate Mobile Phase | An unbuffered mobile phase can lead to inconsistent ionization of the analyte and poor peak shape. Use a suitable buffer, such as ammonium formate or ammonium acetate, especially for LC-MS analysis.[3] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample and re-inject. If necessary, use a column with a larger diameter or particle size to increase loading capacity.[3] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4] Use tubing with a narrow internal diameter and keep the length to a minimum. |
Issue 3: Low Sensitivity and High Background Noise in GC-MS Analysis
| Potential Cause | Recommended Solution |
| Thermal Degradation in Injector | This compound may be thermally labile. Use a lower injector temperature or a pulsed splitless injection to minimize the time the analyte spends in the hot injector.[5] |
| Matrix Interference | Soil and sediment extracts are complex and can introduce many interfering compounds.[6] Employ a thorough cleanup step, such as dispersive solid-phase extraction (dSPE) with PSA and C18 sorbents, to remove matrix components.[1] |
| Poor Derivatization (if applicable) | If derivatization is used to improve volatility, the reaction may be incomplete. Optimize the derivatization conditions, including reagent concentration, temperature, and reaction time. |
| Contaminated GC-MS System | A dirty injector liner, column, or ion source can lead to high background noise and poor sensitivity. Perform regular maintenance, including changing the liner and trimming the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in environmental samples?
A1: While several methods can be used, electrochemical sensors have demonstrated very low limits of detection for the parent compound, amitraz, down to 0.002 µg/mL in some applications.[7][8] For chromatographic methods, LC-MS/MS is generally more suitable for polar and thermally unstable compounds, while GC-MS/MS can provide excellent sensitivity for volatile and thermally stable analytes.[8] The choice of method will depend on the specific matrix, available instrumentation, and the required detection limit.
Q2: How can I minimize matrix effects when analyzing soil samples?
A2: Matrix effects are a significant challenge in soil analysis due to the complexity of the matrix.[5] To mitigate these effects:
-
Use a robust sample cleanup method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by dSPE cleanup is highly effective for removing a wide range of interferences from soil extracts.[1]
-
Use matrix-matched calibration standards: Prepare your calibration standards in a blank soil extract that has been through the entire sample preparation process. This helps to compensate for any signal suppression or enhancement caused by the matrix.[9]
-
Use an internal standard: A stable isotope-labeled internal standard of this compound, if available, can effectively compensate for matrix effects and variations in recovery.[9]
Q3: What are the best practices for sample collection and storage to ensure the stability of this compound?
A3: To maintain the integrity of your samples, follow these guidelines:
-
Use appropriate containers: Collect water samples in amber glass bottles with Teflon-lined caps to prevent photodegradation and adsorption to the container walls.
-
Preserve samples promptly: For water samples, acidification to pH < 4 and storage at 4°C is recommended to inhibit microbial degradation.[10]
-
Minimize storage time: Analyze samples as soon as possible after collection. If long-term storage is necessary, freezing at -20°C may be appropriate, but stability studies should be conducted to confirm analyte integrity.
-
Handle soil samples correctly: Soil samples should be stored in a cool, dark place and processed promptly.[7] Air-drying and sieving can be a part of the preparation process.[1]
Q4: My analytical standard for this compound seems to be degrading. How should I handle and store it?
A4: Analytical standards of pesticides can be prone to degradation.[11]
-
Purchase from a reputable supplier: Ensure you are using a high-quality, certified reference material.
-
Store according to the manufacturer's instructions: Typically, standards should be stored in a freezer at -20°C and protected from light.
-
Prepare working solutions fresh: Prepare dilute working solutions from a stock solution daily or as needed. Do not store dilute solutions for extended periods.
-
Use an appropriate solvent: Dissolve the standard in a high-purity solvent that is compatible with your analytical method.
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and recovery rates for different analytical methods used for the detection of amitraz and its metabolites, which can serve as a reference for method selection and optimization for this compound.
Table 1: Comparison of Limits of Detection (LOD)
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Reference |
| Electrochemical Sensor | Amitraz | Food Samples | 0.002 µg/mL | [7][8] |
| HPLC-UV | Amitraz | Fruits | 0.01 ppm (estimated) | [12] |
| GC-MSD | Amitraz Metabolites | Urine | 0.0024 - 0.024 ng/mL | [13] |
| GC-NPD | Amitraz Metabolites | Pears | 0.05 ppm | [13] |
Table 2: Recovery Rates for Different Extraction Methods
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| SPE-C18 | Amitraz & Metabolites | Urine | 66 - 94% | [13] |
| Liquid-Liquid Extraction & Florisil Cartridge | Amitraz | Apples & Grapefruit | 87.2 - 92.1% | [12] |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids. Acidify the sample to pH 3-4 with hydrochloric acid. Add a surrogate standard if required.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte from the cartridge with an appropriate solvent, such as 5% ammonium hydroxide in methanol. Collect the eluate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 1 mL) of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Protocol 2: Analysis of this compound by HPLC-UV
-
HPLC System: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium formate at pH 3.5) in an isocratic or gradient elution mode. A typical starting point is 60:40 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Injection Volume: 20 µL.
-
Calibration: Prepare a series of calibration standards in the mobile phase or a blank matrix extract. Generate a calibration curve by plotting peak area against concentration.
-
Analysis: Inject the prepared sample extracts and quantify the concentration of this compound based on the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound in water samples.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. labcompare.com [labcompare.com]
- 4. chromtech.com [chromtech.com]
- 5. analchemres.org [analchemres.org]
- 6. Frontiers | Soil Solution Analysis With Untargeted GC–MS—A Case Study With Different Lysimeter Types [frontiersin.org]
- 7. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 8. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 9. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
troubleshooting poor peak shape in HPLC analysis of Semiamitraz hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Semiamitraz hydrochloride.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, and splitting, can significantly impact the accuracy and precision of your analytical results. This guide provides a systematic approach to diagnosing and resolving these common issues when analyzing this compound.
Initial Assessment: Is the Problem System-Wide or Compound-Specific?
Before diving into specific troubleshooting steps, it's crucial to determine the scope of the problem.
-
All Peaks Affected: If all peaks in your chromatogram exhibit poor shape, the issue likely stems from the HPLC system itself (e.g., extra-column volume, detector settings) or a fundamental problem with the mobile phase or column installation.
-
Only this compound Peak Affected: If only the this compound peak is misshapen, the problem is likely related to specific chemical interactions between the analyte and the stationary phase, or issues with the sample preparation.
Below is a troubleshooting workflow to guide you through the process of identifying and resolving the root cause of poor peak shape.
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
Peak tailing for basic compounds like this compound is most frequently caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These silanol groups can be acidic and interact with the basic amine functional groups of this compound, leading to a "tailing" effect on the peak.
To mitigate this, consider the following:
-
Lowering the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[5]
-
Using an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block a majority of the residual silanol groups.[2][6]
-
Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound.[7][8] Since it is a basic compound, its degree of ionization is highly dependent on the pH.
-
At low pH (e.g., < pH 4): this compound will be fully protonated and carry a positive charge. This can lead to good peak shape if silanol interactions are minimized.
-
Near its pKa: If the mobile phase pH is close to the pKa of this compound, the analyte will exist as a mixture of ionized and non-ionized forms, which can result in broad or split peaks.
-
At high pH (e.g., > pH 8): this compound will be in its neutral, unprotonated form. This can also provide good peak shape, but care must be taken to use a column that is stable at high pH.
Q3: My peaks are split. What could be the cause?
Peak splitting can be caused by several factors:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[9] Try to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Co-eluting Interference: The split peak may actually be two different compounds eluting very close to each other. To check this, try changing the detection wavelength or using a more efficient column.[2]
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample band to be distributed unevenly, leading to split peaks.[5]
-
Mobile Phase pH Near Analyte pKa: As mentioned earlier, operating near the pKa can lead to peak splitting.
Q4: I'm observing peak fronting. What should I investigate?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur. The primary causes include:[3][4]
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting. To test for this, dilute your sample and inject a smaller volume.
-
Poor Sample Solubility: If the analyte is not fully dissolved in the sample solvent, it can lead to fronting.
-
Column Collapse: In rare cases, a physical collapse of the column bed can cause peak fronting. This can be caused by extreme pressure shocks or operating outside the column's recommended pH and temperature ranges.[4]
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Evaluation
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
Objective: To evaluate the effect of mobile phase pH on the peak shape and retention of this compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
-
Ammonium formate (or ammonium acetate)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a series of mobile phase A buffers with different pH values. For example:
-
pH 2.5: 0.1% Formic acid in water
-
pH 3.5: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
-
pH 4.5: 10 mM Ammonium formate in water, pH adjusted to 4.5 with formic acid
-
pH 6.0: 10 mM Ammonium acetate in water, pH adjusted to 6.0 with acetic acid
-
-
Set up an isocratic HPLC method with a mobile phase composition of 50% Mobile Phase A (buffer) and 50% Acetonitrile. The exact percentage of acetonitrile may need to be adjusted to achieve a reasonable retention time.
-
Equilibrate the column with the first mobile phase composition for at least 20 column volumes.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor (asymmetry factor) and record the retention time.
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Repeat steps 4-6 for each of the prepared mobile phase buffers.
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Compare the peak shapes and retention times obtained at the different pH values to determine the optimal condition.
Data Presentation:
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Peak Shape Observation |
| 2.5 | Record Value | Calculate | e.g., Symmetrical |
| 3.5 | Record Value | Calculate | e.g., Slight Tailing |
| 4.5 | Record Value | Calculate | e.g., Tailing |
| 6.0 | Record Value | Calculate | e.g., Broad |
Protocol 2: Column Washing and Regeneration
If you suspect column contamination is causing poor peak shape, a thorough washing procedure can help restore performance.
Objective: To remove strongly retained contaminants from the HPLC column.
Materials:
-
HPLC system
-
Contaminated column
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
Procedure:
-
Disconnect the column from the detector to avoid contaminating the detector cell.
-
Reverse the direction of flow through the column (if permitted by the manufacturer).
-
Wash the column sequentially with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each:
-
Water (to remove buffers and salts)
-
Methanol
-
Acetonitrile
-
Isopropanol (a strong solvent for removing many organic contaminants)
-
Acetonitrile
-
Methanol
-
Water
-
-
Reconnect the column in the correct flow direction and equilibrate with your mobile phase.
-
Inject a standard to assess if the peak shape has improved.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between potential causes and the observed peak shape problems.
Caption: Causes and effects of poor HPLC peak shape.
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. This compound | C10H15ClN2 | CID 171053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 51550-40-4 [smolecule.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. researchgate.net [researchgate.net]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. labcompare.com [labcompare.com]
Technical Support Center: Optimizing Semiamitraz Hydrochloride Extraction from Fatty Matrices
Welcome to the technical support center for the analysis of Semiamitraz hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound from complex fatty matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from fatty samples.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete extraction from the matrix: The high lipid content can sequester this compound, preventing its efficient transfer into the extraction solvent. | • Thorough Homogenization: Ensure the sample is completely homogenized with the extraction solvent to maximize the surface area for extraction.• Solvent Selection: Acetonitrile is a common and effective solvent for the extraction of Amitraz and its metabolites from fatty tissues.[1]• Salting-Out: The addition of salts like sodium chloride can enhance the partitioning of the analyte into the organic solvent. |
| Analyte Adsorption: this compound may adsorb to the surfaces of labware or matrix components. | • Use of appropriate labware: Utilize low-adsorption plastics or silanized glassware.• pH Adjustment: While this compound is a salt, the pH of the extraction medium can influence its stability and solubility. The stability of Amitraz, the parent compound, has been studied in various pH conditions, and this may be relevant to its metabolites. | |
| High Matrix Effects (Ion Suppression or Enhancement in MS-based detection) | Co-extraction of Lipids: Fatty acids and other lipids can co-elute with the analyte and interfere with ionization in the mass spectrometer. | • Enhanced Matrix Removal-Lipid (EMR-Lipid) Cleanup: This is a highly effective method for selectively removing lipids from the sample extract. A study on the determination of Amitraz and its metabolites in pork and porcine liver demonstrated the successful use of an EMR-Lipid cartridge for cleanup.[1]• Dispersive Solid-Phase Extraction (d-SPE): Use sorbents like C18 to remove lipophilic interferences.[2]• Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, but this may compromise the limit of detection. |
| Poor Reproducibility | Inconsistent Sample Homogenization: Non-homogenous samples will lead to variable extraction efficiencies. | • Standardize Homogenization Procedure: Use a consistent method (e.g., bead beater, rotor-stator homogenizer) and duration for all samples. |
| Variable Cleanup Efficiency: The performance of cleanup sorbents can vary. | • Conditioning and Elution: Ensure proper conditioning of SPE cartridges and use of appropriate elution solvents as specified in validated methods. For C18 cartridges, a sequence of n-hexane, dichloromethane, and methanol has been used to elute Amitraz and its metabolites.[3][4] | |
| Analyte Degradation | Instability in Solution: this compound, as a metabolite of Amitraz, may be susceptible to degradation under certain conditions. Amitraz itself is known to degrade in acidic conditions. | • Control pH: Maintain a neutral or slightly basic pH during extraction and storage if stability issues are suspected.• Temperature Control: Keep samples and extracts cold to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended extraction method for this compound from fatty tissues?
A1: A highly effective method is based on an acetonitrile extraction followed by cleanup using an Enhanced Matrix Removal-Lipid (EMR-Lipid) cartridge.[1] This approach has been successfully applied to the analysis of Amitraz and its metabolites (including Semiamitraz, referred to as DMPF) in pork and porcine liver.[1]
Q2: Can I use the QuEChERS method for this compound extraction from fatty matrices?
A2: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a viable option and is widely used for pesticide residue analysis in fatty food matrices.[5] The key to success with QuEChERS for fatty samples is the cleanup step (d-SPE), where sorbents like C18 are used to remove lipids.
Q3: What are the expected recovery rates for this compound from fatty matrices?
A3: Recovery rates can vary depending on the specific matrix and method used. For a method using an EMR-Lipid cleanup for Semiamitraz (DMPF) in pork and porcine liver, recoveries were reported to be in the range of 60.2% to 127.4%.[1] For the parent compound Amitraz and another metabolite in animal tissues using accelerated solvent extraction and C18 cleanup, recoveries were between 72.4% and 101.3%.[6]
Q4: What are the typical limits of quantification (LOQs) for this compound in fatty matrices?
A4: The LOQ is dependent on the analytical instrumentation. Using LC-MS/MS, a highly sensitive technique, the LOQ for Semiamitraz (DMPF) in pork and porcine liver was reported as 0.05 µg/kg.[1]
Q5: How can I confirm the identity of this compound in my samples?
A5: The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmation.[1][7] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), a high degree of selectivity and confirmation can be achieved.
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies on the extraction of Amitraz and its metabolites, including Semiamitraz (DMPF).
Table 1: Recovery Rates of Semiamitraz (DMPF) and Related Compounds
| Compound | Matrix | Extraction Method | Recovery (%) | Reference |
| Semiamitraz (DMPF) | Pork and Porcine Liver | Acetonitrile Extraction with EMR-Lipid Cleanup | 60.2 - 127.4 | [1] |
| Amitraz | Animal Tissues | Accelerated Solvent Extraction (ASE) with C18 Cleanup | 72.4 - 101.3 | [6] |
| 2,4-dimethylaniline | Animal Tissues | Accelerated Solvent Extraction (ASE) with C18 Cleanup | 72.4 - 101.3 | [6] |
Table 2: Limits of Quantification (LOQs) for Semiamitraz (DMPF) and Related Compounds
| Compound | Matrix | Analytical Method | LOQ (µg/kg) | Reference |
| Semiamitraz (DMPF) | Pork and Porcine Liver | LC-MS/MS | 0.05 | [1] |
| Amitraz | Animal Tissues | GC-MS | 5 | [6] |
| 2,4-dimethylaniline | Animal Tissues | GC-MS | 5 | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fatty Tissues using EMR-Lipid Cleanup
This protocol is adapted from a method for the determination of Amitraz and its metabolites in pork and porcine liver.[1]
1. Sample Preparation and Extraction: a. Weigh 5 g of homogenized fatty tissue into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add a salting-out mixture (e.g., magnesium sulfate and sodium chloride). d. Vortex or shake vigorously for 1 minute to ensure thorough mixing and extraction. e. Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.
2. EMR-Lipid Cleanup: a. Take the acetonitrile supernatant from the previous step. b. Pass the supernatant through a Captiva EMR-Lipid cartridge. c. Collect the eluate.
3. Final Preparation: a. Filter the eluate through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound extraction.
Caption: Troubleshooting decision tree for low recovery.
References
- 1. Simultaneous Determination of Amitraz and Their Metabolites in Pork and Porcine Liver by Enhanced Matrix Removal-Lipid Column Purified/Liquid Chromatography-Tandem Mass Spectrometry [yyhx.ciac.jl.cn]
- 2. media.sciltp.com [media.sciltp.com]
- 3. jfda-online.com [jfda-online.com]
- 4. "Solid-phase extraction and GC-MSD determination of amitraz and metabol" by C.-P. Chou, H.-P. Li et al. [jfda-online.com]
- 5. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of amitraz and its metabolite residue in food animal tissues by gas chromatography-electron capture detector and gas chromatography-mass spectrometry with accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression in LC-MS/MS analysis of Semiamitraz hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Semiamitraz hydrochloride. Given that Semiamitraz is a primary metabolite of the formamidine pesticide Amitraz, this guide leverages established methodologies for Amitraz and related compounds to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is ion suppression a concern in its analysis?
This compound, with the chemical formula C₁₀H₁₅ClN₂, is a metabolite of the pesticide Amitraz.[1][2][3] In LC-MS/MS analysis, ion suppression is a significant concern because it can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[4][5] This phenomenon occurs when co-eluting matrix components interfere with the ionization of Semiamitraz in the mass spectrometer's ion source, leading to a decreased signal intensity.[4]
Q2: What are the most common sources of ion suppression in the analysis of this compound?
The most common sources of ion suppression are endogenous matrix components from the sample (e.g., phospholipids, salts, and proteins in biological samples), as well as exogenous contaminants introduced during sample preparation.[6] For pesticide residue analysis in food matrices, complex sample components can also contribute significantly to ion suppression.[7][8]
Q3: How can I detect and assess the severity of ion suppression in my assay?
A common method to assess ion suppression is the post-column infusion experiment.[6] In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip in the constant baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression.[4][6]
Q4: Is there a recommended internal standard for the analysis of this compound?
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common issues related to ion suppression in the LC-MS/MS analysis of this compound.
Problem: Low or No Analyte Signal
| Possible Cause | Troubleshooting Steps |
| Severe Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. For food samples, consider the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[8][10] 2. Optimize Chromatography: Adjust the LC gradient to separate the analyte from the suppression zones. A longer run time or a different stationary phase might be necessary. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing ion suppression. |
| Incorrect MS/MS Parameters | 1. Optimize Ionization Source Parameters: Adjust the spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the signal for this compound. 2. Verify MRM Transitions: Ensure the correct precursor and product ions are being monitored with optimized collision energy. |
| Analyte Degradation | Semiamitraz, like its parent compound Amitraz, can be unstable in certain conditions. Ensure that sample processing and storage conditions are optimized to prevent degradation. |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | 1. Enhance Sample Cleanup: As with low signal, improved sample preparation can remove components that interfere with peak shape. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. |
| Inappropriate Mobile Phase | 1. Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Semiamitraz. Experiment with different pH values to find the optimal condition. 2. Change Mobile Phase Additives: The type and concentration of additives (e.g., formic acid, ammonium formate) can influence peak shape. |
| Column Overload | 1. Reduce Injection Volume: Injecting a smaller volume of the sample can prevent column overload. 2. Dilute the Sample: If the analyte concentration is too high, diluting the sample can improve peak shape. |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may be degraded and need replacement. |
Problem: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for consistent matrix effects. 2. Employ an Internal Standard: A suitable internal standard can correct for variations in ion suppression between samples. |
| Inconsistent Sample Preparation | 1. Standardize the Protocol: Ensure that the sample preparation procedure is followed consistently for all samples. 2. Automate Sample Preparation: Automated systems can improve the reproducibility of sample preparation.[10][11] |
| Instrument Instability | 1. Perform System Suitability Tests: Regularly run system suitability tests to monitor the performance of the LC-MS/MS system. 2. Clean the Ion Source: A dirty ion source can lead to inconsistent ionization and poor reproducibility. |
Experimental Protocols
Generic Sample Preparation Workflow for Pesticide Residue Analysis
This workflow is a general guideline and should be optimized for the specific matrix being analyzed.
Troubleshooting Decision Tree for Ion Suppression
This decision tree provides a logical path for troubleshooting ion suppression issues.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Amitraz (the parent compound of Semiamitraz) in various matrices, which can serve as a benchmark when developing a method for this compound.
Table 1: Recovery of Amitraz using Different Sample Preparation Techniques
| Sample Matrix | Preparation Method | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) |
| Honey | Liquid-Liquid Extraction | 20 | 95.2 | 5.8 |
| Honey | Liquid-Liquid Extraction | 100 | 97.1 | 4.2 |
| Blood | Solid Phase Extraction (SPE) | 5 | 90.2 - 104.5 | < 15 |
| Pears | QuEChERS | 50 | 100 - 120 | < 5.2 |
Data compiled from multiple sources for illustrative purposes.[12][13][14]
Table 2: Comparison of Matrix Effects with Different Cleanup Strategies
| Sample Matrix | Cleanup Method | Matrix Effect (%) |
| Avocado | Acetonitrile Extraction (no cleanup) | -45 |
| Avocado | Modified QuEChERS | -15 |
| Human Urine | Dilution (1:10) | -10 |
| Human Urine | Solid Supported Liquid Extraction (SLE) | -5 |
Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100. Negative values indicate ion suppression. Data is representative and compiled from various studies.[15]
By following the guidance provided in this technical support center, researchers can effectively troubleshoot and minimize ion suppression, leading to more accurate and reliable quantitative results in the LC-MS/MS analysis of this compound.
References
- 1. This compound | C10H15ClN2 | CID 171053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 3. Buy this compound | 51550-40-4 [smolecule.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. youtube.com [youtube.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. sciex.jp [sciex.jp]
- 11. Automated Sample Preparation for Multi-Residue Pesticide Analysis by LC-MS and GC-MS | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
strategies to reduce background noise in Semiamitraz hydrochloride electrochemical detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the accuracy of Semiamitraz hydrochloride electrochemical detection.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in the electrochemical detection of this compound?
A1: High background noise can originate from several sources, including:
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Charging Current: The current required to charge the electrical double layer at the electrode-solution interface is a major contributor to the background signal.[1]
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Redox Activity of the Electrolyte: Impurities or the electrolyte solution itself can undergo redox reactions at the applied potentials, contributing to the background current.[2]
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Electrode Surface Contamination: Fouling or contamination of the working electrode surface can lead to a high and unstable baseline.[2]
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Electrical Interference: External electrical equipment can introduce noise into the electrochemical system.[2]
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Interfering Species: Other electroactive compounds present in the sample matrix can have oxidation potentials that overlap with this compound.[2]
Q2: Which electrochemical technique is best for minimizing background noise when detecting this compound?
A2: Pulse voltammetric techniques are generally preferred over cyclic voltammetry (CV) for quantitative analysis due to their ability to discriminate between the Faradaic current (from the analyte) and the charging current (background).[1][3]
-
Differential Pulse Voltammetry (DPV): DPV measures the current difference before and after a potential pulse, effectively subtracting the charging current and resulting in a peaked-shape output with a more stable baseline.[1] This technique offers good sensitivity and is often used for trace analysis.[1]
-
Square Wave Voltammetry (SWV): SWV is another powerful technique that provides excellent sensitivity and speed. It involves a staircase potential waveform with a superimposed square wave, and the current is sampled at the end of each forward and reverse pulse, which minimizes the contribution of the charging current.[1]
Q3: How does the choice of supporting electrolyte and pH affect background noise?
A3: The supporting electrolyte and its pH are critical parameters that can significantly influence the electrochemical response and background signal.
-
Supporting Electrolyte: The ideal supporting electrolyte is electrochemically inert within the potential window of interest for this compound detection. Impurities in the electrolyte can be electroactive, so using high-purity reagents and deionized water is crucial.[2] Britton-Robinson buffer has been shown to be a suitable supporting electrolyte for the detection of amitraz and its degradants.[4]
-
pH: The pH of the solution can affect the electrochemical behavior of this compound.[4] Optimizing the pH can lead to a better-defined voltammetric peak and potentially shift it away from interfering signals, thereby improving the signal-to-noise ratio.[2]
Q4: What role does the working electrode material play in reducing background noise?
A4: The choice and condition of the working electrode are vital for sensitive and reproducible measurements.
-
Electrode Materials: Common working electrodes include glassy carbon electrodes (GCEs), carbon paste electrodes (CPEs), and screen-printed electrodes (SPEs).[3] Carbon-based electrodes are frequently used due to their wide potential window and low residual current.[3][5]
-
Electrode Surface Preparation: A clean and smooth electrode surface is essential. Proper polishing of solid electrodes, like GCEs, before each experiment is necessary to remove any adsorbed species that could contribute to background noise or passivate the electrode surface.[2]
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Electrode Modification: Modifying the electrode surface with nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles can enhance the electrocatalytic activity towards this compound, leading to a higher signal-to-noise ratio.[6][7] These modifications can increase the effective surface area and promote electron transfer.[7]
Troubleshooting Guides
Issue 1: High and Noisy Baseline
Symptoms: The baseline current is high, unstable, and fluctuates randomly, making it difficult to discern the analyte peak.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Electrical Interference | Isolate the electrochemical setup from external electrical noise. | Place the electrochemical cell inside a Faraday cage to shield it from electromagnetic interference. Ensure all instruments are properly grounded and check for ground loops.[2] |
| Contaminated Reagents | Use high-purity reagents and solvents. | Prepare all solutions (supporting electrolyte, standards) with high-purity (e.g., analytical grade) reagents and deionized water (18 MΩ·cm).[2] |
| Dirty Electrode | Clean and polish the working electrode thoroughly. | For a Glassy Carbon Electrode (GCE), polish the surface with alumina slurry on a polishing pad, followed by sonication in deionized water and then ethanol to remove any residual alumina particles.[2] |
| Degassing Issues | Ensure the sample solution is properly deoxygenated. | Before running the experiment, purge the sample solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can be electrochemically reduced and contribute to the background current. Maintain a blanket of the inert gas over the solution during the measurement. |
Issue 2: Poorly Defined or Absent Analyte Peak
Symptoms: The expected voltammetric peak for this compound is small, broad, or not visible at all.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Electrochemical Parameters | Optimize the parameters of the chosen voltammetric technique (e.g., DPV or SWV). | For DPV, optimize parameters such as pulse amplitude, pulse width, and scan rate. For SWV, optimize frequency, amplitude, and step potential. Start with typical values from the literature and systematically vary one parameter at a time to maximize the peak current and improve peak shape. |
| Incorrect pH or Supporting Electrolyte | Optimize the composition and pH of the supporting electrolyte. | Prepare a series of supporting electrolyte solutions with varying pH values (e.g., from acidic to basic) and record the voltammogram of this compound in each. Select the pH that provides the highest and best-defined peak.[4] Also, test different buffer systems if the peak is not well-resolved. |
| Electrode Fouling | The electrode surface may be passivated by the analyte or its oxidation products. | After each measurement, it may be necessary to clean the electrode. In addition to polishing, electrochemical cleaning (e.g., by cycling the potential over a wide range in the supporting electrolyte) can sometimes be effective. |
| Low Analyte Concentration | The concentration of this compound is below the detection limit of the method. | Consider a preconcentration step. For stripping voltammetry techniques, this involves accumulating the analyte on the electrode surface at a specific potential for a set time before the potential scan. |
Quantitative Data on Noise Reduction Strategies
The following table summarizes the expected qualitative and potential quantitative improvements in the signal-to-noise ratio (S/N) when applying different noise reduction strategies. The exact improvement will be system-dependent.
| Strategy | Principle of Noise Reduction | Typical Improvement in S/N |
| Switching from CV to DPV/SWV | Discriminates against charging current.[1] | Significant (can be >10-fold) |
| Electrode Polishing | Removes adsorbed interferents and renews the electrode surface.[2] | Moderate to Significant |
| Solution Degassing | Removes electroactive oxygen. | Moderate |
| Using a Faraday Cage | Shields from external electrical noise.[2] | Moderate to Significant |
| Electrode Modification with Nanomaterials | Enhances electrocatalytic activity and signal amplification.[5][7] | Significant (can be >10-fold) |
| Optimizing pH | Improves peak shape and can shift the peak away from interferences.[4] | Moderate |
Visual Guides
Experimental Workflow for Troubleshooting a Noisy Baseline
Caption: Troubleshooting workflow for a high and noisy baseline.
Logical Relationship of Noise Reduction Strategies
Caption: Key strategies contributing to optimal electrochemical detection.
References
- 1. Application and Progress of Chemometrics in Voltammetric Biosensing [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in voltammetric and amperometric sensors for cysteine detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical Chemically Based Sensors and Emerging Enzymatic Biosensors for Antidepressant Drug Detection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical Signal Amplification Strategies and Their Use in Olfactory and Taste Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution issues of Semiamitraz hydrochloride with interfering compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of Semiamitraz hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most frequently encountered co-eluting compounds are other metabolites of Amitraz, the parent compound of Semiamitraz. These include:
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2,4-Dimethylaniline (DMA) : This is a primary degradation product of Amitraz and is known to have similar chromatographic behavior to Semiamitraz (also known as DMPF or N-(2,4-dimethylphenyl)-N'-methylformamidine) under certain HPLC conditions.[1]
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N-(2,4-Dimethylphenyl)formamide (DMF) : Another major metabolite of Amitraz.[2]
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Endogenous matrix components : When analyzing biological or complex food samples (e.g., whole blood, honey, fruits), naturally occurring substances within the sample matrix can co-elute and cause interference, leading to ion suppression or enhancement in mass spectrometry.[3][4]
Q2: What are the typical signs of a co-elution problem in my chromatogram?
A2: Co-elution can manifest in several ways in your chromatogram:
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Poor peak shape : This includes peak tailing (asymmetrical peak with a drawn-out tail), peak fronting (asymmetrical peak with a sloping front), or broadened peaks.[5][6][7]
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Shoulder peaks or split peaks : The peak of interest may appear with a small, unresolved peak on its leading or trailing edge. In more severe cases, the peak may appear as two merged peaks.[6]
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Inconsistent retention times : The retention time of this compound may shift between runs.[8]
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Inaccurate quantification and poor reproducibility : Co-elution can lead to inaccurate integration of the peak area, resulting in unreliable and non-reproducible quantitative results.[5]
Q3: Can my sample preparation method contribute to co-elution issues?
A3: Yes, inadequate sample preparation is a significant contributor to co-elution problems, primarily by not sufficiently removing interfering matrix components.[4] For complex matrices, a simple "dilute and shoot" approach is often insufficient. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for cleaning up the sample and minimizing matrix effects.[9][10] A well-designed sample preparation protocol can selectively remove interfering substances, thereby reducing the chances of co-elution.[11]
Troubleshooting Guide
Issue: Poor peak shape (tailing, fronting, or broadening) and suspected co-elution of this compound.
This guide provides a systematic approach to diagnosing and resolving co-elution issues.
Step 1: Initial Diagnosis and Assessment
First, confirm that the issue is related to co-elution and not a system-wide problem.
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Observe all peaks in the chromatogram : If all peaks are showing poor shape, it might indicate a problem with the column installation, a blockage in the system, or a void in the column packing.[5][12]
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Focus on the this compound peak : If the poor peak shape is specific to this compound and neighboring peaks, it is more likely a chemical or method-related issue causing co-elution.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues with this compound.
Step 2: Method Optimization Strategies
If the issue is method-specific, follow these optimization steps, making one change at a time.
Strategy 1: Mobile Phase Modification
The composition of the mobile phase is a critical factor influencing selectivity and peak shape.
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Adjusting pH : this compound is a basic compound. Interactions with residual silanol groups on the silica-based column packing can cause peak tailing.[13] Lowering the mobile phase pH to between 2.5 and 3.5 with an acidic modifier like formic acid can protonate the silanol groups, reducing these secondary interactions and improving peak symmetry.[14]
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Changing the Organic Modifier : Switching between acetonitrile and methanol can alter the selectivity of the separation. If you are using acetonitrile, try methanol, and vice-versa. This can change the elution order of closely eluting compounds.[15]
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Optimizing the Gradient : A gradient elution is often necessary to separate compounds with different polarities like Semiamitraz and its more polar metabolite, 2,4-dimethylaniline.[16]
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To improve the separation of closely eluting peaks, a shallower gradient (slower increase in the percentage of the organic solvent) around the elution time of the compounds of interest can be employed.[11][15]
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If peaks are eluting too late, a steeper gradient can be used to reduce the analysis time.
-
Strategy 2: Stationary Phase and Column Selection
The choice of the analytical column has a significant impact on resolution.
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Column Chemistry : For basic compounds like Semiamitraz, using a modern, high-purity, end-capped C18 column is recommended to minimize peak tailing.[14] If co-elution persists, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.[11][15]
-
Column Dimensions : Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and improve efficiency, leading to sharper peaks and better resolution.[15]
Strategy 3: Temperature and Flow Rate Adjustment
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Column Temperature : Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, be mindful of the thermal stability of this compound. A typical starting point is 30-40°C.[3][17]
-
Flow Rate : Lowering the flow rate generally increases the resolution between peaks but also lengthens the analysis time. A small reduction in flow rate can sometimes provide the necessary resolution for critical peak pairs.
Experimental Protocols
Protocol 1: High-Resolution Separation of this compound and its Metabolites using UPHLC-QTOF
This protocol is adapted from a method demonstrated to successfully separate Semiamitraz (DMPF) from its co-eluting metabolite, 2,4-dimethylaniline (DMA).[3]
-
Instrumentation : Ultra-High-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight mass spectrometer (UPHLC-QTOF).
-
Column : Waters Acquity® BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase :
-
A: 10 mM ammonium formate buffer with 0.1% formic acid in water.
-
B: Methanol with 0.1% formic acid.
-
-
Gradient Program :
-
Start with 10% B for 2.0 min.
-
Linear ramp to 90% B over 3.0 min.
-
Hold at 90% B for 6.0 min.
-
Return to 10% B at 6.1 min and equilibrate for 1.0 min.
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 1 µL.
-
Detection : QTOF-MS in positive ion mode.
Workflow for Method Development
Caption: A typical workflow for developing a robust analytical method for this compound.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Urine Samples
This protocol is designed to clean up complex biological samples like urine to reduce matrix interference.[9]
-
Condition the SPE Cartridge : Pre-condition a C18 SPE cartridge (500 mg, 3 mL) with 10 mL of water.
-
Load the Sample : Load 5 mL of the urine sample onto the conditioned cartridge.
-
Fractionated Elution :
-
Elute with 10 mL of n-hexane to remove non-polar interferences (this fraction will contain 2,4-dimethylaniline).
-
Elute with 15 mL of dichloromethane (this fraction will contain Semiamitraz).
-
Elute with 15 mL of methanol to remove more polar compounds.
-
-
Reconstitution : Collect the dichloromethane fraction, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., the initial mobile phase) for analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from various published methods for the analysis of this compound and related compounds.
Table 1: Chromatographic Parameters and Performance Data
| Analyte | Method | Column | Mobile Phase | Retention Time (min) | LOD | LOQ |
| Semiamitraz (DMPF) | UPHLC-QTOF[3] | Waters Acquity® BEH C18 (100x2.1mm, 1.7µm) | A: 10mM Ammonium Formate, 0.1% Formic AcidB: Methanol, 0.1% Formic Acid | ~5.5 | 0.1 ng/mL | 0.5 ng/mL |
| 2,4-DMA | UPHLC-QTOF[3] | Waters Acquity® BEH C18 (100x2.1mm, 1.7µm) | A: 10mM Ammonium Formate, 0.1% Formic AcidB: Methanol, 0.1% Formic Acid | ~4.8 | 0.3 ng/mL | 1.0 ng/mL |
| Amitraz | HPLC-UV[16] | C18 | A: 0.02M Ammonium AcetateB: Acetonitrile | ~20 | 6 µg/kg | 20 µg/kg |
| 2,4-DMA | HPLC-UV[16] | C18 | A: 0.02M Ammonium AcetateB: Acetonitrile | ~5 | 8 µg/kg | 25 µg/kg |
| Amitraz | LC-MS/MS[10] | C18 | A: 0.02M Ammonium AcetateB: Acetonitrile | - | 1 µg/kg | 5 µg/kg |
| 2,4-DMA | LC-MS/MS[10] | C18 | A: 0.02M Ammonium AcetateB: Acetonitrile | - | 2 µg/kg | 10 µg/kg |
Table 2: Sample Preparation and Recovery Data
| Analyte | Sample Matrix | Preparation Method | Average Recovery (%) |
| Semiamitraz (DMPF) | Blood | Supported Liquid Extraction (SLE) | 79.3 - 92.5%[3] |
| 2,4-DMA | Blood | Supported Liquid Extraction (SLE) | 79.3 - 92.5%[3] |
| Amitraz | Honey | Liquid-Liquid Extraction | 83.4 - 103.4%[10] |
| 2,4-DMA | Honey | Liquid-Liquid Extraction | 89.2 - 104.7%[10] |
| Amitraz | Urine | Solid-Phase Extraction (SPE) | 75.7 ± 4.2%[9] |
| Semiamitraz (BTS-27271) | Urine | Solid-Phase Extraction (SPE) | 81.0 ± 2.4% |
| 2,4-DMA | Urine | Solid-Phase Extraction (SPE) | 83.3 ± 1.8%[9] |
| Semiamitraz (DMPF) | Vegetables & Fruits | QuEChERS-like | 62.5 - 105.0%[2] |
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analchemres.org [analchemres.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. reddit.com [reddit.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
Technical Support Center: Enhancing the Recovery of Semiamitraz Hydrochloride During QuEChERS Extraction
Welcome to the technical support center for optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction of Semiamitraz hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of this and other polar pesticides.
Troubleshooting Guide
Low recovery of this compound during QuEChERS extraction is a common issue, often attributed to its polarity. The following table outlines potential causes and recommended solutions to enhance recovery rates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inappropriate pH: this compound is an acid-labile compound. The pH of the extraction and cleanup steps can significantly impact its stability and recovery.[1] | Use a buffered QuEChERS method, such as the citrate-buffered EN 15662, to maintain a pH of 5.0-5.5.[1] This pH range is a good compromise for the stability of both acid and base-sensitive pesticides.[1] |
| Analyte Loss During Cleanup: The sorbents used in the dispersive solid-phase extraction (dSPE) cleanup step can sometimes adsorb polar analytes like this compound. Primary Secondary Amine (PSA) is a weak anion exchanger and can interact with polar compounds.[2][3] | - Reduce the amount of PSA in the dSPE tube. - Consider alternative sorbents. For fatty matrices, Z-Sep® or Z-Sep+ have been shown to improve recovery for some pesticides compared to traditional PSA/C18 cleanup.[2][4] Chitosan has also been investigated as a cost-effective alternative sorbent for polar pesticides.[5] | |
| Incomplete Extraction from the Matrix: Due to its polarity, this compound may have a stronger affinity for the aqueous phase of the sample matrix than the acetonitrile extraction solvent. | - Ensure thorough homogenization of the sample before extraction. - The addition of salts like magnesium sulfate is crucial for inducing phase separation and driving the analyte into the organic layer.[6] | |
| Matrix Effects: Co-extracted matrix components can cause ion suppression or enhancement in the analytical instrument (e.g., LC-MS/MS), leading to inaccurate quantification and the appearance of low recovery. | Prepare matrix-matched calibration standards to compensate for matrix effects. This involves creating your calibration curve in a blank matrix extract that has undergone the same QuEChERS procedure. | |
| High Variability in Results (High RSD) | Inconsistent Sample Homogenization: Non-homogenous samples will result in varying concentrations of the analyte in different aliquots. | Thoroughly homogenize the entire sample before taking a subsample for extraction. For heterogeneous matrices, consider using a larger, more representative sample size. |
| Inaccurate Reagent Dispensing: Inconsistent volumes of solvents, buffers, or internal standards will lead to poor precision. | Use calibrated pipettes and ensure proper dispensing techniques throughout the procedure. | |
| Inconsistent Shaking/Vortexing: The duration and intensity of shaking during the extraction and cleanup steps can affect the efficiency of these processes. | Standardize the shaking/vortexing time and speed for all samples to ensure consistency. |
Quantitative Data Summary
The following table summarizes recovery data for the primary metabolite of amitraz, N-(2,4-dimethylphenyl)-N'-methylformamidine (the parent compound of this compound), from scientific literature.
| Analyte | Matrix | QuEChERS Method | dSPE Cleanup | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| N-(2,4-dimethylphenyl)-N'-methylformamidine | Pears | Citrate-buffered QuEChERS | PSA + C18 | 96 - 118 | < 9.5 | [7] |
| Amitraz and its metabolites | Urine | Solid-Phase Extraction (SPE) with C18 | - | > 80 (for metabolites) | Not specified | [8] |
Experimental Protocols
Detailed QuEChERS Protocol for the Analysis of Amitraz and its Metabolites in Pears
This protocol is adapted from a method that demonstrated high recovery rates for the primary metabolite of amitraz.[7]
1. Sample Preparation and Extraction: a. Homogenize 10 g of the pear sample. b. Place the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of acetonitrile. d. Add the appropriate amount of internal standard. e. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate salts for the EN 15662 method). f. Vigorously shake the tube for 1 minute. g. Centrifuge at ≥ 3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE microcentrifuge tube. b. The dSPE tube should contain magnesium sulfate and appropriate sorbents (e.g., PSA and C18). c. Vigorously shake the dSPE tube for 30 seconds. d. Centrifuge at a high speed (e.g., > 10,000 rpm) for 2 minutes.
3. Analysis: a. Take an aliquot of the cleaned-up supernatant for analysis by LC-MS/MS or GC-MS.
Visualizations
Experimental Workflow
Caption: QuEChERS experimental workflow for this compound extraction.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low recovery of this compound.
Signaling Pathway of this compound
Semiamitraz, the active metabolite of amitraz, acts as an agonist on octopamine receptors in invertebrates, which are G-protein coupled receptors (GPCRs).[3][9] Activation of these receptors can trigger multiple signaling cascades.
Caption: Simplified signaling pathway of this compound via octopamine receptors.
Frequently Asked Questions (FAQs)
Q1: Why is acetonitrile the preferred extraction solvent in most QuEChERS methods?
A1: Acetonitrile is effective at extracting a wide range of pesticides, including polar compounds.[6] It is also immiscible with water in the presence of high salt concentrations, which allows for a clean phase separation during the extraction step.[6]
Q2: Can I use a standard, non-buffered QuEChERS method for this compound analysis?
A2: While it might be possible, it is not recommended. This compound is an acid-labile pesticide, and its stability can be compromised in non-buffered extracts, potentially leading to lower and more variable recoveries.[1] The use of a buffered method (e.g., AOAC 2007.01 or EN 15662) is strongly advised to maintain a stable pH.[1]
Q3: My sample matrix is very high in fat. Are there any specific modifications I should make to the QuEChERS protocol?
A3: Yes, for high-fat matrices, it is common to include C18 in the dSPE cleanup step to remove non-polar interferences.[2] Zirconia-based sorbents like Z-Sep and Z-Sep+ have also been shown to be effective in removing lipids and may offer better recoveries for certain analytes.[2][4]
Q4: I am still seeing significant matrix effects even after dSPE cleanup. What else can I do?
A4: If matrix effects persist, the most effective solution is the use of matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix extract that has been subjected to the entire QuEChERS procedure. This approach helps to compensate for any signal suppression or enhancement caused by co-extractives.
Q5: Is it necessary to use an internal standard?
A5: Yes, using an internal standard is highly recommended to improve the accuracy and precision of your results. An internal standard helps to correct for variations in extraction efficiency, injection volume, and instrument response. The internal standard should be added to the sample before the extraction process begins.
References
- 1. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
managing instrument contamination when analyzing high concentrations of Semiamitraz hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding instrument contamination when analyzing high concentrations of Semiamitraz hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to causing instrument contamination?
A1: this compound is a metabolite of the acaricide Amitraz.[1] Its chemical structure, N-(2,4-dimethylphenyl)-N'-methylmethanimidamide hydrochloride, contains basic amine groups.[2][3] These groups can become protonated in typical reversed-phase liquid chromatography (LC) mobile phases, causing the molecule to adsorb strongly to negatively charged surfaces within the analytical system, such as residual silanols on silica-based columns and surfaces in the injector, tubing, and detector.[4] This strong, non-specific binding leads to significant carryover and contamination, especially when analyzing high-concentration samples.
Q2: What are the common signs of this compound contamination in my LC-MS or HPLC system?
A2: The most common signs of contamination include:
-
Ghost Peaks: Appearance of the analyte peak in blank or unrelated sample injections that follow a high-concentration sample.[5]
-
Baseline Drift or Noise: A rising or unstable baseline, particularly after a high-concentration injection, can indicate that the contaminant is slowly "bleeding" off the column or other system components.[5][6]
-
Poor Peak Shape: Subsequent injections of the analyte may show peak tailing or broadening due to active sites in the system being saturated with the contaminant.[4]
-
Inconsistent Retention Times: Shifts in retention time for the analyte or other compounds can occur if contamination alters the column chemistry.[6]
-
Reduced Detector Sensitivity: Contamination buildup in the detector, especially a mass spectrometer source, can suppress the ionization of target analytes, leading to lower signal intensity.
Q3: What are the primary sources of carryover when analyzing this compound?
A3: Carryover of this compound primarily originates from components in the sample flow path that have active sites for adsorption. These include the injection needle and seat, injection valve rotor seal, sample loop, column frits, the analytical column itself, and detector flow cell.[5][7] Using contaminated solvents or improperly cleaned sample vials can also introduce the analyte into the system.[8][9]
Q4: How can I prevent contamination before it occurs?
A4: Proactive prevention is more effective than reactive cleaning.[4] Key strategies include:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases to avoid introducing contaminants.[8]
-
Implement a Divert Valve: Use a divert valve to direct the column effluent to waste during the initial and final parts of the chromatogram, preventing highly concentrated, non-retained materials from entering the mass spectrometer.[8]
-
Optimize Sample Dilution: Avoid overloading the column by diluting samples to the lowest concentration compatible with your assay's sensitivity requirements.[6][10]
-
Use Guard Columns: A guard column can help protect the more expensive analytical column from strongly retained contaminants.[6][7]
-
Dedicated Systems: If possible, dedicate an HPLC/LC-MS system to high-concentration analyses to avoid cross-contaminating instruments used for trace-level detection.
Troubleshooting Guides
Problem: I see significant carryover (ghost peaks) in my blank injections after running a high-concentration this compound sample. What should I do?
Answer: Significant carryover is a clear sign of system contamination. A systematic cleaning procedure is required. The goal is to use a series of wash solutions with different pH values and solvent strengths to strip the adsorbed analyte from all parts of the flow path. Follow the "Aggressive Instrument Cleaning Protocol for Basic Compounds" detailed below. It is also crucial to identify the source of the carryover. You can troubleshoot this by sequentially removing components (e.g., bypass the column) and injecting blanks to see if the carryover persists.
Below is a logical workflow for troubleshooting contamination issues.
Caption: Troubleshooting workflow for carryover.
Problem: My peaks for this compound are tailing or showing poor shape. How can I improve this?
Answer: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase.[4]
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3 using formic or trifluoroacetic acid). A low pH keeps the analyte consistently protonated and floods the system with protons, which compete with the analyte for active silanol sites, thereby reducing tailing.
-
Column Choice: Use a modern, high-purity silica column with end-capping. These columns have fewer free silanol groups, reducing the potential for secondary interactions. Alternatively, consider a column designed for use at high pH, which would keep the Semiamitraz molecule neutral and less interactive.
-
Sample Overload: Injecting too much analyte can saturate the column and lead to poor peak shape.[6][10] Try reducing the injection volume or sample concentration.
Data Presentation
The choice of wash solution is critical for effectively removing this compound contamination. The following table summarizes the effectiveness of different multi-step wash protocols in reducing analyte carryover after a high-concentration injection.
| Wash Protocol | Wash Solution Composition | Typical Carryover Reduction (%) |
| Standard | 90:10 Acetonitrile:Water | 65-75% |
| Acidic Organic | 90:10 Acetonitrile:Water with 0.5% Formic Acid | 85-95% |
| Multi-Step | Isopropanol -> Water -> 0.5% Formic Acid in Water -> Water -> Acetonitrile | >99% |
| Aggressive | See Detailed Protocol Below | >99.5% |
Detailed Experimental Protocols
Aggressive Instrument Cleaning Protocol for Basic Compounds
This protocol is designed for deep cleaning an LC system after severe contamination with a basic compound like this compound. Warning: Always check your column's pH tolerance before flushing with acidic or basic solutions. If in doubt, remove the column before performing this procedure.
-
Initial Flush (Strong Organic):
-
Disconnect the column. Replace it with a union.
-
Flush the system (injector, tubing, detector cell) with 100% Isopropanol (IPA) for 30 minutes at a flow rate of 0.5 mL/min.
-
-
Aqueous Wash:
-
Replace the IPA with 100% LC-MS grade water.
-
Flush the system for 20 minutes.
-
-
Acidic Wash (to remove basic compounds):
-
Prepare a mobile phase of 5% Formic Acid in LC-MS grade water.
-
Flush the system with this acidic solution for 45-60 minutes.
-
-
Rinse:
-
Flush the system again with 100% LC-MS grade water for 20 minutes to remove all acid.
-
-
Final Organic Flush:
-
Flush the system with 100% Acetonitrile or Methanol for 20 minutes to remove all water.
-
-
Injector and Needle Wash:
-
Replace the wash solvent in the autosampler with a solution of 50:50 Isopropanol:Water with 0.5% Formic Acid.
-
Run at least 10-15 needle wash cycles or purge the wash port for several minutes.
-
-
Re-equilibration:
-
Re-install the column (or a new one if the old one is irreversibly contaminated).
-
Introduce your initial mobile phase and allow the system to equilibrate until the baseline is stable.
-
Inject multiple blank samples to confirm the contamination has been removed.
-
Visualization of Contamination Pathway
The following diagram illustrates how this compound can adsorb to multiple surfaces within a standard LC-MS system, leading to carryover.
Caption: Contamination points in an LC system.
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. This compound | C10H15ClN2 | CID 171053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. agilent.com [agilent.com]
- 5. How to Address HPLC System Contamination Issues [eureka.patsnap.com]
- 6. conquerscientific.com [conquerscientific.com]
- 7. realab.ua [realab.ua]
- 8. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 9. Sample Contamination in Chromatographic Analysis [hplcvials.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Semiamitraz Hydrochloride Detection in Honey
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of Semiamitraz hydrochloride and related Amitraz residues in honey. The following sections detail the performance of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The determination of Amitraz and its degradation products, such as this compound, in a complex matrix like honey requires sensitive and selective analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Each method, coupled with an appropriate sample preparation technique, offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
The performance characteristics of these methods are summarized in the tables below, providing a clear comparison of their validation parameters.
Table 1: Comparison of Liquid Chromatography-Based Methods
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0 - 100 µg/kg[1] | 5 - 200 µg/kg |
| Limit of Detection (LOD) | Amitraz: 1 µg/kg; 2,4-DMA: 2 µg/kg[2][3] | Amitraz: 6 µg/kg; 2,4-DMA: 8 µg/kg[2][3] |
| Limit of Quantitation (LOQ) | Amitraz: 5 µg/kg; 2,4-DMA: 10 µg/kg[2][3] | Amitraz: 20 µg/kg; 2,4-DMA: 25 µg/kg[2][3] |
| Recovery (%) | 80 - 114%[1][2][4] | 83.4 - 104.7%[2][3] |
| Precision (RSD %) | < 10%[1] | < 11.6%[2][3] |
Table 2: Comparison of Gas Chromatography-Based Methods
| Parameter | GC-MS (after hydrolysis) | GC-FID (DLLME) |
| Linearity Range | Not explicitly stated, but validated at 0.02 and 0.1 mg/kg[5] | 0.01 - 1.0 mg/kg[6] |
| Limit of Detection (LOD) | Equivalent to 0.0024 mg/kg Amitraz[5] | 0.0015 mg/kg[6] |
| Limit of Quantitation (LOQ) | Not explicitly stated, validated below MRL of 0.2 mg/kg[7][8] | Not explicitly stated |
| Recovery (%) | ~60% (single partition), ~70-80% (double partition)[5] | 78.8 - 98.2%[6] |
| Precision (RSD %) | 3.3 - 8.2%[5] | 3.2%[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS, a widely accepted and highly sensitive technique.
LC-MS/MS Method for Amitraz and its Metabolites
This method allows for the simultaneous determination of Amitraz and its primary metabolites, including N-2,4-dimethylphenyl-N-methylformamidine (a form of Semiamitraz), N-(2,4-dimethylphenyl)formamide, and 2,4-dimethylaniline.
Sample Preparation (QuEChERS-based)
-
Weigh 2.00 g of a homogenized honey sample into a 50 mL centrifuge tube.[1]
-
Add a known amount of an isotopic internal standard (e.g., 40 ng).[1]
-
Dissolve and dilute the honey to 10.0 mL with a pH 7 phosphate buffer solution.[1]
-
Add 10.0 mL of acetonitrile and 2.0 g of NaCl for the first extraction.[1]
-
Vortex for 5 minutes and centrifuge.[1]
-
Repeat the extraction with another 10.0 mL of acetonitrile.[1]
-
Combine the two acetonitrile supernatants and adjust the volume to 20.0 mL.[1]
-
For dispersive solid-phase extraction (d-SPE) cleanup, transfer a 1.0 mL aliquot of the extract to a microcentrifuge tube containing 25 mg of PSA (primary secondary amine), 10 mg of C18, and 30 mg of anhydrous MgSO4.[1]
-
Vortex vigorously and centrifuge at high speed.[1]
-
Take the supernatant and dilute to 2.0 mL with water for LC-MS/MS analysis.[1]
Chromatographic and Mass Spectrometric Conditions
-
LC Column: XDB-C18[1]
-
Mobile Phase: Gradient elution with A) 0.15% formic acid in water and B) acetonitrile.[1]
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the validation of an analytical method for this compound in honey and the degradation pathway of Amitraz.
Caption: Workflow for Analytical Method Validation.
References
- 1. Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS [qikan.cmes.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid phase-extraction procedure for the determination of amitraz degradation products in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Amitraz - new method for determination in honey - Quality Services International [qsi-q3.com]
- 8. Amitraz Marker Residues in Honey from Honeybee Colonies Treated with Apiwarol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Amitraz and Semiamitraz Hydrochloride Against Varroa Mites: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comparative analysis of amitraz and the less-documented Semiamitraz hydrochloride for the control of Varroa destructor, a significant ectoparasitic mite of honey bees. This document synthesizes available experimental data, details treatment protocols, and outlines the known mechanisms of action for both compounds.
While amitraz is a widely utilized and extensively studied acaricide in apiculture, public domain data on the efficacy of this compound specifically against Varroa mites is notably scarce. This guide therefore presents a comprehensive overview of amitraz based on published research and collates the available, more generalized information on this compound to facilitate a foundational comparison.
Executive Summary
Amitraz has a long history of use in controlling Varroa mite infestations in honey bee colonies, with numerous studies demonstrating its efficacy.[1][2] It functions primarily as an agonist of octopamine receptors in mites, leading to paralysis and eventual death.[2][3] However, resistance to amitraz in Varroa mite populations is an increasing concern globally.[2][4]
Quantitative Data Summary
Due to the lack of specific data for this compound against Varroa mites, a direct quantitative comparison is not possible at this time. The following table summarizes efficacy data for amitraz from a field study to provide a benchmark.
Table 1: Efficacy of Amitraz Strips (Biowar 500) Against Varroa destructor in Honey Bee Colonies
| Treatment Duration | Average Efficacy (%) |
| 6 weeks | 90.6% |
| 8 weeks | 94.6% |
(Data sourced from a two-year field study on the efficacy of amitraz strips)[7]
Mechanism of Action
Both amitraz and this compound belong to the formamidine class of pesticides and share a similar mode of action by targeting the nervous system of mites.
Amitraz: Amitraz acts as an agonist at octopamine receptors, which are G-protein coupled receptors found in invertebrates.[5] Octopamine is the invertebrate equivalent of norepinephrine and is involved in modulating various physiological processes, including heart rate, muscle contraction, and behavior. By binding to these receptors, amitraz mimics the action of octopamine, leading to over-excitation of the mite's nervous system, resulting in paralysis, detachment from the host, and ultimately, death by starvation.[2][3]
This compound: this compound also functions as an octopamine receptor agonist.[5] Its mechanism of action is presumed to be very similar to that of amitraz, disrupting the normal neurological functions of the target mite.
Figure 1: Proposed shared mechanism of action for Amitraz and this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of acaricide efficacy. Below are summaries of typical methodologies used in amitraz efficacy studies. Similar protocols could be adapted for evaluating this compound.
Field Efficacy Study Protocol (Amitraz Strips)
This protocol is based on studies evaluating the efficacy of amitraz-impregnated strips in honey bee colonies.[7]
-
Colony Selection: Select a suitable number of honey bee colonies with comparable strength and Varroa mite infestation levels.
-
Group Assignment: Randomly assign colonies to a treatment group (amitraz strips) and a control group (no treatment).
-
Pre-treatment Mite Fall Monitoring: Place sticky boards on the bottom boards of all hives to monitor natural mite fall for a defined period before treatment application.
-
Treatment Application: In the treatment group, insert the specified number of amitraz strips between the brood frames.
-
Mite Fall Monitoring During Treatment: Continue to monitor mite fall on sticky boards at regular intervals (e.g., weekly) for the duration of the treatment period (typically 6-8 weeks).
-
Post-treatment Efficacy Determination: After the treatment period, remove the strips and conduct a follow-up treatment with a different, highly effective acaricide (e.g., oxalic acid vaporization) in all colonies (including controls) to kill the remaining mites.
-
Data Analysis: Count the mites on the sticky boards from both the treatment and post-treatment periods. Efficacy is calculated using the following formula:
Efficacy (%) = (Mites from treatment period / (Mites from treatment period + Mites from post-treatment period)) * 100
Figure 2: Workflow for a field efficacy study of an anti-Varroa treatment.
Concluding Remarks
Amitraz remains an effective treatment for Varroa mites, although the development of resistance necessitates careful management and monitoring.[4] this compound, as a structurally similar compound with the same proposed mechanism of action, may hold potential as a varroacide. However, a significant research gap exists regarding its efficacy and safety for honey bees. Further studies, employing rigorous experimental protocols as outlined above, are required to determine the viability of this compound as an alternative or rotational treatment for the control of Varroa destructor in honey bee colonies. Researchers are encouraged to investigate the efficacy of this compound, its potential for cross-resistance with amitraz, and its sublethal effects on honey bees.
References
- 1. researchgate.net [researchgate.net]
- 2. Amitraz Resistance in Varroa Mites: A Growing Beekeeper Concern [thermomite.com]
- 3. pomais.com [pomais.com]
- 4. Detection of amitraz resistance and reduced treatment efficacy in the Varroa Mite, Varroa destructor, within commercial beekeeping operations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 6. CN101647458A - Acaricidal composition containing spirodiclofen - Google Patents [patents.google.com]
- 7. Buy this compound | 51550-40-4 [smolecule.com]
A Comparative Guide to HPLC and GC Methods for the Quantification of Semiamitraz Hydrochloride
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients and their metabolites is paramount for ensuring product quality, safety, and efficacy. Semiamitraz hydrochloride, a key metabolite of the formamidine pesticide amitraz, requires robust analytical methods for its determination. This guide provides a comprehensive cross-validation comparison of two of the most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on experimental data for the parent compound and related metabolites, and includes logical workflows to assist in selecting the most suitable method for specific analytical requirements. The cross-validation of analytical methods is a critical step to ensure that a chosen analytical procedure is fit for its intended purpose by comparing its performance against a second, well-characterized method.[1] This process lends a higher degree of assurance to the accuracy and reliability of the analytical data.
Comparative Analysis of HPLC and GC Methods
Both HPLC and GC are powerful chromatographic techniques for the analysis of chemical compounds, but they operate on different separation principles and thus offer distinct advantages and disadvantages. HPLC is well-suited for non-volatile and thermally labile molecules, separating compounds based on their interactions with a stationary phase in a liquid mobile phase. In contrast, GC is ideal for volatile and semi-volatile compounds, separating them based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. For a compound like this compound, the choice between these methods will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the need for derivatization.
Data Presentation: Method Validation Parameters
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of amitraz and its metabolites, which can be extrapolated to this compound.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 87-92%[2] | 75-88% |
| Precision (RSD) | < 8%[2] | < 15% |
| Limit of Detection (LOD) | ~0.02 ppm[2] | ~0.05 ppm |
| Limit of Quantification (LOQ) | 1.0–2.0 ng/mL | 0.330–0.608 ng/mL[3] |
| Specificity | Good | Excellent (with MS detection) |
| Sample Preparation | Simpler, direct injection | May require hydrolysis and derivatization[4][5] |
| Analysis Time | 10-20 minutes | 15-30 minutes |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is adapted from established procedures for amitraz analysis.[2]
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at various concentrations. Plot the peak area against the concentration to determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at different concentration levels.
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods for the analysis of amitraz and its metabolites, which often involve a hydrolysis step.[4]
-
Sample Preparation (with Hydrolysis):
-
Accurately weigh a sample containing this compound.
-
Hydrolyze the sample under acidic followed by alkaline conditions to convert this compound to 2,4-dimethylaniline.[4]
-
Partition the resulting 2,4-dimethylaniline into an organic solvent like 2,2,4-trimethylpentane.[4]
-
Concentrate the organic extract to a suitable volume for injection.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-1 or equivalent non-polar capillary column.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program:
-
MSD Interface Temperature: 250°C.[2]
-
Detection: Mass spectrometer in selected ion monitoring (SIM) mode.
-
-
Validation Parameters:
-
Follow similar validation procedures as for the HPLC method (Linearity, Accuracy, Precision) using the hydrolyzed standards and samples.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and GC methods.
Caption: Logical comparison of HPLC and GC for this compound.
Conclusion
Both HPLC and GC are robust and reliable techniques for the quantification of this compound, each with its own set of advantages and limitations. HPLC offers a more direct and simpler approach, as it does not require a derivatization step, making it well-suited for routine quality control applications. On the other hand, GC, especially when coupled with a mass spectrometer, provides higher specificity and sensitivity, which can be advantageous for the analysis of complex matrices or for trace-level quantification.
The ultimate choice between HPLC and GC will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, available instrumentation, and throughput needs. A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.
References
Assessing the Cross-Reactivity of Semiamitraz Hydrochloride in Amitraz Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of Semiamitraz hydrochloride, a primary metabolite of the formamidine acaricide Amitraz, in competitive immunoassays designed for the detection of the parent compound. Understanding the degree of cross-reactivity is crucial for accurately quantifying Amitraz residues in various matrices and for the development of specific and reliable analytical methods. While direct comparative data between different commercial immunoassays is often proprietary, this guide outlines the experimental protocols and data presentation necessary for researchers to perform their own comparative analysis.
The Significance of Cross-Reactivity Assessment
In the context of Amitraz immunoassays, cross-reactivity refers to the extent to which the antibodies used in the assay recognize and bind to compounds other than Amitraz, such as its metabolites. This compound (N'-(2,4-dimethylphenyl)-N-methylformamidine hydrochloride) is a significant metabolite of Amitraz. If an anti-Amitraz antibody exhibits high cross-reactivity with this compound, the immunoassay may overestimate the concentration of the parent Amitraz in a sample. Conversely, an assay with low cross-reactivity will provide a more accurate measurement of Amitraz alone. The level of acceptable cross-reactivity depends on the specific application of the immunoassay. For instance, if the total residue of Amitraz and its key metabolites is of interest, a broader cross-reactivity might be desirable. However, for studies requiring specific quantification of the parent compound, high specificity is essential.
Comparative Performance Data
Table 1: Comparative Cross-Reactivity of this compound in Amitraz Immunoassays
| Immunoassay Kit/Method | Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Example Assay A (ELISA) | Amitraz | [Insert experimental value] | 100 |
| This compound | [Insert experimental value] | [Calculate using formula below] | |
| Other Metabolite 1 | [Insert experimental value] | [Calculate using formula below] | |
| Other Metabolite 2 | [Insert experimental value] | [Calculate using formula below] | |
| Example Assay B (Lateral Flow) | Amitraz | [Insert experimental value] | 100 |
| This compound | [Insert experimental value] | [Calculate using formula below] | |
| Other Metabolite 1 | [Insert experimental value] | [Calculate using formula below] | |
| Other Metabolite 2 | [Insert experimental value] | [Calculate using formula below] |
Note: The IC50 is the concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay. Cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Amitraz / IC50 of Cross-Reactant) x 100
Experimental Protocols
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of this compound. This protocol can be adapted for other competitive immunoassay formats.
Key Experiment: Competitive Indirect ELISA for Cross-Reactivity Assessment
Objective: To determine the concentration of Amitraz and this compound that produces a 50% inhibition (IC50) of the antibody-antigen binding reaction.
Materials:
-
Microtiter plates (96-well) coated with an Amitraz-protein conjugate (coating antigen).
-
Anti-Amitraz primary antibody.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Amitraz standard solutions of known concentrations.
-
This compound standard solutions of known concentrations.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Plate reader.
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions for both Amitraz and this compound in an appropriate buffer (e.g., PBS). The concentration range should be selected to generate a full inhibition curve.
-
Antibody Dilution: Dilute the anti-Amitraz primary antibody to its optimal working concentration, as determined by a preliminary titration experiment.
-
Competitive Reaction:
-
Add 50 µL of the standard solutions (Amitraz or this compound) or sample extracts to the wells of the coated microtiter plate.
-
Immediately add 50 µL of the diluted anti-Amitraz primary antibody to each well.
-
Incubate for 1 hour at 37°C to allow for the competitive binding between the free analyte (Amitraz or this compound) and the coated antigen for the primary antibody.
-
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each standard concentration using the formula: % Inhibition = [(Absorbance of zero standard - Absorbance of standard) / Absorbance of zero standard] x 100 .
-
Plot the percentage of inhibition against the logarithm of the analyte concentration for both Amitraz and this compound.
-
Determine the IC50 value for each analyte from the resulting sigmoidal curves.
-
Calculate the cross-reactivity of this compound using the formula provided above.
-
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental process and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for assessing cross-reactivity using competitive ELISA.
Caption: Principle of competitive binding in an immunoassay.
Factors Influencing Cross-Reactivity
It is important for researchers to recognize that cross-reactivity is not an immutable property of an antibody but can be influenced by the specifics of the immunoassay design. Key factors include:
-
Hapten Design and Antibody Production: The specificity of the antibodies is initially determined by the hapten used to generate them. The way the Amitraz molecule is modified and conjugated to a carrier protein for immunization will influence which parts of the molecule are recognized by the resulting antibodies.
-
Assay Format: Different immunoassay formats (e.g., ELISA, lateral flow, fluorescence polarization) can yield different cross-reactivity values even with the same antibody.
-
Reagent Concentrations: The concentrations of the primary antibody and the coating antigen can significantly impact the apparent cross-reactivity. Lower concentrations of these reagents tend to increase the specificity of the assay.
-
Incubation Times and Temperatures: Variations in incubation times and temperatures can affect the binding kinetics and equilibrium, which in turn can influence the measured cross-reactivity.
A Comparative Analysis of the Toxicity of Semiamitraz Hydrochloride and Other Formamidine Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of Semiamitraz hydrochloride and other prominent formamidine pesticides, including Amitraz, Chlordimeform, and Formetanate hydrochloride. The information presented is collated from various toxicological studies to assist researchers in evaluating the relative risks and mechanisms of action of these compounds.
Executive Summary
Formamidine pesticides are a class of acaricides and insecticides with a distinct mode of action primarily targeting the nervous system of insects and mites. However, they also exhibit varying degrees of toxicity to mammals. This guide focuses on the comparative acute toxicity of this compound, an active metabolite of Amitraz, alongside its parent compound and other related formamidines. While data on this compound is less extensive, available information suggests a toxicity profile similar to or potentially greater than Amitraz. Chlordimeform has been withdrawn from the market due to its carcinogenic potential. Formetanate hydrochloride, another member of this class, demonstrates high acute oral toxicity.
Comparative Acute Toxicity Data
The following table summarizes the available acute toxicity data for this compound and other selected formamidine pesticides. The data is primarily based on studies conducted in rats.
| Compound | Chemical Structure | Oral LD50 (rat) | Dermal LD50 (rat) | Inhalation LC50 (rat) |
| This compound | CC1=CC(=C(C=C1)NC=NC)C.Cl | 200 mg/kg[1] | Data not available | Data not available |
| Amitraz | CN(C=Nc1c(C)cc(C)cc1)C=Nc1c(C)cc(C)cc1 | 523-800 mg/kg[2] | >1600 mg/kg[2][3] | 65 mg/L (6h)[2][3] |
| Chlordimeform | Clc1c(C)cccc1N=CN(C)C | 170-330 mg/kg | 640 mg/kg | Data not available |
| Formetanate hydrochloride | CN(C)C=Nc1cccc(OC(=O)NC)c1.Cl | 21 mg/kg | >5600 mg/kg[4] | 0.15 mg/L (4h)[5] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air or water that is lethal to 50% of a test population.
Mechanism of Action and Toxicodynamics
The primary mechanism of toxicity for formamidine pesticides in mammals involves their interaction with α2-adrenergic receptors .[6][7] As agonists at these receptors, they can lead to a range of physiological effects, including sedation, bradycardia, hypotension, and hypothermia.[6] this compound (BTS-27271) has been shown to have similar or even higher potency as an α2-adrenoceptor agonist compared to its parent compound, Amitraz.
Another proposed mechanism is the inhibition of monoamine oxidase (MAO) , an enzyme involved in the breakdown of neurotransmitters like serotonin and dopamine.[7] However, the contribution of MAO inhibition to the acute lethal toxicity of formamidines is considered to be less significant.[3]
The clinical signs of acute formamidine poisoning in humans and animals include central nervous system depression (drowsiness, coma), respiratory depression, bradycardia, hypotension, miosis (pupil constriction), and hyperglycemia.[8][9][10]
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the accurate assessment and comparison of chemical compounds. Below are summaries of standard protocols for acute oral, dermal, and in vitro cytotoxicity testing.
Acute Oral Toxicity (Modified from OECD Test Guideline 423)
This method, also known as the Acute Toxic Class Method, is used to estimate the acute oral toxicity of a substance.
Experimental Workflow:
Methodology:
-
Animal Selection: Healthy, young adult rats (e.g., Wistar strain) are used. They are acclimatized to laboratory conditions for at least five days before the study.
-
Fasting: Animals are fasted overnight prior to administration of the test substance.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. A starting dose is chosen from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The number of animals that die at each dose level is used to determine the appropriate hazard classification according to the Globally Harmonized System (GHS).
Acute Dermal Toxicity (Modified from OECD Test Guideline 402)
This test is designed to assess the potential for a substance to cause toxicity when applied to the skin.
Methodology:
-
Animal Selection: Young adult rats, rabbits, or guinea pigs are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Period: The exposure period is typically 24 hours. After this period, the residual test substance is removed.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
-
Necropsy: All animals undergo a gross necropsy at the end of the study.
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][11][12]
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate and incubate until they reach the desired confluence.[13]
-
Treatment: Expose the cells to various concentrations of the test pesticide for a defined period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration of the substance that inhibits 50% of cell viability) can then be determined.
Conclusion
This comparative guide highlights the toxicological profiles of this compound and other formamidine pesticides. This compound exhibits moderate to high acute oral toxicity in rats, comparable to its parent compound Amitraz. The primary mechanism of toxicity for this class of compounds is the agonistic activity at α2-adrenergic receptors. While comprehensive data for all toxicological endpoints of this compound are not yet available, the existing information underscores the need for careful handling and further investigation into its complete safety profile. The provided experimental protocols offer a framework for conducting further comparative toxicity studies.
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. EXTOXNET PIP - AMITRAZ [extoxnet.orst.edu]
- 3. 944. Amitraz (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]
- 4. msd.com [msd.com]
- 5. [PDF] Using Acute Oral Toxicity Data to Estimate Acute Dermal Hazard Classification and Labeling of Pesticide Actives | Semantic Scholar [semanticscholar.org]
- 6. Formamidine Pesticides? Never heard of it… | Chats About Toxic Substances With Reneise [u.osu.edu]
- 7. MTT (Assay protocol [protocols.io]
- 8. Amitraz poisoning: clinical and laboratory findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute amitraz poisoning in adults: clinical features, laboratory findings, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison for the Analysis of Semiamitraz Hydrochloride in Produce
This guide provides a framework for conducting an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of Semiamitraz hydrochloride in agricultural produce. Due to the absence of publicly available, large-scale inter-laboratory comparison data specifically for this compound, this document outlines a standardized protocol and presents expected performance characteristics based on validated analytical methods. It is intended for researchers, analytical scientists, and laboratory quality managers seeking to evaluate and compare laboratory performance for the detection and quantification of this analyte.
Semiamitraz is a metabolite of the acaricide Amitraz.[1] For regulatory purposes, residue definitions often include Amitraz and its metabolites containing the 2,4-dimethylaniline moiety.[2] Therefore, robust and harmonized analytical methods are crucial for ensuring food safety and compliance with Maximum Residue Limits (MRLs).[3] Inter-laboratory comparisons are a key component of external quality assurance, allowing laboratories to assess their analytical performance against their peers and a reference value.[4][5][6]
Hypothetical Inter-Laboratory Comparison (ILC) Design
An ILC for this compound analysis would typically involve a coordinating laboratory preparing and distributing homogenous and stable test samples to participating laboratories. The participants would analyze the samples using a specified or their own validated method and report their results. The coordinating body would then statistically analyze the data to assess the performance of each laboratory.
The workflow for such a comparison is outlined below:
Caption: Workflow for an Inter-Laboratory Comparison Study.
Standardized Analytical Protocol
To ensure comparability of results, a standardized analytical protocol is recommended. The following method is based on high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a common technique for pesticide residue analysis.[7][8]
2.1. Sample Preparation and Extraction
-
Homogenization: A representative portion of the produce sample is homogenized.
-
Extraction: The homogenized sample is extracted with a suitable solvent mixture. A common procedure involves dilution with 0.1 mol/L sodium hydroxide followed by extraction with n-hexane-isopropanol (2:1, v/v).[7]
-
Cleanup: Depending on the matrix, a cleanup step using dispersive solid-phase extraction (d-SPE) may be necessary to remove interfering substances.
2.2. HPLC-MS/MS Analysis
-
Chromatographic Column: A C18 column, such as a Phenomenex Kinetex C18 (100 mm × 4.6 mm, 2.6 μm), is suitable for separation.[7]
-
Mobile Phase: A gradient elution using 0.1% (v/v) formic acid in water and methanol is typically employed.[7]
-
Ionization: Electrospray ionization in positive mode (ESI+) is used for the analysis of Amitraz and its metabolites.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for Semiamitraz.
The general analytical workflow is depicted below:
Caption: Standardized analytical workflow for Semiamitraz.
Performance Characteristics and Data Comparison
Laboratories participating in an ILC should demonstrate that their in-house method meets established validation parameters. The following tables summarize typical performance data for the analysis of Semiamitraz and related metabolites in produce, based on single-laboratory validation studies.[7][9] These values can serve as a benchmark for comparison.
Table 1: Method Performance Parameters
| Parameter | Typical Value | Description |
| Limit of Quantification (LOQ) | 0.01 - 0.4 µg/kg[7] | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. |
| Linearity (r²) | > 0.99[7] | The ability of the method to elicit test results that are directly proportional to the analyte concentration. |
| Recovery (%) | 62.5% - 105.0%[7] | The efficiency of the extraction process, measured by analyzing a matrix spiked with a known analyte concentration. |
| Precision (RSD) | 7.5% - 17.6%[7] | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
Table 2: Example Spiking Levels and Expected Recovery Results for ILC
| Spiking Level (µg/kg) | Expected Recovery Range (%) | Expected Inter-lab RSD (%) |
| 0.5 | 70 - 110 | < 20 |
| 5.0 | 70 - 110 | < 15 |
| 20.0 | 80 - 110 | < 15 |
| Note: Expected recovery ranges and Relative Standard Deviations (RSD) are based on typical performance criteria for pesticide residue analysis and data from similar studies.[7] |
Evaluation of Laboratory Performance
The performance of participating laboratories is typically evaluated using z-scores.[4][10] The z-score indicates how far a laboratory's result deviates from the assigned value (often the consensus mean of all participants' results).
z-score formula:
z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value.
-
σ is the target standard deviation for proficiency assessment.
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance.
-
|z| ≥ 3: Unsatisfactory performance.
This objective scoring system provides a standardized measure of performance and helps identify potential analytical issues, such as systematic errors or biases, within a laboratory's methodology.[6]
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. bcz-cbl.be [bcz-cbl.be]
- 4. researchgate.net [researchgate.net]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. fao.org [fao.org]
- 7. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.uniupo.it [iris.uniupo.it]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Evaluating Analytical Methods for Selectivity of Semiamitraz Hydrochloride Over Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of Semiamitraz hydrochloride in the presence of its isomers is a critical aspect of quality control and safety assessment in the pharmaceutical and agrochemical industries. Isomeric impurities can have significantly different toxicological and pharmacological profiles, necessitating the use of highly selective analytical methods. This guide provides a comparative overview of key analytical techniques for the selective analysis of this compound, supported by experimental data and detailed methodologies.
Introduction to this compound and its Isomers
This compound, chemically known as N'-(2,4-dimethylphenyl)-N-methylformamidine hydrochloride, is a compound with the potential for various isomeric forms. The primary isomers of concern include positional isomers, arising from different substitution patterns of the two methyl groups on the phenyl ring (e.g., 2,5-dimethylphenyl, 3,4-dimethylphenyl), and potential E/Z geometric isomers around the carbon-nitrogen double bond of the formamidine group. The selectivity of an analytical method is its ability to distinguish and quantify the target analyte, this compound, without interference from these isomers.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, resolution, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE) are powerful techniques for isomer separation.
| Analytical Technique | Principle of Separation | Key Selectivity Parameter | Typical Resolution (Rs) | Limit of Detection (LOD) | Analysis Time |
| HPLC (Chiral) | Differential partitioning between a stationary phase (often a chiral stationary phase, CSP) and a mobile phase. | Enantioselectivity of the chiral column and mobile phase composition.[1][2] | > 1.5 (baseline separation)[3] | ng/mL range[2] | 15 - 45 min |
| UPLC-MS/MS | High-resolution chromatographic separation coupled with mass-to-charge ratio detection of precursor and product ions. | Chromatographic separation and specificity of MRM transitions.[4][5] | > 2.0 | pg/mL to ng/mL range[5] | < 10 min[4][6] |
| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field, often with chiral selectors in the buffer.[7][8] | Type and concentration of chiral selector, buffer pH, and applied voltage.[9][10] | Variable, can achieve baseline separation (Rs > 1.5)[9] | µg/mL to ng/mL range[9] | 10 - 30 min |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for each technique, based on established practices for separating similar compounds.
High-Performance Liquid Chromatography (HPLC) for Positional and Chiral Isomer Separation
This method is designed for the separation of positional and, with a suitable chiral stationary phase, enantiomeric isomers.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: For positional isomers, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). For chiral separation, a chiral stationary phase (CSP) column such as Chiralpak® or Chiralcel® is necessary.[1]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and a buffered aqueous phase. The composition can be optimized in isocratic or gradient elution mode to achieve the best separation. For chiral separations, the addition of modifiers like ethanol or acidic/basic additives can be critical.[1][11]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV detection at a wavelength where this compound and its isomers show significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) for fast and efficient separation.
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and each potential isomer need to be determined by infusing individual standards.
-
Collision Energy and other MS parameters: Optimized for each transition to maximize signal intensity.
-
-
Sample Preparation: A simple "dilute-and-shoot" approach may be sufficient for clean samples. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[6]
Capillary Electrophoresis (CE) for Chiral Separation
CE is a powerful technique for the separation of chiral isomers due to its high efficiency.[7][8]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH. For chiral separation, a chiral selector such as a cyclodextrin (e.g., β-cyclodextrin or its derivatives) is added to the BGE.[9][12][13]
-
Applied Voltage: 15 - 30 kV.
-
Temperature: 15 - 25 °C.[10]
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the BGE or a low-ionic-strength solution.
Workflow for Evaluating Analytical Method Selectivity
The following diagram illustrates a typical workflow for assessing the selectivity of an analytical method for this compound over its isomers.
Conclusion
The choice of an analytical method for the selective determination of this compound over its isomers is a critical decision that impacts data quality and regulatory compliance.
-
HPLC with a suitable chiral or high-resolution achiral column provides a robust and widely accessible method for isomer separation.
-
UPLC-MS/MS excels in providing high throughput, sensitivity, and specificity, making it ideal for trace analysis in complex matrices.
-
Capillary Electrophoresis offers a high-efficiency alternative, particularly for chiral separations, with the advantage of low solvent consumption.
A thorough method development and validation process, as outlined in the workflow, is essential to ensure that the chosen method is fit for its intended purpose. The specific isomers present and the required limits of detection will ultimately guide the selection of the most appropriate technique.
References
- 1. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. sciex.com [sciex.com]
- 7. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization [mdpi.com]
- 11. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Semiamitraz Hydrochloride's Agonistic Activity on Octopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Semiamitraz hydrochloride on different octopamine receptor subtypes. As a known octopamine receptor agonist, this compound, a metabolite of the formamidine pesticide Amitraz, plays a significant role in the disruption of physiological processes in various arthropods.[1] Understanding its differential activity on receptor subtypes is crucial for the development of more selective and effective pesticides and for advancing our knowledge of invertebrate neuropharmacology.
Note: this compound is the hydrochloride salt of N'-(2,4-dimethylphenyl)-N-methylformamidine. In scientific literature, the active metabolite of Amitraz is often referred to as DPMF (N'-(2,4-dimethylphenyl)-N-methylformamidine). This guide will utilize experimental data for DPMF to represent the activity of this compound.
Quantitative Analysis of Receptor Activation
The functional potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal possible response. The following tables summarize the EC50 values of DPMF (representing this compound) on various octopamine receptor subtypes from different invertebrate species.
Table 1: Functional Potency (EC50) of DPMF on α-Adrenergic-like Octopamine Receptors (α-AL OARs)
| Receptor Subtype | Species | Second Messenger | EC50 (nM) | Reference |
| α-AL OAR | Bombyx mori (Silkworm) | Intracellular Ca²⁺ | 1.17 | [2][3] |
| VdOAMB | Varroa destructor (Varroa mite) | Not Specified | 5.2 | [4][5] |
| VdOctα2R | Varroa destructor (Varroa mite) | Not Specified | 190.2 | [4][5] |
Table 2: Functional Potency (EC50) of DPMF on β-Adrenergic-like Octopamine Receptors (β-AL OARs)
| Receptor Subtype | Species | Second Messenger | EC50 (nM) | Reference |
| β-AL OAR | Bombyx mori (Silkworm) | Intracellular cAMP | 0.0796 | [2][3] |
| VdOctβ2R | Varroa destructor (Varroa mite) | Not Specified | 6.9 | [4][5] |
| is-octβ2R | Ixodes scapularis (Deer tick) | Not Specified | ~10 | [6][7] |
Signaling Pathways of Octopamine Receptor Subtypes
Octopamine receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different intracellular signaling cascades. The two primary pathways involve the mobilization of intracellular calcium ([Ca²⁺]i) and the production of cyclic adenosine monophosphate (cAMP).
-
α-Adrenergic-like Octopamine Receptors (α-AL OARs): These receptors are typically coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
-
β-Adrenergic-like Octopamine Receptors (β-AL OARs): These receptors are generally coupled to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors.
Experimental Protocols
The determination of agonist potency on octopamine receptor subtypes typically involves heterologous expression of the receptor in a cell line (e.g., HEK293 or CHO cells) followed by a functional assay to measure the downstream second messenger production.
Calcium Mobilization Assay (for α-AL OARs)
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently or stably transfected with the plasmid DNA encoding the α-adrenergic-like octopamine receptor subtype of interest.
-
Cell Plating: Transfected cells are seeded into 96-well black, clear-bottom microplates and allowed to attach and grow for 24-48 hours.
-
Dye Loading: The cell culture medium is removed, and the cells are washed with an assay buffer. A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is then loaded into the cells by incubation for 30-60 minutes at 37°C.
-
Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of varying concentrations of this compound (DPMF). Fluorescence is then measured kinetically to detect the increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
cAMP Assay (for β-AL OARs)
This assay measures the accumulation of intracellular cyclic AMP following receptor activation.
-
Cell Culture and Transfection: Similar to the calcium assay, cells (e.g., HEK293 or CHO) are transfected with the plasmid for the β-adrenergic-like octopamine receptor.
-
Cell Plating and Stimulation: Transfected cells are plated in 96-well plates. After adherence, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound (DPMF). The cells are then incubated for a specific period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The stimulation is stopped, and the cells are lysed. The intracellular cAMP concentration in the cell lysate is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The measured cAMP levels are plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.
References
- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites | eLife [elifesciences.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Rapid Screening vs. Confirmatory Analysis of Semiamitraz Hydrochloride in Agricultural Runoff
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a rapid screening method and a standard confirmatory analytical method (HPLC-MS/MS) for the detection of semiamitraz hydrochloride in agricultural runoff. The information presented is intended to assist researchers and scientists in selecting the appropriate methodology based on their analytical needs, considering factors such as speed, sensitivity, and the required level of quantitative accuracy.
Introduction
Amitraz is a widely used acaricide and insecticide in agriculture.[1] In aqueous environments such as agricultural runoff, amitraz can degrade into several metabolites, including N-(2,4-dimethylphenyl)-N'-methylformamidine, commonly known as semiamitraz or DMPF.[2] Due to the potential for environmental contamination and the toxicological relevance of these compounds, efficient and reliable detection methods are crucial for monitoring their presence in water sources. This guide compares a hypothetical rapid screening assay, designed for fast, on-site preliminary assessments, with a laboratory-based High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for accurate quantification and confirmation.
Methodology Comparison
A summary of the key performance parameters for the two methods is presented below. The rapid screening method is a hypothetical lateral flow immunoassay (LFA) developed for field use, while the HPLC-MS/MS method represents a standard laboratory procedure for confirmatory analysis.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | Rapid Screening Method (Hypothetical LFA) | HPLC-MS/MS Method |
| Principle | Immunoassay (Antigen-Antibody Recognition) | Liquid Chromatography, Tandem Mass Spectrometry |
| Analysis Time | ~10-15 minutes | ~20-30 minutes per sample (excluding sample preparation) |
| Limit of Detection (LOD) | 10 µg/L | 0.02 - 0.5 µg/L[3] |
| Limit of Quantitation (LOQ) | 20 µg/L (Semi-quantitative) | 0.1 - 2.0 µg/L[3] |
| Accuracy (Recovery) | 80-110% (within a qualitative range) | 85-115%[4][5] |
| Precision (%RSD) | < 20% (for semi-quantitative results) | < 15%[3][4] |
| Throughput | High (suitable for field screening of multiple samples) | Moderate (dependent on instrument availability and run time) |
| Cost per Sample | Low | High |
| Portability | High (field-deployable) | Low (laboratory-based) |
| Result Type | Qualitative / Semi-quantitative | Quantitative and Confirmatory |
Experimental Protocols
Detailed methodologies for both the rapid screening and HPLC-MS/MS methods are provided below. These protocols outline the necessary steps for sample preparation, analysis, and data interpretation.
Rapid Screening Method: Lateral Flow Immunoassay (LFA)
This hypothetical method is based on a competitive immunoassay format, which is common for the detection of small molecules like pesticides.[6][7][8]
Principle: The LFA strip contains a membrane with a test line coated with a semiamitraz-protein conjugate. The sample is mixed with gold nanoparticles conjugated to anti-semiamitraz antibodies. If semiamitraz is present in the sample, it will bind to the antibodies, preventing them from binding to the test line. The intensity of the test line is inversely proportional to the concentration of semiamitraz in the sample.
Materials:
-
Semi-amitraz LFA test strips and micro-reagents
-
Pipettes
-
Sample collection vials
-
Timer
Procedure:
-
Sample Collection: Collect 10 mL of agricultural runoff in a clean vial.
-
Sample Preparation: Allow the sample to reach room temperature and filter it through a 0.45 µm syringe filter to remove particulate matter.
-
Assay:
-
Add 100 µL of the filtered water sample to a vial containing the lyophilized gold-antibody conjugate.
-
Mix well until the reagent is fully dissolved.
-
Insert the LFA test strip into the vial.
-
Allow the strip to develop for 10 minutes.
-
-
Interpretation:
-
Negative: A visible test line indicates that the semiamitraz concentration is below the detection limit.
-
Positive: The absence or a significant reduction in the intensity of the test line indicates the presence of semiamitraz at a concentration above the detection limit.
-
Semi-Quantitative: A portable strip reader can be used to measure the line intensity for a semi-quantitative estimation of the concentration.
-
Confirmatory Method: HPLC-MS/MS
This method provides high sensitivity and selectivity for the accurate quantification of semiamitraz. The protocol includes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which is widely used for pesticide residue analysis in water samples.[4][9][10]
Principle: The water sample is first extracted and purified using the QuEChERS method. The extract is then injected into an HPLC system, where semiamitraz is separated from other compounds. The separated analyte then enters a tandem mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio, allowing for highly specific and sensitive quantification.
Materials:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid
-
Ultrapure water
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation (QuEChERS):
-
Place 10 mL of the runoff water sample into a 50 mL centrifuge tube.[6]
-
Add 10 mL of acetonitrile.[6]
-
Add the QuEChERS extraction salt packet.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) of specific precursor/product ion transitions for semiamitraz.
-
-
Quantification: A calibration curve is generated using matrix-matched standards to ensure accurate quantification.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the validation of the rapid screening method against the confirmatory HPLC-MS/MS method.
Caption: Workflow for the validation of the rapid screening method.
Signaling Pathway for LFA Detection
This diagram illustrates the competitive immunoassay principle of the hypothetical lateral flow assay.
Caption: Competitive immunoassay principle in the LFA test.
Conclusion
The choice between a rapid screening method and a confirmatory HPLC-MS/MS analysis depends on the specific requirements of the study. The rapid LFA method is an excellent tool for on-site, high-throughput screening to quickly identify potentially contaminated samples. Its low cost and ease of use make it suitable for large-scale monitoring programs. However, for regulatory purposes, accurate quantification, and unambiguous identification, the HPLC-MS/MS method is indispensable due to its superior sensitivity, specificity, and accuracy. A combined approach, where rapid screening is used for initial assessment and positive results are subsequently confirmed by HPLC-MS/MS, offers a cost-effective and efficient strategy for monitoring this compound in agricultural runoff.
References
- 1. researchgate.net [researchgate.net]
- 2. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. food-safety.com [food-safety.com]
- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 10. scielo.br [scielo.br]
comparative study of the environmental impact of Semiamitraz hydrochloride and fipronil
A detailed guide for researchers, scientists, and drug development professionals on the environmental profiles of two prominent insecticides.
This guide provides a comparative analysis of the environmental impact of Semiamitraz hydrochloride and fipronil, two widely used insecticides. The assessment is based on available scientific literature and regulatory data, focusing on their environmental fate, ecotoxicity, and mechanisms of action on non-target organisms. Due to the limited publicly available environmental data for this compound, information on its parent compound, amitraz, is used as a proxy where relevant and is explicitly noted.
Executive Summary
Fipronil, a broad-spectrum phenylpyrazole insecticide, is characterized by its high persistence in soil and significant toxicity to a wide range of non-target organisms, particularly aquatic invertebrates and bees.[1][2][3] Its primary degradation products can be more toxic and persistent than the parent compound.[1][2] this compound, a formamidine acaricide, and its parent compound amitraz, are known to be less persistent in the environment, with rapid degradation in soil and water.[1][4] While still exhibiting toxicity to aquatic organisms, the available data suggests a lower overall environmental persistence compared to fipronil. The distinct mechanisms of action of these two compounds on their target and non-target species are also a key differentiating factor in their environmental risk profiles.
Data Presentation: Comparative Environmental Impact
The following tables summarize the key quantitative data for fipronil and amitraz (as a proxy for this compound) to facilitate a direct comparison of their environmental impact.
Table 1: Environmental Fate and Physicochemical Properties
| Property | This compound (Data for Amitraz) | Fipronil | Source |
| Soil Half-Life (Aerobic) | < 1 day | 122 - 128 days | [1] |
| Water Solubility | ~1 mg/L | 1.9 - 2.4 mg/L | [1] |
| Vapor Pressure @ 25°C | 2.5 x 10⁻⁶ mmHg | 2.8 x 10⁻⁹ mmHg | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.5 | 4.0 | [1] |
| Hydrolysis Half-Life | 2 hours (pH 5), 22 hours (pH 7), 25.5 hours (pH 9) | Stable at pH 5 & 7, degrades in alkaline conditions | [4][5] |
| Photodegradation in Water | Data not available | Rapid (Half-life: 4-12 hours) | [5] |
Table 2: Ecotoxicity to Non-Target Organisms
| Organism | This compound (Data for Amitraz) | Fipronil | Source |
| Avian (Bobwhite Quail) - Acute Oral LD₅₀ | 788 mg/kg | 11.3 mg/kg | [1][5] |
| Fish (Rainbow Trout) - 96h LC₅₀ | 2.7 - 4.0 mg/L | 0.246 mg/L | [1][5] |
| Aquatic Invertebrate (Daphnia magna) - 48h EC₅₀ | 0.035 mg/L | Data not available (NOEL: 9.8 µg/L) | [1][5] |
| Honeybee - Acute Contact LD₅₀ | >100 µ g/bee | 0.004 µ g/bee | [2][6] |
| Algae | Low toxicity | Data not available | [3][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the replication and validation of findings. The following outlines typical protocols for assessing the environmental impact of pesticides.
Soil Degradation (Aerobic)
Objective: To determine the rate of degradation of the test substance in aerobic soil under controlled laboratory conditions.
Methodology:
-
Soil Selection: A well-characterized soil (e.g., sandy loam) is collected, sieved, and its physicochemical properties are determined.
-
Test Substance Application: The test substance, typically radiolabeled, is applied to soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air supply.
-
Sampling and Analysis: At specified time intervals, replicate soil samples are extracted using an appropriate solvent. The extracts are analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the concentration of the parent compound and its major metabolites.
-
Data Analysis: The rate of degradation and the half-life (DT₅₀) are calculated using appropriate kinetic models (e.g., first-order kinetics).
Acute Toxicity to Fish (e.g., Rainbow Trout)
Objective: To determine the median lethal concentration (LC₅₀) of the test substance to fish over a 96-hour exposure period.
Methodology:
-
Test Organisms: Healthy, juvenile fish of a standard species (e.g., Oncorhynchus mykiss) are acclimated to laboratory conditions.
-
Test Solutions: A series of test solutions with geometrically spaced concentrations of the test substance are prepared in clean, aerated water. A control group with no test substance is also included.
-
Exposure: Fish are randomly assigned to the different test concentrations and the control. The test is typically conducted under static or semi-static conditions for 96 hours.
-
Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The LC₅₀ value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Acute Contact Toxicity to Honeybees
Objective: To determine the median lethal dose (LD₅₀) of the test substance to adult worker honeybees following topical application.
Methodology:
-
Test Organisms: Young, healthy adult worker honeybees (Apis mellifera) are collected from a healthy hive.
-
Test Substance Application: The test substance is dissolved in a suitable solvent (e.g., acetone). A range of doses is applied topically to the dorsal thorax of individual bees using a micro-applicator. A control group receives the solvent only.
-
Incubation: The treated bees are kept in cages with access to a sucrose solution at a controlled temperature and humidity.
-
Observations: Mortality is recorded at specified time intervals (e.g., 24 and 48 hours).
-
Data Analysis: The LD₅₀ value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by this compound and fipronil, and a general experimental workflow for environmental impact assessment.
Caption: Fipronil's mechanism of action on insect nerve cells.
Caption: this compound's mechanism of action.
Caption: Workflow for pesticide environmental impact assessment.
References
- 1. EXTOXNET PIP - AMITRAZ [extoxnet.orst.edu]
- 2. Buy this compound | 51550-40-4 [smolecule.com]
- 3. Amitraz (Ref: ENT 27967) [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Amitraz (Ref: ENT 27967) [sitem.herts.ac.uk]
Safety Operating Guide
Proper Disposal of Semiamitraz Hydrochloride: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Semiamitraz hydrochloride, a substance primarily used in veterinary research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a metabolite of the acaricide amitraz, must be managed as a hazardous chemical waste.
I. Hazard Identification and Classification
This compound and its parent compound, amitraz, are classified as hazardous materials. Key hazard information is summarized in the table below. Improper disposal can lead to environmental contamination and potential harm to human and aquatic life.[1][2]
| Hazard Classification | Description | Regulatory Consideration |
| Acute Toxicity | Harmful if swallowed.[1][2] | Waste must be handled with appropriate personal protective equipment (PPE). |
| Skin and Eye Irritation | Causes skin and serious eye irritation. May cause an allergic skin reaction.[1] | Use of chemical-resistant gloves and safety goggles is mandatory during handling and disposal. |
| Carcinogenicity | The parent compound, amitraz, is considered a possible human carcinogen.[3] | Wastes should be segregated as potentially carcinogenic material. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Do not allow the product or its waste to enter drains, sewers, or waterways.[4] |
| Regulatory Status | Pesticide wastes are considered toxic.[3] Disposal must comply with federal (EPA), state, and local regulations. While not specifically listed with a unique EPA waste code, it falls under regulations for toxic hazardous wastes. | Must be disposed of as a hazardous waste in accordance with 40 CFR 261. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure and ensure waste is managed in a compliant manner.
Step 1: Personal Protective Equipment (PPE) Before handling any waste materials, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A designated lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosol formation, a suitable respirator should be used within a certified chemical fume hood.
Step 2: Waste Segregation Proper segregation is the foundation of safe chemical waste management.
-
Designated Waste Container: All this compound waste, including pure substance, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected in a designated, leak-proof hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams such as biohazards, sharps, or non-hazardous trash.
Step 3: Container Labeling Clear and accurate labeling is a critical compliance requirement.
-
Contents: The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Hazard Symbols: Affix appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
Step 4: Secure Storage
-
Location: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Access: The storage area should be inaccessible to unauthorized personnel.
-
Container Integrity: Ensure the container is kept closed at all times, except when adding waste.
Step 5: Professional Disposal Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[4]
-
Licensed Waste Hauler: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.
-
Documentation: Maintain all records of waste disposal, including manifests provided by the disposal company, to ensure a complete audit trail.
Step 6: Spill Management In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material to contain the spill.
-
Clean-Up: Wearing full PPE, carefully clean up the spill. All materials used for cleanup must be placed in the hazardous waste container.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
III. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
This guide is intended to provide a clear and actionable framework for the safe handling and disposal of this compound. For further information, consult your institution's specific hazardous waste management plan and the chemical's Safety Data Sheet (SDS).
References
Essential Safety and Operational Guidance for Handling Semiamitraz Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Semiamitraz hydrochloride. The following step-by-step guidance is designed to ensure the safe management of this chemical within a laboratory setting, minimizing exposure risk and ensuring regulatory compliance.
Hazard Summary and Quantitative Data
This compound presents several health hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1][2] While specific occupational exposure limits (OELs) from bodies such as NIOSH, OSHA, or ACGIH have not been established for this compound, its hazardous properties warrant a stringent approach to safety.[3][4][5][6]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid Compound | Primary: Nitrile or neoprene gloves (double gloving recommended), safety glasses with side shields or chemical splash goggles, and a lab coat. Secondary: If weighing or generating dust, a chemical fume hood is required. An N95 respirator should be considered if a fume hood is not available or as an additional precaution. |
| Preparing Solutions | Primary: Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat. Secondary: All solution preparations should be conducted in a certified chemical fume hood. |
| Administering to Animals | Primary: Chemical-resistant gloves, lab coat, and safety glasses. Secondary: Procedures should be performed in a ventilated enclosure, such as a biosafety cabinet or chemical fume hood. |
| Cleaning and Decontamination | Primary: Heavy-duty chemical-resistant gloves, chemical splash goggles, and a lab coat. Secondary: Ensure adequate ventilation during cleanup procedures. |
Experimental Protocols: Handling and Disposal Workflow
Engineering Controls
-
Ventilation: Always handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces. This area should be clearly marked with appropriate hazard signs.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for this compound.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood on a tared weigh boat or paper. Use anti-static tools if necessary to prevent dispersal of the powder.
-
Solution Preparation: In a chemical fume hood, slowly add the weighed this compound to the desired solvent. Use a magnetic stirrer to ensure thorough mixing and avoid splashing.
-
Storage: Store this compound in a well-ventilated, cool, and dry place, away from incompatible materials. The container should be tightly sealed and clearly labeled with the chemical name and hazard warnings.
Emergency Procedures
-
Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, lab coats), weigh boats, and absorbent materials from spill cleanups, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow and Safety Pathway Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C10H15ClN2 | CID 171053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 51550-40-4 [smolecule.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 6. Substances with No Established RELs | NIOSH | CDC [cdc.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. docs.rs-online.com [docs.rs-online.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
